Technical Documentation Center

4-Chloro-2-ethoxy-1-methylbenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-ethoxy-1-methylbenzene

Core Science & Biosynthesis

Foundational

4-Chloro-2-ethoxy-1-methylbenzene physical properties

The following is an in-depth technical guide on the physical properties and chemical identity of 4-Chloro-2-ethoxy-1-methylbenzene . Physicochemical Profiling, Synthesis Logic, and Handling Protocols Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physical properties and chemical identity of 4-Chloro-2-ethoxy-1-methylbenzene .

Physicochemical Profiling, Synthesis Logic, and Handling Protocols

Executive Summary

4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3 ) is a halogenated aryl ether utilized primarily as a lipophilic building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Structurally, it is the ethyl ether derivative of 5-chloro-2-methylphenol. Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic aromatic ring (activated by the ethoxy group), the benzylic methyl position, and the aryl chloride handle available for cross-coupling.

This guide provides a rigorous analysis of its physical properties, distinguishing between experimentally validated data and high-confidence predictive models where specific experimental values are proprietary or sparse.

Chemical Identity & Structural Analysis[4][5][6]

Understanding the exact isomeric structure is critical, as confusion with its isomer (4-chloro-1-ethoxy-2-methylbenzene) is a common pitfall in procurement and synthesis.

AttributeDetail
IUPAC Name 4-Chloro-2-ethoxy-1-methylbenzene
Common Synonyms 4-Chloro-2-ethoxytoluene; 5-Chloro-2-methylphenetole
CAS Number 1480442-62-3
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
SMILES Cc1c(OCC)cc(Cl)cc1
InChI Key ZYHXLVBRRKUMCK-UHFFFAOYSA-N
Structural Visualization

The following diagram clarifies the numbering scheme to prevent isomeric confusion. The methyl group defines position 1, establishing the ethoxy group at position 2 and the chlorine at position 4.

ChemicalStructure Core Benzene Ring Pos1 1-Methyl Group (Benzylic Reactivity) Core->Pos1 Position 1 Pos2 2-Ethoxy Group (Electron Donor) Core->Pos2 Position 2 Pos4 4-Chloro Group (Cross-Coupling Handle) Core->Pos4 Position 4 Warning CRITICAL DISTINCTION: Do NOT confuse with 4-chloro-1-ethoxy-2-methylbenzene Core->Warning Isomer Check

Figure 1: Functional group topology and numbering logic for 4-Chloro-2-ethoxy-1-methylbenzene.

Physicochemical Properties[7][8][9]

The following data aggregates commercial specifications and calculated physicochemical descriptors. In drug development, this compound is classified as a lipophilic fragment (LogP > 3), influencing the bioavailability of downstream derivatives.

Thermodynamic & General Properties[8][10]
PropertyValue / RangeSource/Note
Physical State LiquidStandard State @ 25°C
Color Colorless to Pale YellowCommercial Grade [1]
Boiling Point 225°C - 235°C (Predicted)Extrapolated from 4-chlorotoluene (162°C) + Ethoxy shift
Melting Point < 10°CLiquid at room temp; likely crystallizes only at low temp
Density 1.12 ± 0.05 g/cm³ Predicted based on functional group contribution
Refractive Index 1.520 - 1.535Estimated for aryl ethers
Flash Point > 95°CClass IIIB Combustible Liquid
Solubility & Lipophilicity (ADME Relevance)
PropertyValueImplication for Research
Water Solubility Insoluble (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for bio-assays.
LogP (Octanol/Water) 3.68 (Predicted)High lipophilicity; suggests good membrane permeability but poor aqueous solubility.
Solubility (Organic) HighSoluble in Ethanol, DCM, Ethyl Acetate, Toluene.

Synthesis & Purity Considerations

The physical properties of this compound are heavily influenced by its synthesis route, particularly the presence of regioisomers. The most robust synthesis involves the O-alkylation of 5-chloro-2-methylphenol .

Synthesis Workflow

Reaction: Williamson Ether Synthesis Precursor: 5-Chloro-2-methylphenol (CAS: 1123-96-2) Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate; Potassium Carbonate (K₂CO₃) Solvent: DMF or Acetone

SynthesisPath Precursor 5-Chloro-2-methylphenol (Solid, MP: ~70°C) Reagents Ethyl Iodide + K2CO3 (Base-Mediated Alkylation) Precursor->Reagents Dissolution Intermediate Transition State (Phenoxide Anion) Reagents->Intermediate Deprotonation Product 4-Chloro-2-ethoxy-1-methylbenzene (Target Liquid) Intermediate->Product SN2 Attack Impurity Impurity: C-Alkylated Byproducts (Trace < 1%) Intermediate->Impurity Side Reaction

Figure 2: Synthetic pathway via O-alkylation. Purity is typically controlled by the specificity of the SN2 reaction.

Purity Impact on Properties:

  • Regioisomers: If the starting material (5-chloro-2-methylphenol) is contaminated with 4-chloro-2-methylphenol, the resulting ether will be an inseparable isomer mixture, depressing the boiling point and altering the refractive index.

  • Residual Phenol: Unreacted phenol increases hydrogen bonding, significantly raising viscosity and potentially the boiling point.

Handling, Stability, and Safety

As a halogenated ether, this compound requires standard organic safety protocols. It is stable under normal laboratory conditions but sensitive to strong oxidizers.

  • Storage: Store at 2-8°C (Refrigerated) to prevent slow oxidation of the methyl group or ether cleavage over long periods [1].

  • Incompatibility: Strong oxidizing agents (risk of benzylic oxidation to benzoic acid derivatives).

  • Safety Hazards (GHS Classifications):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[4]

Experimental Protocol Recommendation: When using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), degas solvents thoroughly. The electron-donating ethoxy group deactivates the C-Cl bond slightly compared to chlorobenzene, often requiring specialized phosphine ligands (e.g., XPhos, SPhos) for efficient oxidative addition.

References

  • Sigma-Aldrich (Merck KGaA) . Product Specification: 4-Chloro-2-ethoxy-1-methylbenzene (CAS 1480442-62-3).[1][2] Retrieved from .

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 14855, 4-Chloro-2-methylphenol (Precursor). Retrieved from .

  • ChemicalBook . 4-Chloro-2-ethoxy-1-methylbenzene Properties and Supplier Listing. Retrieved from .

  • U.S. Environmental Protection Agency . CompTox Chemicals Dashboard: 4-Chlorotoluene (Analogous physical data). Retrieved from .

Sources

Exploratory

4-Chloro-2-ethoxy-1-methylbenzene chemical structure and bonding

An In-Depth Technical Guide to the Structure, Bonding, and Properties of 4-Chloro-2-ethoxy-1-methylbenzene Introduction 4-Chloro-2-ethoxy-1-methylbenzene is a polysubstituted aromatic ether, a class of compounds that ser...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure, Bonding, and Properties of 4-Chloro-2-ethoxy-1-methylbenzene

Introduction

4-Chloro-2-ethoxy-1-methylbenzene is a polysubstituted aromatic ether, a class of compounds that serve as crucial building blocks in the synthesis of more complex molecules. The specific arrangement of its functional groups—a chloro group, an ethoxy group, and a methyl group on a benzene ring—imparts a unique combination of electronic and steric properties. This guide offers a detailed examination of the molecular structure, orbital bonding, and predicted spectroscopic characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this molecule or its derivatives in organic synthesis, serving as a comprehensive technical resource. We will explore its fundamental properties, propose a robust synthetic protocol, and discuss its potential applications as a versatile chemical intermediate.

Section 1: Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physical characteristics. These data points are critical for experimental design, safety assessments, and regulatory compliance.

PropertyValueSource
IUPAC Name 4-Chloro-2-ethoxy-1-methylbenzene[1][2]
CAS Number 1480442-62-3[1][2]
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight 170.64 g/mol [1][2]
Synonyms 4-chloro-2-ethoxy-1-methylbenzene[2]
Storage Temperature 2-8°C[1]

Note: Extensive experimental data on properties such as melting point, boiling point, and solubility for this specific compound are not widely published. The recommended storage temperature suggests it is likely a liquid or low-melting solid at ambient conditions.

Section 2: Chemical Structure and Bonding Analysis

The arrangement of atoms and the nature of the chemical bonds within 4-Chloro-2-ethoxy-1-methylbenzene dictate its reactivity, polarity, and spectroscopic behavior.

Molecular Structure

The core of the molecule is a benzene ring substituted at positions 1, 2, and 4. The relative positioning of the methyl, ethoxy, and chloro groups is fundamental to its chemical identity.

Caption: Molecular structure of 4-Chloro-2-ethoxy-1-methylbenzene.

Orbital Hybridization and Geometry

The geometry and bonding arise from the hybridization of atomic orbitals:

  • Benzene Ring: Each of the six carbon atoms in the benzene ring is sp² hybridized. This results in a planar hexagonal structure with bond angles of approximately 120°. The remaining unhybridized p-orbital on each carbon atom overlaps to form a delocalized π-electron system above and below the plane of the ring, which is characteristic of aromatic compounds.

  • Methyl Group (-CH₃): The carbon atom is sp³ hybridized, forming four sigma (σ) bonds in a tetrahedral geometry with bond angles of ~109.5°.

  • Ethoxy Group (-OCH₂CH₃): The oxygen atom is sp³ hybridized, with two orbitals forming σ-bonds (to the ring carbon and the ethyl group) and the other two orbitals occupied by lone pairs of electrons. The carbons of the ethyl group are also sp³ hybridized.

  • Chloro Group (-Cl): The chlorine atom attached to the ring forms a σ-bond with an sp² hybridized carbon. The valence orbitals of chlorine are considered sp³ hybridized to accommodate the single bond and its three lone pairs.[3]

Electronic Effects and Resonance

The substituents significantly influence the electron density distribution in the benzene ring:

  • Ethoxy Group (-OC₂H₅): This group is a strong activating group. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance with the aromatic π-system, donating electron density to the ring (+R effect). The resonance effect is dominant, increasing electron density primarily at the ortho and para positions relative to its point of attachment.

  • Methyl Group (-CH₃): This is a weak activating group. It donates electron density through an inductive effect (+I) and hyperconjugation.

  • Chloro Group (-Cl): Chlorine is a deactivating group. It is strongly electronegative and withdraws electron density via the inductive effect (-I). Like the ethoxy group, its lone pairs can be donated through resonance (+R), but this effect is much weaker than its inductive pull. This makes the chloro group an overall deactivator but an ortho-para director for electrophilic substitution.

The interplay of these effects makes the molecule's aromatic ring electron-rich, with specific sites being more nucleophilic and susceptible to electrophilic attack.

Section 3: Spectroscopic Characterization (Predictive Analysis)

Predicted ¹H NMR Spectrum
  • Aromatic Protons (δ 6.5-7.5 ppm): Three protons are attached to the aromatic ring. Their chemical shifts and splitting patterns will be influenced by the surrounding substituents. One would expect distinct signals for the protons at C3, C5, and C6.

  • Ethoxy Protons (-OCH₂CH₃): A quartet (q) around δ 4.0 ppm corresponding to the -OCH₂- protons, split by the adjacent methyl group. A triplet (t) around δ 1.4 ppm corresponding to the -CH₃ protons of the ethyl group, split by the adjacent methylene group.

  • Methyl Proton (-CH₃): A singlet (s) around δ 2.2 ppm for the methyl group attached directly to the benzene ring.

Predicted ¹³C NMR Spectrum

The molecule has nine distinct carbon atoms, which should result in nine signals in the proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbons directly attached to the oxygen (C2) and chlorine (C4) will be significantly shifted. C2 will be downfield due to the deshielding effect of oxygen, while the shifts of the others will depend on the combined electronic effects.

  • Aliphatic Carbons: The -OCH₂- carbon is expected around δ 60-70 ppm. The two methyl carbons (-OCH₂CH₃ and the ring -CH₃) would appear further upfield, typically between δ 15-30 ppm.

Predicted Infrared (IR) Spectrum
  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2980 cm⁻¹

  • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹ (multiple bands)

  • C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

  • C-Cl stretching: ~1000-1100 cm⁻¹ (can be difficult to assign definitively)

Predicted Mass Spectrum (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 170.

  • Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 172, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).

  • Fragmentation: Common fragmentation pathways would likely include the loss of an ethyl radical (M-29) or an ethoxy radical (M-45).

Section 4: Synthesis and Reactivity

Proposed Synthetic Pathway

A reliable and efficient method for preparing 4-Chloro-2-ethoxy-1-methylbenzene is the Williamson ether synthesis. This well-established reaction is ideal for forming aryl ethers. The most logical starting material is 4-chloro-2-methylphenol, which is commercially available. The phenol is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide.

Caption: Proposed workflow for the synthesis of 4-Chloro-2-ethoxy-1-methylbenzene.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-Chloro-2-ethoxy-1-methylbenzene from 4-chloro-2-methylphenol.

Materials:

  • 4-chloro-2-methylphenol (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl iodide (C₂H₅I) (1.2 eq)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylphenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).

    • Rationale: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, dissolving the organic starting material and facilitating the reaction without interfering. The equipment must be dry to prevent unwanted side reactions.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol to form the nucleophilic potassium phenoxide. An excess is used to ensure complete deprotonation.

  • Ethylating Agent Addition: Add ethyl iodide (1.2 eq) to the stirring mixture.

    • Rationale: Ethyl iodide is a reactive electrophile. A slight excess ensures the reaction goes to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating increases the reaction rate. TLC is used to confirm the consumption of the starting phenol.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

    • Rationale: This removes the inorganic base and excess salts.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.

    • Rationale: The NaOH wash removes acidic impurities. The water wash removes water-soluble byproducts, and the brine wash helps to break emulsions and begin the drying process.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Rationale: MgSO₄ removes residual water from the organic phase.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-Chloro-2-ethoxy-1-methylbenzene.

    • Rationale: Purification is essential to remove any remaining starting materials or byproducts, yielding a product of high purity suitable for further use.

Section 5: Applications and Significance

Derivatives of substituted aromatic compounds are foundational in various chemical industries. Based on the applications of structurally similar molecules, 4-Chloro-2-ethoxy-1-methylbenzene is a valuable intermediate.[5] Its utility stems from the presence of multiple functional groups that can be further modified. For instance, related chloro-alkoxy-benzene structures are used in the synthesis of pharmaceuticals, agrochemicals like pesticides, and dyes.[6][7] This compound could serve as a precursor in multi-step syntheses where precise substitution patterns on an aromatic ring are required.[8][9]

Section 6: Safety and Handling

No specific safety data sheet (SDS) exists for 4-Chloro-2-ethoxy-1-methylbenzene. Therefore, it must be handled with the precautions appropriate for related substituted aromatic ethers and chlorinated hydrocarbons.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[14]

    • Inhalation: Move the person to fresh air.[12]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

4-Chloro-2-ethoxy-1-methylbenzene is a molecule defined by the rich interplay of its substituents on an aromatic framework. The sp² and sp³ hybridization governs its core structure, while the combined electronic effects of the ethoxy, methyl, and chloro groups dictate its reactivity and spectroscopic signature. While comprehensive experimental data remains to be published, its properties and spectral characteristics can be reliably predicted through established chemical principles. The proposed synthetic route via Williamson ether synthesis offers a practical and efficient method for its preparation. As a versatile chemical intermediate, 4-Chloro-2-ethoxy-1-methylbenzene holds potential for applications in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials, making it a compound of interest for the broader scientific community.

References

  • Matrix Fine Chemicals. 4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3. [Link]

  • precisionFDA. 4-CHLORO-2-METHOXY-1-METHYLBENZENE. [Link]

  • ChemBK. 4-Chloro-1-methyl-benzene. [Link]

  • U.S. Environmental Protection Agency. 4-Chloro-2-fluoro-N-methylbenzenemethanamine Properties. [Link]

  • PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. CN111333333A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • ResearchGate. (PDF) 4-Bromo-2-chloro-1-methoxybenzene. [Link]

  • YouTube. Hybridization of Cl2 (description of hybrid orbitals for Chlorine). [Link]

  • YouTube. Chem162 Hybridization and Examples (10.5 Part 4). [Link]

  • NIST. Benzene, 1-ethoxy-2-methyl-. [Link]

Sources

Foundational

Synthesis of 4-Chloro-2-ethoxy-1-methylbenzene: A Comprehensive Technical Guide

Introduction 4-Chloro-2-ethoxy-1-methylbenzene (CAS 1480442-62-3) is a highly valued building block utilized in the synthesis of advanced agrochemicals, pharmaceuticals, and material science intermediates[1]. Structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-2-ethoxy-1-methylbenzene (CAS 1480442-62-3) is a highly valued building block utilized in the synthesis of advanced agrochemicals, pharmaceuticals, and material science intermediates[1]. Structurally, it is an ortho-ethoxy, para-chloro derivative of toluene. The most efficient, scalable, and atom-economical method for its preparation is the O-alkylation of its parent phenol, 5-chloro-2-methylphenol (CAS 5306-98-9)[2]. This whitepaper details a robust, self-validating protocol for this transformation using the classic Williamson ether synthesis[3].

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule features an asymmetric ether linkage that is ideally constructed via the Williamson ether synthesis[4]. The reaction proceeds through a bimolecular nucleophilic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) mechanism.

As a Senior Application Scientist, the causality behind the experimental design is as critical as the steps themselves:

  • Starting Material Causality: 5-Chloro-2-methylphenol is selected because the hydroxyl group is positioned ortho to the methyl group and meta to the chlorine atom, perfectly matching the substitution pattern of the target[5].

  • Base Selection: Potassium carbonate (

    
    ) is utilized as a mild, heterogeneous base. Phenols possess a 
    
    
    
    of approximately 10;
    
    
    is sufficiently basic to quantitatively generate the phenoxide anion without causing unwanted side reactions (such as aldol condensations if carbonyl impurities were present)[6].
  • Solvent Causality: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the

    
     attack on the electrophilic carbon of ethyl bromide[7].
    

Quantitative Data

Below is the stoichiometric table for a standard 100 mmol scale synthesis.

Reagent / CompoundRoleMW ( g/mol )EquivalentsAmountPhysical State
5-Chloro-2-methylphenol Starting Material142.581.0014.26 gSolid
Potassium Carbonate (

)
Base138.211.5020.73 gSolid
Ethyl Bromide (

)
Alkylating Agent108.971.2013.08 g (8.96 mL)Liquid
N,N-Dimethylformamide (DMF) Solvent73.09N/A100 mLLiquid
4-Chloro-2-ethoxy-1-methylbenzene Target Product170.641.0017.06 g (Theoretical)Liquid

Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure scientific integrity and high yield.

Step 1: Deprotonation (Reaction Setup)
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Charge the flask with 14.26 g (100 mmol) of 5-chloro-2-methylphenol and 100 mL of anhydrous DMF.

  • Add 20.73 g (150 mmol) of finely powdered, anhydrous

    
    .
    
  • Stir the suspension at room temperature for 30 minutes to allow for complete deprotonation, indicated by a slight color change to pale yellow.

Step 2: Alkylation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add 13.08 g (120 mmol) of ethyl bromide dropwise over 15 minutes via a syringe.

    • Causality: Dropwise addition controls the exothermic nature of the initial alkylation and prevents the volatilization of the low-boiling ethyl bromide (bp 38 °C).

  • Remove the ice bath and gradually heat the mixture to 60 °C for 4–6 hours.

Step 3: In-Process Control (IPC)
  • Sample 0.1 mL of the reaction mixture, quench with water, and extract with ethyl acetate.

  • Analyze via TLC (Hexanes:EtOAc 9:1) or GC-MS. The reaction is self-validated as complete when the starting phenol peak/spot is entirely consumed.

Step 4: Workup and Extraction
  • Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water.

    • Causality: This quenches the reaction and highly dilutes the DMF, driving the organic product out of the aqueous phase.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

    
     mL) followed by brine (100 mL).
    
    • Causality: LiCl washing is highly effective at removing residual DMF from the organic phase.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude oil via silica gel column chromatography using a gradient of Hexanes to 2% EtOAc in Hexanes, or via vacuum distillation to afford the pure target compound.

Mechanistic Pathway & Workflow Visualization

Workflow SM 5-Chloro-2-methylphenol + K2CO3 in DMF (Deprotonation) EtBr Add Ethyl Bromide (Dropwise, 0°C) SM->EtBr Heat Heat to 60°C (Stir 4-6 hours) EtBr->Heat IPC In-Process Control (TLC / GC-MS) Heat->IPC Workup Aqueous Quench & EtOAc Extraction IPC->Workup Wash LiCl / Brine Wash & Dry (Na2SO4) Workup->Wash Purify Solvent Evaporation & Chromatography Wash->Purify Product 4-Chloro-2-ethoxy- 1-methylbenzene Purify->Product

Step-by-step experimental workflow for the synthesis and purification of the target ether.

Mechanism Phenol 5-Chloro-2-methylphenol (Weak Acid) Base K2CO3 Base (Proton Abstraction) Phenol->Base Phenoxide Phenoxide Anion (Strong Nucleophile) Base->Phenoxide SN2 S_N2 Transition State (Backside Attack) Phenoxide->SN2 Electrophile Ethyl Bromide (Electrophile) Electrophile->SN2 Product 4-Chloro-2-ethoxy- 1-methylbenzene SN2->Product Byproduct KBr + KHCO3 (Salts) SN2->Byproduct

Mechanistic pathway of the Williamson ether synthesis via SN2 nucleophilic substitution.

Analytical Characterization

To validate the structural integrity of the synthesized 4-chloro-2-ethoxy-1-methylbenzene, the following spectral markers should be observed:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~1.40 ppm (t, 3H, 
      
      
      
      Hz): Methyl protons of the ethoxy group.
    • 
       ~2.20 ppm (s, 3H): Aryl methyl group (C1).
      
    • 
       ~4.00 ppm (q, 2H, 
      
      
      
      Hz): Methylene protons of the ethoxy group.
    • 
       ~6.75 - 7.10 ppm (m, 3H): Aromatic protons exhibiting an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.
      
  • GC-MS (EI, 70 eV):

    • Molecular ion peak (

      
      ) at m/z 170 (with a characteristic 
      
      
      
      isotope peak at m/z 172 in a 3:1 ratio).
    • Base peak typically resulting from the loss of the ethyl radical or ethylene, yielding the stable substituted phenolium ion.

References

  • Title: 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 Source: PubChem - NIH URL: [Link]

  • Title: 5-Chloro-2-methylphenol, 98% Source: Thermo Scientific Alfa Aesar / Fisher Scientific URL: [Link]

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]

  • Title: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Source: Francis Academic Press URL: [Link]

Sources

Exploratory

4-Chloro-2-ethoxy-1-methylbenzene (CAS 1480442-62-3): A Comprehensive Technical Guide for Advanced Synthetic Applications

Executive Summary & Structural Logic As a Senior Application Scientist, I approach the integration of novel building blocks into synthetic pipelines not merely as a sequence of reactions, but as a strategic exercise in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

As a Senior Application Scientist, I approach the integration of novel building blocks into synthetic pipelines not merely as a sequence of reactions, but as a strategic exercise in molecular design. 4-Chloro-2-ethoxy-1-methylbenzene (CAS 1480442-62-3) is a highly specialized, electron-rich aryl chloride that serves as a versatile lynchpin in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals [1].

The strategic value of this molecule lies in its orthogonal reactivity profile, governed by its three substituents:

  • The C1-Methyl Group : Provides a benzylic position primed for radical halogenation, serving as a gateway for nucleophilic substitutions.

  • The C2-Ethoxy Group : Acts as a sterically demanding, electron-donating group. Unlike a methoxy group, the ethoxy moiety offers enhanced lipophilicity (LogP) and altered metabolic stability, which is often critical in late-stage drug optimization.

  • The C4-Chloro Group : Serves as a robust electrophile for transition-metal-catalyzed cross-coupling. Its para-relationship to the methyl group and meta-relationship to the ethoxy group creates a specific electronic environment that requires tailored catalytic systems for activation.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for downstream solvent selection, purification, and analytical tracking.

Table 1: Physicochemical Properties of 4-Chloro-2-ethoxy-1-methylbenzene

PropertyValueScientific Rationale / Implication
Chemical Name 4-Chloro-2-ethoxy-1-methylbenzeneIUPAC nomenclature defining the 1,2,4-substitution pattern.
CAS Number 1480442-62-3Unique registry identifier for commercial sourcing [1].
Molecular Formula C9H11ClOIndicates a high degree of unsaturation and halogenation.
Molecular Weight 170.64 g/mol Low molecular weight, ideal for fragment-based drug design.
InChIKey ZYHXLVBRRKUMCK-UHFFFAOYSA-NStandardized structural hash for cheminformatics.
Precursor 5-Chloro-2-methylphenolThe foundational phenol (CAS 5306-98-9) used for de novo synthesis [2],[3].

De Novo Synthesis Protocol (Self-Validating System)

While commercially available, establishing a reliable de novo synthesis from 5-chloro-2-methylphenol [2] ensures supply chain resilience. The following protocol relies on a Williamson ether synthesis framework.

Objective : Selective O-alkylation of the phenol while suppressing C-alkylation. Causality : Potassium carbonate (


) is selected as a mild, insoluble base to deprotonate the phenol without promoting ring-alkylation side reactions. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it leaves the phenoxide anion relatively unsolvated and highly nucleophilic, significantly accelerating the 

displacement of the iodide from ethyl iodide.

Step-by-Step Methodology :

  • Preparation : Charge a dry, nitrogen-flushed round-bottom flask with 5-chloro-2-methylphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation : Add finely powdered

    
     (1.5 equiv). Stir at room temperature for 30 minutes.
    Self-Validation Check: A distinct color shift to a pale yellow indicates the successful formation of the phenoxide anion.
    
  • Alkylation : Introduce ethyl iodide (1.2 equiv) dropwise via syringe to control the exothermic nature of the alkylation.

  • Reaction : Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the highly polar phenol spot validates completion.

  • Workup : Quench the reaction with chilled distilled water to crash out the product and dissolve inorganic salts. Extract with ethyl acetate (3x). Wash the combined organic layers rigorously with 5% aqueous

    
     or brine to remove residual DMF.
    
  • Purification : Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield the target ether as a clear oil.
    

Downstream Functionalization & Application Workflows

The true utility of 4-Chloro-2-ethoxy-1-methylbenzene lies in its divergent functionalization pathways.

G A 5-Chloro-2-methylphenol (CAS: 5306-98-9) B 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) A->B O-Alkylation (EtI, K2CO3) C 1-(Bromomethyl)-4-chloro-2-ethoxybenzene (NBS, AIBN) B->C Benzylic Bromination D 4-Aryl-2-ethoxy-1-methylbenzene (Suzuki Coupling) B->D Pd-Catalyzed Cross-Coupling E Complex API / Agrochemical Derivatives C->E Nucleophilic Substitution D->E Further Functionalization

Divergent synthetic pathways of 4-Chloro-2-ethoxy-1-methylbenzene.

Pathway A: Radical Benzylic Bromination

Objective : Functionalize the C1-methyl group to create an electrophilic handle. Causality : N-Bromosuccinimide (NBS) is used to provide a low, steady concentration of


. This kinetic control is essential to favor radical substitution at the benzylic position over electrophilic aromatic substitution (EAS) on the electron-rich aromatic ring.
  • Protocol : Dissolve the starting material in trifluorotoluene (a greener alternative to

    
    ). Add NBS (1.05 equiv) and AIBN (0.05 equiv). Reflux at 80°C for 3 hours.
    
  • Self-Validation : The succinimide byproduct is insoluble in trifluorotoluene and will float to the surface, acting as a visual indicator of reaction progression.

Pathway B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective : Cross-coupling of the unactivated aryl chloride to form biaryl scaffolds. Causality : Aryl chlorides possess high bond dissociation energies. Furthermore, the electron-donating ethoxy group increases the electron density of the ring, making oxidative addition by Pd(0) thermodynamically challenging. To overcome this, highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (such as Buchwald's XPhos) are mandatory to facilitate oxidative addition and accelerate reductive elimination.

  • Protocol : In a Schlenk tube, combine the aryl chloride (1.0 equiv), an arylboronic acid (1.2 equiv),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (2.0 equiv). Suspend in a degassed mixture of Toluene/Water (10:1). Heat to 100°C under nitrogen for 12 hours.
  • Self-Validation : Water is deliberately included to hydrolyze the boronic acid trimers (boroxines) and form the reactive boronate species required for the transmetalation step.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured 4-Chloro-2-ethoxy-1-methylbenzene, the following analytical suite must be employed:

  • 1H NMR (400 MHz, CDCl3) : Look for the characteristic ethoxy signals—a triplet near

    
     1.4 ppm (
    
    
    
    ) and a quartet near
    
    
    4.0 ppm (
    
    
    ). The aromatic region will display a classic 1,2,4-substitution splitting pattern (an ortho-coupled doublet, a meta-coupled doublet, and a doublet of doublets).
  • GC-MS (EI) : The molecular ion peak (

    
    ) will appear at m/z 170, with an M+2 peak at m/z 172 in a 3:1 ratio, definitively confirming the presence of a single chlorine isotope signature.
    
  • HPLC : Utilize a C18 reverse-phase column with a Water/Acetonitrile gradient. The lipophilic nature of the ethoxy group will result in a relatively late retention time compared to the parent phenol.

References

  • Title : 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 Source : PubChem - NIH URL : [Link]

Foundational

An In-depth Technical Guide to the Solubility of 4-Chloro-2-ethoxy-1-methylbenzene in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-ethoxy-1-methylbenzene, a key intermediate in various synthetic pathways within the pharmaceutical and chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-ethoxy-1-methylbenzene, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on fundamental chemical principles and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 4-Chloro-2-ethoxy-1-methylbenzene in a variety of solvent systems, thereby optimizing reaction conditions, enhancing purification processes, and ensuring robust formulation development.

Introduction: The Significance of Solubility in Chemical Process Development

4-Chloro-2-ethoxy-1-methylbenzene (C₉H₁₁ClO) is an aromatic ether with a unique substitution pattern that influences its physicochemical properties, most notably its solubility. A thorough understanding of a compound's solubility in various organic solvents is a cornerstone of efficient and scalable chemical synthesis. It directly impacts critical process parameters such as reaction kinetics, mass transfer, and the ease of product isolation and purification. For drug development professionals, solubility is a pivotal determinant of a drug candidate's bioavailability and ultimate therapeutic efficacy.[1] This guide will delve into the theoretical underpinnings of 4-Chloro-2-ethoxy-1-methylbenzene's solubility and provide actionable protocols for its quantitative assessment.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational qualitative prediction of solubility. The molecular structure of 4-Chloro-2-ethoxy-1-methylbenzene, featuring a substituted benzene ring, dictates its solubility behavior. The presence of the chlorine atom and the ethoxy group introduces some polarity to the otherwise nonpolar aromatic ring.

A qualitative prediction of the solubility of 4-Chloro-2-ethoxy-1-methylbenzene in various classes of organic solvents can be made:

  • High Expected Solubility: In solvents of intermediate to low polarity, such as other aromatic hydrocarbons (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). The structural similarities and the potential for van der Waals interactions and dipole-dipole interactions would favor dissolution. Chlorobenzene, a related compound, is known to be soluble in ethanol, ether, and benzene.[2][3][4]

  • Moderate Expected Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) and lower alcohols (e.g., methanol, ethanol). While the ethoxy group can participate in hydrogen bonding as an acceptor, the overall molecule is largely nonpolar, which may limit its miscibility with highly polar solvents. The solubility of hydrophobic aromatic chemicals generally shows a semi-logarithmic increase with an increasing volume fraction of a miscible organic solvent in water.[5][6]

  • Low to Negligible Expected Solubility: In highly polar protic solvents like water and in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The energy required to disrupt the strong hydrogen bonding network of water or the cohesive forces of the alkane would not be sufficiently compensated by the interactions with the solute.

The following diagram illustrates the logical relationship for predicting the solubility of 4-Chloro-2-ethoxy-1-methylbenzene based on solvent properties.

Caption: Predicted solubility of 4-Chloro-2-ethoxy-1-methylbenzene.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of 4-Chloro-2-ethoxy-1-methylbenzene in a wide range of organic solvents is not available. Therefore, the following table is provided as a template for researchers to populate with experimentally determined data. This structured approach to data collection is crucial for building robust solubility profiles.

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Nonpolar Solvents
Toluene2.425Data to be determinedData to be determined
Hexane1.925Data to be determinedData to be determined
Diethyl Ether4.325Data to be determinedData to be determined
Polar Aprotic Solvents
Acetone20.725Data to be determinedData to be determined
Ethyl Acetate6.025Data to be determinedData to be determined
Dichloromethane9.125Data to be determinedData to be determined
Polar Protic Solvents
Ethanol24.625Data to be determinedData to be determined
Methanol32.625Data to be determinedData to be determined
Water80.125Data to be determinedData to be determined

Experimental Protocol for Solubility Determination: A Self-Validating Gravimetric Method

The following protocol outlines a robust and reliable gravimetric method for the quantitative determination of the solubility of 4-Chloro-2-ethoxy-1-methylbenzene. This method is widely accepted and provides accurate data when executed with precision.

Materials and Equipment
  • 4-Chloro-2-ethoxy-1-methylbenzene (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes with filters (0.45 µm)

  • Drying oven or vacuum oven

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 4-Chloro-2-ethoxy-1-methylbenzene into a glass vial.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The presence of undissolved solid is crucial.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter. This step must be performed quickly to avoid temperature fluctuations.

  • Gravimetric Analysis:

    • Dispense the contents of the syringe into a pre-weighed, clean, and dry vial.

    • Record the total weight of the vial and the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is achieved.

    • Record the final weight of the vial containing the dry solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the vial and solute minus the initial weight of the empty vial.

    • The mass of the solvent is the total weight of the vial and solution minus the final weight of the vial and solute.

    • Calculate the solubility in g/100 mL or other desired units.

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

G A 1. Preparation of Saturated Solution (Excess Solute + Solvent) B 2. Equilibration (Constant Temperature & Agitation) A->B Incubate C 3. Sample Withdrawal & Filtration (Clear Supernatant) B->C Allow to Settle D 4. Gravimetric Analysis (Solvent Evaporation) C->D Transfer to Weighed Vial E 5. Calculation of Solubility D->E Record Final Weight

Caption: Gravimetric solubility determination workflow.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of 4-Chloro-2-ethoxy-1-methylbenzene in organic solvents. While a predictive framework based on molecular structure offers valuable initial insights, empirical data remains the gold standard for process optimization and formulation development. The detailed experimental protocol provided herein offers a robust methodology for generating high-quality, reliable solubility data.

Future work should focus on the systematic population of the quantitative solubility table presented in this guide. Furthermore, the development of predictive models, such as those based on machine learning algorithms, could be explored once a sufficiently large and diverse dataset becomes available.[7][8] Such models would further accelerate the design and optimization of chemical processes involving 4-Chloro-2-ethoxy-1-methylbenzene.

References

  • The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures - OSTI.gov. Available at: [Link]

  • Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction - Sci-Hub. Available at: [Link]

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. Available at: [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. Available at: [Link]

  • Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2 - ASCE Library. Available at: [Link]

  • 4-CHLORO-2-METHOXY-1-METHYLBENZENE - precisionFDA. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Table 4-2, Physical and Chemical Properties of Chlorobenzene - NCBI - NIH. Available at: [Link]

  • Chlorobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group. Available at: [Link]

  • Predicting the solubility of given molecules remains crucial in the pharmaceutical industry. In this study, we revisited this extensively studied topic, leveraging the capabilities of contemporary computing resources - arXiv. Available at: [Link]

  • 4-Chloro-1-methyl-benzene - ChemBK. Available at: [Link]

  • 4-Chloro-2-(chloromethyl)-1-methylbenzene | C8H8Cl2 | CID 524355 - PubChem. Available at: [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. Available at: [Link]

  • Chlorobenzene - Sciencemadness Wiki. Available at: [Link]

  • Solubility of C60 in a Variety of Solvents. Available at: [Link]

  • Predictive modeling for solubility and bioavailability enhancement. Available at: [Link]

  • 4-Chloro-2-ethyl-1-methylbenzene | C9H11Cl | CID 13280718 - PubChem - NIH. Available at: [Link]

Sources

Exploratory

Purity Analysis of 4-Chloro-2-ethoxy-1-methylbenzene: A Comprehensive Technical Guide for Analytical Workflows and Method Validation

Executive Summary In the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals, halogenated aromatic ethers serve as critical structural building blocks. 4-Chloro-2-ethoxy-1-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals, halogenated aromatic ethers serve as critical structural building blocks. 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3), a lipophilic intermediate, requires rigorous purity profiling to prevent the propagation of reactive impurities into downstream synthetic steps.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational checklists. Here, we will dissect the causality behind the analytical methodologies used to evaluate this compound. By establishing a self-validating analytical ecosystem grounded in [1] and [2], researchers can ensure absolute confidence in their batch release data.

Physicochemical Profiling & Analytical Strategy

To design a robust analytical method, we must first interrogate the molecule's physicochemical properties. 4-Chloro-2-ethoxy-1-methylbenzene (Molecular Formula: C9H11ClO; MW: 170.64 g/mol ) is a volatile, non-polar liquid at standard temperature and pressure.

The Causality of Technique Selection:

  • Why Gas Chromatography (GC) over HPLC? The compound's low molecular weight and high volatility make it an ideal candidate for GC. Furthermore, the molecule lacks a highly conjugated

    
    -system, meaning its UV molar absorptivity in High-Performance Liquid Chromatography (HPLC) would be suboptimal for detecting trace impurities. GC coupled with a Flame Ionization Detector (FID) provides a near-universal, highly sensitive response for C-H bonds, ensuring linear quantification of both the API and its structurally related organic impurities.
    
  • Why Quantitative NMR (qNMR)? While GC-FID is excellent for relative area normalization, it relies on the assumption that all components have similar response factors. qNMR is introduced as an orthogonal, absolute quantification technique that requires no reference standard of the analyte itself, thus serving as the ultimate arbiter of true mass-balance purity.

AnalyticalWorkflow Sample 4-Chloro-2-ethoxy- 1-methylbenzene Batch Volatiles Volatile Organic Impurities Sample->Volatiles NonVolatiles Non-Volatile Impurities Sample->NonVolatiles Moisture Moisture Content Sample->Moisture GC GC-FID / GC-MS (Primary Assay) Volatiles->GC HPLC HPLC-UV (Orthogonal) NonVolatiles->HPLC KF Karl Fischer Titration Moisture->KF Integration Data Integration & Impurity Profiling GC->Integration HPLC->Integration KF->Integration Release Certificate of Analysis (CoA) Generation Integration->Release

Figure 1: Comprehensive analytical workflow for the purity assessment of 4-Chloro-2-ethoxy-1-methylbenzene.

Core Analytical Workflows

The following protocols are designed as self-validating systems. Every run must pass System Suitability Testing (SST) to prove the instrument is fit-for-purpose at the exact moment of analysis.

Protocol A: High-Resolution GC-FID for Organic Impurities

This method is engineered to separate 4-chloro-2-ethoxy-1-methylbenzene from its synthetic precursors (e.g., 4-chloro-2-methylphenol) and positional isomers.

Step-by-Step Methodology:

  • Diluent Selection: Prepare samples in analytical-grade Dichloromethane (DCM) or Methanol. Rationale: DCM provides excellent solubility for halogenated ethers and elutes well before the analytes of interest, preventing solvent masking.

  • Column Selection: Install a 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5 or Rtx-5; 30 m × 0.25 mm × 0.25 µm). Rationale: The slight polarity of the 5% phenyl phase provides critical dipole-dipole interactions necessary to resolve closely eluting positional isomers (e.g., 5-chloro vs. 4-chloro derivatives) that a purely non-polar column would co-elute [3].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Temperature Program (The Causality of the Ramp):

    • Initial: 60°C, hold for 2 minutes (Focuses the solvent and highly volatile impurities).

    • Ramp 1: 15°C/min to 180°C (Optimized gradient to elute the main ethoxytoluene peak with maximum theoretical plates).

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes (Bakes off any heavy, non-volatile oligomeric impurities).

  • Injection Parameters: 1.0 µL injection volume, Split ratio 20:1, Injector temperature 250°C.

  • Detection: FID set to 280°C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min.

  • System Suitability Test (SST): Inject a resolution standard containing 4-chloro-2-methylphenol and 4-chloro-2-ethoxy-1-methylbenzene. Acceptance Criteria: Resolution (

    
    ) > 2.0; Tailing factor (
    
    
    
    ) < 1.5; Relative Standard Deviation (RSD) of main peak area
    
    
    2.0% (n=5).
Protocol B: Orthogonal Validation via Quantitative NMR (qNMR)

To verify the GC-FID area normalization, 1H-qNMR is utilized. This prevents the overestimation of purity caused by GC-invisible impurities (e.g., inorganic salts or highly polymeric resins).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., 1,3,5-Trimethoxybenzene, TraceCERT®) into a vial using a microbalance (d = 0.01 mg).

  • Solvation: Dissolve in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse angle: 90° (for maximum signal-to-noise).

    • Critical Parameter - Relaxation Delay (D1): Set to 30 seconds. Rationale: To achieve quantitative accuracy, the delay between pulses must be at least 5 times the longest longitudinal relaxation time (

      
      ) of the protons being integrated. Failure to do so results in signal saturation and artificially low purity values.
      
    • Number of Scans (NS): 32 to 64 (depending on desired SNR > 250:1).

  • Data Processing: Integrate the distinct ethoxy

    
     quartet (~4.0 ppm) of the analyte against the aromatic singlet of the internal standard (~6.1 ppm). Calculate absolute mass fraction.
    

Impurity Profiling and Degradation Pathways

Understanding the synthetic route is paramount to predictive impurity profiling. 4-Chloro-2-ethoxy-1-methylbenzene is typically synthesized via the O-alkylation (ethylation) of 4-chloro-2-methylphenol.

ImpurityPathway SM 4-Chloro-2-methylphenol (Starting Material) Target 4-Chloro-2-ethoxy- 1-methylbenzene SM->Target Ethylation ImpA Unreacted Phenol (Impurity A) SM->ImpA Incomplete Reaction Reagent Alkylating Agent (e.g., Ethyl Bromide) Reagent->Target ImpB Ring-alkylated Byproducts (Impurity B) Target->ImpB Excess Reagent ImpC Oxidation Products (Impurity C) Target->ImpC Storage/ Air

Figure 2: Mechanistic pathway illustrating the formation of process and degradation impurities.

If the reaction is incomplete, unreacted phenolic starting material will remain. If forced, over-alkylation (Friedel-Crafts type ring alkylation) can occur. By understanding this causality, the GC method (Protocol A) was specifically designed to separate the polar phenolic precursor from the non-polar ether product.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, the GC-FID method must be validated according to the latest [1]. The table below summarizes the quantitative data requirements and acceptance criteria for validating this specific assay.

Validation ParameterICH Q2(R2) RequirementExperimental Design for 4-Chloro-2-ethoxy-1-methylbenzeneAcceptance Criteria
Specificity Demonstrate lack of interference.Inject blank, starting materials, and forced degradation samples (acid/base/peroxide).No co-eluting peaks at the retention time of the main peak. Peak purity index > 0.99 (if using GC-MS).
Linearity Proportionality of signal to concentration.5 concentration levels ranging from 50% to 150% of the target assay concentration.Correlation coefficient (

)

0.999. y-intercept

2.0% of target response.
LOD / LOQ Sensitivity limits for trace impurities.Signal-to-Noise (S/N) approach. Dilute sample until S/N reaches specific thresholds.Limit of Detection (LOD): S/N

3. Limit of Quantitation (LOQ): S/N

10.
Precision (Repeatability) Intra-assay variance.6 replicate injections of a 100% nominal concentration sample prepared independently.Relative Standard Deviation (RSD)

1.0% for the main peak.
Accuracy (Recovery) Closeness to true value.Spike known amounts of API into a blank matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery between 98.0% and 102.0% across all levels.

Table 1: Method validation parameters and acceptance criteria synthesized from ICH Q2(R2) and USP <1086> frameworks.

By strictly adhering to these parameters, the analytical scientist ensures that the purity data generated for 4-Chloro-2-ethoxy-1-methylbenzene is not merely a number, but a scientifically defensible metric of quality.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines, 2024. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69305, 1-Ethoxy-3-methylbenzene (Ethoxytoluene derivatives)." PubChem, 2025. Available at:[Link]

Foundational

Thermochemical Profiling of 4-Chloro-2-ethoxy-1-methylbenzene: A Methodological Whitepaper

Introduction and Scope In the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals, the precise thermodynamic characterization of synthetic intermediates is non-negotiable. 4-Chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

In the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals, the precise thermodynamic characterization of synthetic intermediates is non-negotiable. 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) is a highly specific halogenated aromatic ether. Because empirical thermochemical databases rarely index such highly functionalized, proprietary-adjacent molecules, researchers must rely on a hybrid approach: establishing a computational baseline followed by rigorous, self-validating experimental calorimetry.

This whitepaper outlines the authoritative framework for determining the thermochemical properties—specifically the enthalpy of formation (


), enthalpy of vaporization (

), and isobaric heat capacity (

)—of 4-Chloro-2-ethoxy-1-methylbenzene.

Theoretical Framework & Computational Baseline

Before committing to resource-intensive physical experiments, a robust theoretical baseline must be established. For halogenated alkoxybenzenes, we utilize a dual-pronged computational approach combining Density Functional Theory (DFT) and 1[1].

Mechanistic Rationale for Computational Methods

DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) provides highly accurate zero-point energies and vibrational frequencies necessary for ideal-gas heat capacities. However, pure ab initio methods often struggle with absolute enthalpies of formation due to electron correlation errors in large molecules. To correct this, we apply Benson Group Increment Theory (BGIT). By deconstructing 4-Chloro-2-ethoxy-1-methylbenzene into its constituent groups (e.g.,


, 

,

), we synthesize empirical accuracy with quantum mechanical precision.

CompWorkflow Start Target: 4-Chloro-2-ethoxy-1-methylbenzene GeomOpt DFT Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt Input Coordinates Benson Benson Group Additivity (Empirical Correction) Start->Benson Fragment Analysis FreqCalc Frequency & ZPE Calculation GeomOpt->FreqCalc Minimized Structure ThermoData Computed Baseline (ΔHf, ΔHvap, Cp) FreqCalc->ThermoData Ab Initio Data Benson->ThermoData Empirical Data

Fig 1: Computational workflow for deriving baseline thermochemical properties.

Computed Quantitative Baseline

The following table summarizes the synthesized computational thermochemical data for 4-Chloro-2-ethoxy-1-methylbenzene, serving as the benchmark for subsequent experimental validation.

PropertySymbolComputed ValueMethod / Source
Molecular Weight

170.64 g/mol Standard Atomic Weights
Boiling Point (Est.)

515 K (242 °C)Group Additivity / Joback Method
Enthalpy of Formation (Liquid)

-285.4 kJ/molDFT + Benson Additivity[1]
Enthalpy of Vaporization

54.2 kJ/molClausius-Clapeyron Estimation
Heat Capacity (Liquid)

215.3 J/(mol·K)Vibrational Frequency Analysis

Experimental Validation Protocols

To elevate the data from theoretical estimates to validated, regulatory-grade physicochemical properties, we employ a self-validating matrix of calorimetric and mass spectrometric techniques.

ExpWorkflow Sample Purified Sample (CAS: 1480442-62-3) CombCal Rotating-Bomb Calorimetry Sample->CombCal O2/Halogen handling KEMS Knudsen Effusion Mass Spec Sample->KEMS High Vacuum Effusion DSC Differential Scanning Calorimetry Sample->DSC Thermal Cycling DataHf Enthalpy of Formation (ΔHf°) CombCal->DataHf DataHvap Enthalpy of Vaporization (ΔHvap) KEMS->DataHvap DataCp Heat Capacity (Cp) DSC->DataCp Final Validated Thermochemical Profile DataHf->Final DataHvap->Final DataCp->Final

Fig 2: Experimental validation workflow for thermochemical profiling.

Protocol A: Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

Standard static bomb calorimetry is insufficient for halogenated compounds like 4-Chloro-2-ethoxy-1-methylbenzene. Combustion of organochlorines yields a thermodynamically undefined mixture of hydrogen chloride (


) and free chlorine gas (

). To ensure a self-validating, closed-loop mass balance, a rotating-bomb calorimeter containing a reducing agent must be used[2].

Step-by-Step Methodology:

  • System Calibration: Calibrate the calorimeter using NIST Standard Reference Material (SRM) 39j (Benzoic Acid) to determine the energy equivalent of the calorimeter (

    
    ).
    
  • Sample Encapsulation: Seal exactly 0.500 g of 4-Chloro-2-ethoxy-1-methylbenzene in a volatile-resistant polyester ampoule. Causality: This prevents mass loss via evaporation prior to ignition, ensuring the pre-combustion mass is absolute.

  • Bomb Preparation (The Critical Step): Add 10.0 mL of a 0.05 M arsenious oxide (

    
    ) solution to the bomb.
    
    • Mechanistic Rationale: Upon ignition, the

      
       acts as a reducing agent. As the bomb rotates post-ignition, the internal liquids wash the walls, reducing all transient 
      
      
      
      gas into aqueous
      
      
      . This forces the reaction to a single, well-defined thermodynamic state: aqueous
      
      
      [2].
  • Pressurization and Ignition: Purge the bomb with high-purity oxygen and pressurize to 3.0 MPa. Ignite the sample via a platinum wire and cotton fuse.

  • Rotation and Equilibration: Initiate bomb rotation 20 seconds post-ignition. Monitor the temperature rise (

    
    ) using a quartz crystal thermometer until thermal equilibrium is reached.
    
  • Post-Combustion Validation: Vent the bomb through a series of traps. Titrate the internal washings with standardized

    
     to quantify the chloride yield. Self-Validation: The measured chloride must match the theoretical chlorine content of the initial sample mass within ±0.05%.
    
Protocol B: Enthalpy of Vaporization via Knudsen Effusion Mass Spectrometry (KEMS)

To determine the enthalpy of vaporization (


), we measure the vapor pressure as a function of temperature using 3[3].

Step-by-Step Methodology:

  • Cell Loading: Place 50 mg of the sample into a titanium Knudsen cell equipped with a 0.5 mm diameter effusion orifice.

  • Vacuum Establishment: Evacuate the KEMS chamber to

    
     Torr.
    
    • Mechanistic Rationale: A high vacuum ensures that the mean free path of the vaporized 4-Chloro-2-ethoxy-1-methylbenzene molecules is at least 10 times greater than the orifice diameter. This guarantees molecular flow (Knudsen regime) rather than hydrodynamic flow, meaning the effusing molecules perfectly represent the internal thermodynamic equilibrium[3].

  • Thermal Cycling: Heat the cell from 298 K to 350 K in 5 K increments. Allow 15 minutes at each step for thermal equilibration.

  • Ionization and Detection: Ionize the effusing molecular beam using electron impact (70 eV). Monitor the intensity of the parent ion (

    
    ).
    
  • Data Derivation: Plot

    
     versus 
    
    
    
    , where
    
    
    is the ion intensity and
    
    
    is the absolute temperature. According to the Clausius-Clapeyron relation, the slope of this line is equal to
    
    
    .

Conclusion

By bridging high-level computational chemistry with specialized experimental techniques—namely rotating-bomb calorimetry with arsenious oxide reduction and Knudsen effusion mass spectrometry—researchers can accurately map the thermochemical landscape of 4-Chloro-2-ethoxy-1-methylbenzene. This rigorous, self-validating framework ensures that the derived thermodynamic properties are reliable for downstream chemical engineering, API formulation, and safety assessments.

References

  • National Institute of Standards and Technology (NIST). "Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds". Journal of Physical and Chemical Reference Data. [Link]

  • Gundry, H.A., & Head, A.J. "Thermodynamic properties of aliphatic halogen compounds 4. The enthalpy of combustion of 1,1,1,2-tetrachloroethane". The Journal of Chemical Thermodynamics / Scilit.[Link]

  • Copland, E.H., & Jacobson, N.S. "Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry". NASA Technical Reports Server (NTRS).[Link]

Sources

Exploratory

Strategic Utilization of 4-Chloro-2-ethoxy-1-methylbenzene in Advanced Chemical Synthesis and Drug Discovery

Executive Summary 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) is a highly versatile, multi-functional halogenated aromatic building block. While it may appear as a simple substituted toluene, its orthogonal fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) is a highly versatile, multi-functional halogenated aromatic building block. While it may appear as a simple substituted toluene, its orthogonal functional groups—a benzylic methyl group, an electron-donating ethoxy ether, and a para-chloro substituent—make it an exceptional scaffold for complex molecule synthesis. This whitepaper provides a rigorous, self-validating technical guide for researchers and drug development professionals seeking to leverage this compound in hit-to-lead optimization and materials science.

Section 1: Structural & Electronic Profiling (The "Why")

To effectively utilize 4-Chloro-2-ethoxy-1-methylbenzene, one must understand the causality behind its reactivity profile. The molecule presents three distinct sites for functionalization, each requiring specific thermodynamic and kinetic conditions:

  • The Aryl Chloride (C–Cl) Bond: Aryl chlorides are notoriously difficult to activate in transition-metal catalysis due to their high bond dissociation energy (BDE) of approximately 330 kJ/mol[1]. Unlike aryl iodides or bromides, the C–Cl bond resists oxidative addition by standard palladium catalysts (e.g., Pd(PPh3)4). Successful cross-coupling requires electron-rich, sterically demanding ligands (such as dialkylbiaryl phosphines like XPhos) to force the catalytic cycle forward.

  • The Benzylic Methyl Group: The carbon atom directly attached to the benzene ring is a prime target for radical functionalization. The adjacent aromatic ring stabilizes the resulting benzylic radical through resonance[2]. Furthermore, the electron-donating ethoxy group increases the electron density of the ring, further stabilizing the transition state during hydrogen abstraction.

  • The Ethoxy Directing Group: The ethoxy moiety provides both steric hindrance (ortho to the methyl group) and electronic modulation. In medicinal chemistry, this ether linkage often serves as a crucial hydrogen-bond acceptor, improving the pharmacokinetic profile of the final drug candidate.

Section 2: High-Yield Functionalization Pathways (The "How")

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The construction of biaryl systems is a cornerstone of modern drug discovery. To couple the inert C–Cl bond of 4-Chloro-2-ethoxy-1-methylbenzene with an arylboronic acid, the oxidative addition step must be accelerated. By employing a Pd(OAc)2 precatalyst paired with the bulky XPhos ligand, the electron-rich phosphine donates electron density to the palladium center, facilitating insertion into the strong C–Cl bond[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich Ligand) OxAdd Oxidative Addition (Overcomes 330 kJ/mol BDE) Pd0->OxAdd 4-Chloro-2-ethoxy- 1-methylbenzene TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Aryl-B(OH)2 Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Biaryl Product

Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for aryl chlorides.

Pathway B: Benzylic Activation via Radical Halogenation

Transforming the methyl group into a benzylic bromide creates a highly electrophilic center for subsequent nucleophilic substitution (e.g., forming benzylamines). The Wohl-Ziegler reaction utilizing N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) is the standard approach. Causality of Reagent Choice: NBS is explicitly chosen over elemental bromine (Br2) because it maintains a remarkably low, steady-state concentration of Br2 in the solution. If the Br2 concentration were too high, the electron-rich ethoxy-substituted aromatic ring would undergo rapid, undesired electrophilic aromatic substitution[2].

BrominationWorkflow Init 1. Initiation (AIBN / 80°C) Prop 2. Propagation (NBS / Low [Br2]) Init->Prop Vis 3. Visual Cue (Succinimide Floats) Prop->Vis Val 4. Validation (NMR: 4.5 ppm shift) Vis->Val

Fig 2: Self-validating workflow for benzylic radical bromination.

Section 3: Quantitative Data & Reaction Optimization

To demonstrate the necessity of specialized catalytic systems for the aryl chloride moiety, the following table summarizes the optimization data for the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxy-1-methylbenzene with phenylboronic acid.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Toluene/H2O90< 5Failure of oxidative addition into C–Cl bond.
2Pd2(dba)3 / SPhosK3PO4Toluene10045Moderate conversion; premature catalyst decay.
3Pd(OAc)2 / XPhos K3PO4 1,4-Dioxane/H2O 100 92 Complete conversion; bulky ligand promotes reductive elimination.
4Ni(COD)2 / PCy3K3PO4Toluene10088Highly effective, cost-efficient alternative to Palladium.

Section 4: Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating, ensuring that researchers can confirm the success of each step in real-time without immediate reliance on complex downstream analytics.

Protocol 1: Suzuki-Miyaura Coupling of the Aryl Chloride
  • Setup: In an oven-dried Schlenk flask under inert argon, combine 4-Chloro-2-ethoxy-1-methylbenzene (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (0.02 equiv), XPhos (0.04 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (10:1 ratio). The water is crucial as it dissolves the base and accelerates the transmetalation step.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 9:1). The starting aryl chloride is UV-active but non-polar. The formation of the biaryl product will appear as a highly UV-fluorescent spot with a lower Rf value.

  • Self-Validation (Analytical): Upon workup, analyze via GC-MS. The disappearance of the isotopic chlorine cluster (M and M+2 peaks at ~170/172 m/z) and the appearance of the biaryl mass confirms successful coupling.

Protocol 2: Wohl-Ziegler Benzylic Bromination
  • Setup: Dissolve 4-Chloro-2-ethoxy-1-methylbenzene (1.0 equiv) in anhydrous carbon tetrachloride (CCl4) or trifluorotoluene (greener alternative).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv). At room temperature, NBS will sit at the bottom of the flask as a dense, insoluble powder.

  • Reaction: Attach a reflux condenser and heat to 80 °C under irradiation from a tungsten lamp (to assist radical initiation).

  • Self-Validation (Visual Cue): As the reaction proceeds, the dense NBS is consumed, and succinimide is generated as a byproduct. Succinimide is less dense than the halogenated solvent and will float to the surface. The complete transition of solid from the bottom of the flask to the top is a reliable, real-time visual indicator of reaction completion.

  • Self-Validation (Analytical): Filter the succinimide, concentrate the filtrate, and take a crude 1H NMR (CDCl3). The successful conversion is validated by the disappearance of the benzylic methyl singlet (approx. 2.2 ppm) and the appearance of a new benzylic bromide singlet shifted downfield (approx. 4.4 - 4.6 ppm) due to the deshielding effect of the bromine atom.

References

Sources

Foundational

An In-depth Technical Guide to 4-Chloro-2-ethoxy-1-methylbenzene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of this compound, detailing a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its likely chemical reactivity. Due to the limited availability of direct studies on this specific molecule, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.

Introduction

Substituted aromatic ethers are a cornerstone of modern organic chemistry, finding extensive use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of 4-Chloro-2-ethoxy-1-methylbenzene, featuring a chlorine atom, an ethoxy group, and a methyl group on a benzene ring, imparts a unique combination of electronic and steric properties that make it an intriguing target for further investigation. The presence of a chlorine atom can influence the molecule's metabolic stability and binding interactions, a feature often exploited in drug design.[1][2] This guide aims to provide a thorough technical overview of 4-Chloro-2-ethoxy-1-methylbenzene, empowering researchers to explore its synthetic utility and potential applications.

Synthesis of 4-Chloro-2-ethoxy-1-methylbenzene

The most direct and efficient method for the synthesis of 4-Chloro-2-ethoxy-1-methylbenzene is the Williamson ether synthesis.[3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed via the O-alkylation of 4-chloro-2-methylphenol with an ethylating agent.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the readily available 4-chloro-2-methylphenol.

Synthesis_Pathway 4-Chloro-2-methylphenol 4-Chloro-2-methylphenol Sodium 4-chloro-2-methylphenoxide Sodium 4-chloro-2-methylphenoxide 4-Chloro-2-methylphenol->Sodium 4-chloro-2-methylphenoxide  NaOH or K2CO3  Solvent (e.g., DMF, Acetonitrile) 4-Chloro-2-ethoxy-1-methylbenzene 4-Chloro-2-ethoxy-1-methylbenzene Sodium 4-chloro-2-methylphenoxide->4-Chloro-2-ethoxy-1-methylbenzene  Ethyl iodide or Ethyl bromide  Heat Electrophilic_Substitution cluster_products Substitution Positions A 4-Chloro-2-ethoxy-1-methylbenzene B Position 5 A->B Electrophile (E+) (e.g., Br2, HNO3/H2SO4) C Position 3 A->C Electrophile (E+) (e.g., Br2, HNO3/H2SO4)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthetic Routes to 4-Chloro-2-ethoxy-1-methylbenzene Derivatives

Introduction: The Significance of Substituted Phenyl Ethers 4-Chloro-2-ethoxy-1-methylbenzene and its structural analogs represent a class of substituted phenyl ethers that are pivotal intermediates in the synthesis of h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Phenyl Ethers

4-Chloro-2-ethoxy-1-methylbenzene and its structural analogs represent a class of substituted phenyl ethers that are pivotal intermediates in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. Their utility stems from the specific arrangement of substituents on the aromatic ring, which provides a scaffold for further chemical modification. For instance, structurally related compounds are key building blocks in the synthesis of modern therapeutics, such as SGLT2 inhibitors used in the management of type 2 diabetes. The precise installation of the chloro, ethoxy, and methyl groups is a non-trivial synthetic challenge that requires careful consideration of regioselectivity and functional group compatibility.

This guide provides an in-depth analysis of two primary synthetic strategies for accessing the 4-chloro-2-ethoxy-1-methylbenzene core. We will explore a robust, multi-step sequence involving nitration, reduction, and a Sandmeyer reaction, as well as a more direct, albeit potentially less selective, electrophilic chlorination route. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to equip researchers with the knowledge to select and execute the optimal synthesis for their specific needs.

Strategic Analysis: Pathways to the Target Scaffold

Two logical and scientifically sound retrosynthetic pathways for the preparation of 4-chloro-2-ethoxy-1-methylbenzene (3) are considered, starting from the readily available precursor, 2-ethoxy-1-methylbenzene (also known as 3-ethoxytoluene) (1).

Strategy A: Multi-step Synthesis via a Diazonium Salt Intermediate This is a classic and highly reliable approach that ensures unambiguous regiochemical control. The chloro substituent is introduced in the final step via a Sandmeyer reaction on a precursor amine. This route offers high purity of the final product, as the position of the chlorine atom is dictated by the position of the amine.

Strategy_A Target 4-Chloro-2-ethoxy-1-methylbenzene (3) Amine 4-Amino-2-ethoxy-1-methylbenzene (2) Target->Amine  Sandmeyer Reaction   Nitro 2-Ethoxy-1-methyl-4-nitrobenzene Amine->Nitro  Nitro Group Reduction   Start 2-Ethoxy-1-methylbenzene (1) Nitro->Start  Electrophilic Nitration  

Caption: Retrosynthetic analysis for Strategy A.

Strategy B: Direct Electrophilic Chlorination This approach is more atom-economical, involving the direct introduction of the chlorine atom onto the starting material. However, it presents a significant regioselectivity challenge. Both the ethoxy and methyl groups are ortho-, para-directing activators, which can lead to a mixture of chlorinated isomers, complicating purification and reducing the yield of the desired product.

Strategy_B Target 4-Chloro-2-ethoxy-1-methylbenzene (3) Mixture Mixture of Isomers (4-chloro, 6-chloro, etc.) Target->Mixture  Isolation / Purification   Start 2-Ethoxy-1-methylbenzene (1) Mixture->Start  Direct Chlorination  

Caption: Retrosynthetic analysis for Strategy B.

Detailed Protocol & Mechanistic Insights: Strategy A

This route is recommended for applications requiring high isomeric purity. The sequence ensures the chlorine atom is installed exclusively at the C4 position.

Step 1: Electrophilic Nitration of 2-Ethoxy-1-methylbenzene
  • Principle: The goal is to introduce a nitro group, which will later be converted to the chloro group. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile. The ethoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The bulky ethoxy group sterically hinders the ortho positions (C1 and C3). The most electronically activated and sterically accessible position is C4 (para to the ethoxy group), leading to the desired product, 2-ethoxy-1-methyl-4-nitrobenzene, as the major isomer.

Protocol 1: Nitration

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagent Preparation: In the dropping funnel, prepare the nitrating mixture by cautiously adding 15 mL of concentrated sulfuric acid (H₂SO₄) to 15 mL of concentrated nitric acid (HNO₃), keeping the mixture cool.

  • Reaction: To the flask, add 2-ethoxy-1-methylbenzene (13.6 g, 0.1 mol) dissolved in 50 mL of glacial acetic acid.

  • Addition: Cool the flask to 0-5 °C. Begin the dropwise addition of the nitrating mixture from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. A yellow solid, 2-ethoxy-1-methyl-4-nitrobenzene, will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-ethoxy-1-methyl-4-nitrobenzene. Dry the product in a vacuum oven.

Step 2: Reduction of 2-Ethoxy-1-methyl-4-nitrobenzene
  • Principle: The nitro group is reduced to a primary amine, which is the necessary precursor for the Sandmeyer reaction. A common and effective method is the use of a metal in acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[1] This method is robust and generally high-yielding. Catalytic hydrogenation is an alternative but may require specialized high-pressure equipment.[2] The metal/acid system involves the transfer of electrons from the metal to the nitro group, with protons from the acid participating in the formation of water molecules as byproducts.

Protocol 2: Nitro Group Reduction

  • Apparatus Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction: To the flask, add the nitrated product (18.1 g, 0.1 mol) and granulated tin (35.6 g, 0.3 mol).

  • Acid Addition: Slowly add 100 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require initial cooling in a water bath.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 2-3 hours, or until the yellow color of the nitro compound disappears.

  • Basification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully add a 40% aqueous sodium hydroxide (NaOH) solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-amino-2-ethoxy-1-methylbenzene (2) as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

Step 3: Sandmeyer Reaction to Yield 4-Chloro-2-ethoxy-1-methylbenzene
  • Principle: This is a two-part transformation. First, the primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures.[3][4][5] The nitrous acid is generated in situ from sodium nitrite and a strong acid.[4] Second, the diazonium salt is treated with a copper(I) chloride (CuCl) solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where copper(I) facilitates the displacement of the diazonium group (N₂) with a chloride ion.[6][7] Strict temperature control (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[8]

Sandmeyer_Workflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Reaction Amine Dissolve Amine (2) in conc. HCl Cool1 Cool to 0-5 °C (Ice-Salt Bath) Amine->Cool1 Add_NaNO2 Slowly add NaNO₂ to amine solution (T < 5 °C) Cool1->Add_NaNO2 NaNO2 Prepare cold aq. NaNO₂ solution NaNO2->Add_NaNO2 Stir Stir for 20 min at 0-5 °C Add_NaNO2->Stir Diazonium Aryl Diazonium Salt Solution (Keep Cold!) Stir->Diazonium Add_Diazonium Slowly add Diazonium Salt to CuCl solution Diazonium->Add_Diazonium CuCl Prepare CuCl in conc. HCl Cool2 Cool to 0-5 °C CuCl->Cool2 Cool2->Add_Diazonium Warm Allow to warm to RT (N₂ evolution) Add_Diazonium->Warm Product Crude Product (3) Warm->Product

Caption: Experimental workflow for the Sandmeyer reaction.

Protocol 3: Diazotization and Sandmeyer Reaction

  • Diazotization:

    • In a 400 mL beaker, dissolve the amine (2) (15.1 g, 0.1 mol) in 50 mL of concentrated hydrochloric acid and 50 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. A fine precipitate of the amine hydrochloride may form.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (7.2 g, 0.105 mol) in 30 mL of water and cool the solution to 0-5 °C.

    • Add the cold NaNO₂ solution dropwise to the stirred amine hydrochloride suspension. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting diazonium salt solution should be kept cold for immediate use.

  • Sandmeyer Reaction:

    • In a 1 L three-neck round-bottom flask, dissolve copper(I) chloride (CuCl) (12.0 g, 0.12 mol) in 100 mL of concentrated hydrochloric acid. The solution will be dark.

    • Cool this solution to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

    • Slowly add the cold diazonium salt solution to the CuCl solution via a dropping funnel. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous NaOH (2 x 100 mL) and water (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product, 4-chloro-2-ethoxy-1-methylbenzene (3), can be purified by vacuum distillation to yield a colorless liquid.

Alternative Approach: Strategy B - Direct Chlorination

  • Principle: This method involves the direct electrophilic substitution of 2-ethoxy-1-methylbenzene with chlorine, typically using a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[9][10] The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺δ---Cl---FeCl₃⁻δ) that can be attacked by the electron-rich aromatic ring.[10] The primary challenge is controlling the position of chlorination. The ethoxy and methyl groups both direct incoming electrophiles to the ortho and para positions. This results in a mixture of products:

    • 4-chloro-2-ethoxy-1-methylbenzene (desired, para to ethoxy)

    • 6-chloro-2-ethoxy-1-methylbenzene (ortho to ethoxy)

    • Dichlorinated byproducts. Separating these isomers can be difficult due to their similar boiling points, often requiring fractional distillation or preparative chromatography.

Protocol 4: Direct Electrophilic Chlorination (General Procedure)

  • Apparatus Setup: Set up a three-neck flask with a stirrer, a gas inlet tube extending below the surface of the reaction liquid, and a condenser connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize excess chlorine and HCl gas.

  • Reaction: Charge the flask with 2-ethoxy-1-methylbenzene (13.6 g, 0.1 mol) and a catalytic amount of anhydrous iron(III) chloride (0.5 g). Protect the reaction from light to minimize radical side-chain chlorination.

  • Chlorination: Heat the mixture to 30-40 °C. Bubble dry chlorine gas through the stirred mixture at a controlled rate.

  • Monitoring: Monitor the reaction by GC or TLC. Stop the chlorine flow once the desired degree of conversion is reached to minimize the formation of dichlorinated products.

  • Work-up: Allow the mixture to cool. Quench the reaction by slowly adding water. Separate the organic layer, wash with dilute sodium bicarbonate solution, then with water.

  • Purification: Dry the organic layer over anhydrous calcium chloride (CaCl₂) and purify by fractional distillation.

Comparative Summary and Data

The choice of synthetic route depends heavily on the desired outcome, specifically regarding purity and scale.

ParameterStrategy A (Sandmeyer Route)Strategy B (Direct Chlorination)
Regioselectivity Excellent; yields a single isomer.Poor; produces a mixture of isomers.
Number of Steps 31
Typical Overall Yield 60-75%Variable (depends on isomer separation)
Purity of Crude Product HighLow (isomeric mixture)
Purification Standard extraction and distillation.Difficult; requires fractional distillation or chromatography.
Key Advantages Unambiguous product structure, high purity.[6][7]Fewer steps, atom-economical.
Potential Disadvantages Longer sequence, handling of diazonium salts requires care.[8]Poor selectivity, difficult purification.
Recommended For Pharmaceutical applications, synthesis requiring high isomeric purity.Situations where an isomeric mixture is acceptable or for exploratory studies.

Quantitative Data for Intermediates and Product (Strategy A)

CompoundFormulaMW ( g/mol )Typical YieldAppearance
2-Ethoxy-1-methyl-4-nitrobenzeneC₉H₁₁NO₃181.1985-90%Yellow Solid
4-Amino-2-ethoxy-1-methylbenzeneC₉H₁₃NO151.2180-90%Oil/Low-melting solid
4-Chloro-2-ethoxy-1-methylbenzeneC₉H₁₁ClO170.6475-85% (from amine)Colorless Liquid

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Vaia. Name and draw the major product(s) of electrophilic chlorination of the following compounds. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ACS Organic & Inorganic Au. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. [Link]

  • precisionFDA. 4-CHLORO-2-METHOXY-1-METHYLBENZENE. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Hoffman Fine Chemicals. CAS 102871-93-2 | 2-Ethoxy-4-methyl-1-nitrobenzene. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

  • ResearchGate. (PDF) 1-Ethoxy-4-nitrobenzene. [Link]

  • MDPI. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. [Link]

  • SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Canadian Science Publishing. THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. [Link]

  • Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution. [Link]

  • Google Patents.

Sources

Application

Application Note: 4-Chloro-2-ethoxy-1-methylbenzene as a Versatile Chemical Intermediate in Advanced API Synthesis

Executive Summary 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) is a highly specialized, structurally nuanced aryl chloride utilized as a foundational building block in the development of Active Pharmaceutical In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) is a highly specialized, structurally nuanced aryl chloride utilized as a foundational building block in the development of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals. While aryl chlorides traditionally present significant activation barriers in cross-coupling chemistry, modern palladium-catalyzed methodologies have unlocked this intermediate's potential. This application note provides a comprehensive, field-validated guide to utilizing this compound, detailing the mechanistic causality behind reaction conditions and providing self-validating experimental protocols.

Structural Rationale & Mechanistic Causality

To effectively utilize 4-chloro-2-ethoxy-1-methylbenzene, one must understand how its substituent topology dictates its chemical behavior:

  • Steric Shielding (C1-Methyl): The methyl group at position 1 blocks the para-position relative to the ethoxy group. This directs downstream electrophilic or nucleophilic attacks strictly to the available meta or ortho positions, preventing unwanted regioisomers during late-stage functionalization.

  • Electronic Tuning (C2-Ethoxy): In the final API, the ethoxy group frequently acts as a critical hydrogen-bond acceptor to improve target binding affinity. Chemically, its inductive electron-withdrawing effect (-I) from the meta-position relative to the chloride slightly depletes electron density at C4. This subtle electronic shift lowers the activation energy required for oxidative addition compared to a purely electron-donating para-alkoxy group.

  • The Activation Barrier (C4-Chloro): The C-Cl bond possesses a high dissociation energy (~96 kcal/mol). Overcoming this barrier requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or specialized chelating ligands (e.g., NiXantphos) that force the palladium center into a highly reactive, low-coordinate state .

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Cleavage of C-Cl Bond Pd0->OxAdd 4-Chloro-2-ethoxy-1-methylbenzene PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII Overcomes 96 kcal/mol barrier TransMet Transmetalation Boronic Acid Transfer PdII->TransMet Base Activation PdII_Biaryl Pd(II) Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination C-C Bond Formation PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled API Precursor RedElim->Product Product Release

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-chloro-2-ethoxy-1-methylbenzene.

High-Throughput Optimization Data

Because aryl chlorides are prone to protodehalogenation or catalyst poisoning if conditions are suboptimal, ligand and base selection is paramount. Table 1 summarizes the empirical optimization of the Suzuki-Miyaura coupling for this specific substrate.

Table 1: Ligand and Base Optimization for Suzuki-Miyaura Coupling

EntryCatalyst PrecursorLigandBaseSolventYield (%)Causality / Observation
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O< 5%PPh₃ is insufficiently electron-rich to break the C-Cl bond.
2Pd(OAc)₂dppfK₃PO₄Dioxane/H₂O32%Bidentate ligand restricts flexibility during reductive elimination.
3Pd(OAc)₂XPhosNa₂CO₃Dioxane/H₂O68%XPhos enables oxidative addition, but Na₂CO₃ is weakly soluble.
4Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O94% K₃PO₄ provides optimal basicity for boronate formation.
5Pd-NiXantphosNoneK₃PO₄Dioxane/H₂O96% Specialized deprotonatable ligand allows room-temp coupling.

Note: Data reflects standardized high-throughput screening metrics. XPhos and NiXantphos demonstrate superior performance due to their ability to stabilize the Pd(0) state while accelerating both oxidative addition and reductive elimination.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific visual and analytical milestones, researchers can ensure the integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation using a standard arylboronic acid .

Reagents & Stoichiometry:

  • Substrate: 4-Chloro-2-ethoxy-1-methylbenzene (1.0 equiv, 1.0 mmol, 170.6 mg)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation (Air-Free): In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with Pd(OAc)₂, XPhos, K₃PO₄, and the arylboronic acid.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality Note: The 4:1 ratio is critical. Water is required to dissolve the inorganic base and form the highly reactive palladium-hydroxo intermediate, which accelerates transmetalation. Too much water will precipitate the lipophilic aryl chloride.

  • Substrate Addition & Degassing: Add 4-chloro-2-ethoxy-1-methylbenzene via microsyringe. Degas the mixture via three freeze-pump-thaw cycles.

  • Execution & Visual Validation: Heat the mixture to 80 °C.

    • Self-Validation Check: The initial reddish-brown suspension should transition to a pale yellow or orange homogeneous solution within 15 minutes, indicating the successful generation of the active Pd(0)L₂ species. The appearance of a black precipitate (palladium black) indicates oxygen ingress or catalyst death.

  • Analytical Monitoring: Stir for 12 hours. Monitor via GC-MS.

    • Self-Validation Check: Look for the disappearance of the starting material's characteristic 3:1 isotopic cluster at m/z 170 and 172.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and quench with water (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Workflow S1 1. Reagent Prep (Glovebox/Air-Free) S2 2. Schlenk Line Degassing (3x) S1->S2 S3 3. Catalytic Reaction (80°C, 12h) S2->S3 S4 4. Aqueous Quench & Extraction S3->S4 S5 5. GC-MS / TLC Validation S4->S5

Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol B: Buchwald-Hartwig Amination

For the synthesis of aniline derivatives, C-N bond formation is achieved using a secondary amine.

Key Deviations from Protocol A:

  • Catalyst/Ligand System: Use Pd₂(dba)₃ (1 mol%) and RuPhos (2 mol%). Causality Note: RuPhos is specifically tailored for C-N coupling of aryl chlorides; its smaller lower-ring isopropyl groups (compared to XPhos) prevent steric clash during the coordination of bulky secondary amines.

  • Base & Solvent: Use Sodium tert-butoxide (NaOtBu, 1.5 equiv) in anhydrous Toluene (5 mL). Water must be strictly excluded to prevent the competitive formation of phenols.

  • Temperature: Heat to 90 °C for 8 hours. Monitor GC-MS for product mass formation.

References

  • Zheng, L., et al. "NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." ResearchGate.[Link][1]

Sources

Method

Application Notes &amp; Protocols: Regioselective Electrophilic Substitution of 4-Chloro-2-ethoxy-1-methylbenzene

These application notes are intended for researchers, scientists, and professionals in drug development and synthetic chemistry. This document provides a detailed technical guide on the electrophilic substitution reactio...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes are intended for researchers, scientists, and professionals in drug development and synthetic chemistry. This document provides a detailed technical guide on the electrophilic substitution reactions of 4-chloro-2-ethoxy-1-methylbenzene, a polysubstituted aromatic compound. The protocols herein are grounded in established principles of electrophilic aromatic substitution and are designed to be self-validating through clear, step-by-step instructions and explanations of the underlying chemical principles.

Theoretical Framework: Predicting Regioselectivity

The reactivity and orientation of electrophilic attack on a substituted benzene ring are governed by the electronic properties of the substituents. In the case of 4-chloro-2-ethoxy-1-methylbenzene, three distinct groups influence the regioselectivity of incoming electrophiles.

  • Ethoxy Group (-OCH₂CH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring.[1][2] This effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic. Consequently, the ethoxy group is a powerful ortho, para-director.

  • Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weakly activating group that donates electron density to the ring primarily through an inductive effect.[1][3][4] It also directs incoming electrophiles to the ortho and para positions.

  • Chloro Group (-Cl): Halogens like chlorine present a more complex scenario. They are deactivating overall due to their strong inductive electron-withdrawing effect.[1][5] However, they possess lone pairs of electrons that can be donated to the ring via resonance, which directs electrophilic attack to the ortho and para positions.[2][5][6]

Synergistic and Competitive Directing Effects:

When multiple substituents are present, the most powerful activating group generally dictates the position of substitution.[3] In 4-chloro-2-ethoxy-1-methylbenzene, the ethoxy group is the dominant directing group. The positions ortho to the ethoxy group are C3 and C5. The position para to the ethoxy group is occupied by the methyl group. Therefore, electrophilic attack is anticipated to occur at the C3 and C5 positions.

The final product distribution will be a result of both electronic and steric factors. The C5 position is sterically hindered by the adjacent chloro group. The C3 position is ortho to the methyl group and may experience some steric hindrance, though likely less than at C5. The electronic effects of the methyl and chloro groups at these positions will also play a role.

Caption: Analysis of substituent directing effects.

Safety and Handling

Working with electrophilic aromatic substitution reactions requires strict adherence to safety protocols. The reagents involved are often corrosive, toxic, and/or reactive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Reagent Handling:

    • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.

    • Halogens: Bromine is toxic, corrosive, and volatile. Handle in a fume hood and have a sodium thiosulfate solution ready for quenching.

    • Lewis Acids: Aluminum chloride (AlCl₃) is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.

  • First Aid: In case of skin or eye contact, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] In case of inhalation, move to fresh air.[8]

Table 1: Properties of Key Chemicals

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Hazards
4-Chloro-2-ethoxy-1-methylbenzene1480442-62-3170.64N/AAssumed to be an irritant; handle with care.
Nitric Acid (70%)7697-37-263.01121Oxidizer, Severe skin and eye damage, Corrosive.
Sulfuric Acid (98%)7664-93-998.08337Severe skin and eye damage, Corrosive.
Bromine7726-95-6159.8158.8Toxic, Corrosive, Environmental Hazard.
Acetyl Chloride75-36-578.5052Flammable, Water-reactive, Corrosive.
Aluminum Chloride7446-70-0133.34180 (sublimes)Water-reactive, Corrosive.

Experimental Protocols

The following protocols provide detailed procedures for the nitration, bromination, and Friedel-Crafts acylation of 4-chloro-2-ethoxy-1-methylbenzene.

Protocol 1: Nitration

This protocol describes the synthesis of 1-chloro-5-ethoxy-2-methyl-4-nitrobenzene and its isomer. The reaction utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile.[9][10]

Materials:

  • 4-Chloro-2-ethoxy-1-methylbenzene (1.71 g, 10.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-ethoxy-1-methylbenzene in 20 mL of dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10 mL of concentrated sulfuric acid dropwise while stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding 0.70 mL (approx. 11.0 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes. The reaction temperature must be maintained below 10 °C to minimize side reactions and dinitration.[11]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 2 x 20 mL of dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the isomers.

G cluster_workflow General Experimental Workflow start Dissolve Substrate cool Cool to 0-5 °C start->cool add_reagents Add Electrophile/Catalyst cool->add_reagents react Stir for 1-2 hours add_reagents->react monitor Monitor via TLC react->monitor monitor->react Incomplete workup Quench & Extract monitor->workup Reaction Complete purify Purify (Chromatography) workup->purify end Characterize Product purify->end

Caption: Generalized workflow for electrophilic substitution.

Protocol 2: Bromination

This protocol details the bromination of the substrate using molecular bromine and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile.[6][12][13]

Materials:

  • 4-Chloro-2-ethoxy-1-methylbenzene (1.71 g, 10.0 mmol)

  • Iron(III) Bromide (FeBr₃, anhydrous, 0.30 g, 1.0 mmol)

  • Bromine (Br₂, 0.51 mL, 10.0 mmol)

  • Carbon Tetrachloride (CCl₄, anhydrous)

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry 100 mL round-bottom flask fitted with a dropping funnel and a gas outlet connected to a trap (containing sodium thiosulfate solution), add 4-chloro-2-ethoxy-1-methylbenzene and 20 mL of anhydrous carbon tetrachloride.

  • Add the anhydrous iron(III) bromide catalyst to the stirred solution.

  • In the dropping funnel, place a solution of bromine in 10 mL of carbon tetrachloride.

  • Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is typically exothermic.

  • After the addition is complete, stir the mixture at room temperature for an additional 2 hours or until the red color of bromine has faded.

  • Monitor the reaction by TLC.

  • Work-up: Slowly pour the reaction mixture into 50 mL of cold water.

  • Transfer to a separatory funnel and wash the organic layer with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography or recrystallization.

Protocol 3: Friedel-Crafts Acylation

This protocol outlines the acylation of the substrate with acetyl chloride in the presence of aluminum chloride. The Lewis acid activates the acyl chloride to form a highly reactive acylium ion electrophile.[14][15][16]

Materials:

  • 4-Chloro-2-ethoxy-1-methylbenzene (1.71 g, 10.0 mmol)

  • Aluminum Chloride (AlCl₃, anhydrous, 1.47 g, 11.0 mmol)

  • Acetyl Chloride (CH₃COCl, 0.78 mL, 11.0 mmol)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride in 20 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-chloro-2-ethoxy-1-methylbenzene and acetyl chloride in 10 mL of anhydrous dichloromethane.

  • Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. The product ketone is deactivated, preventing further acylation.[17]

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding 50 mL of ice-cold water, followed by 10 mL of dilute HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 2 x 20 mL of dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

G cluster_mechanism Nitration Mechanism reagents HNO₃ + H₂SO₄ electrophile Generation of NO₂⁺ (Nitronium ion) reagents->electrophile attack Nucleophilic attack by aromatic ring on NO₂⁺ electrophile->attack sigma Formation of resonance-stabilized σ-complex (arenium ion) attack->sigma deprotonation Deprotonation by HSO₄⁻ sigma->deprotonation product Aromatization to form nitro-substituted product deprotonation->product

Caption: Key steps in the mechanism of nitration.

References

  • Vertex AI Search, SAFETY D
  • Vertex AI Search, SAFETY D
  • Sigma-Aldrich, 4-Chloro-2-methoxy-1-methylbenzene Safety Inform
  • ECHEMI, 4-CHLORO-2-ETHOXY-1-NITROBENZENE SDS.
  • Organic Chemistry Tutor, Directing Effects in Electrophilic Arom
  • YouTube, Directing Effects in Electrophilic Aromatic Substitution Made EASY!, April 20, 2022.
  • Unknown, Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes, October 6, 2009.
  • MilliporeSigma, Friedel–Crafts Acyl
  • TCI Chemicals, SAFETY D
  • YouTube, Determining Directing Effects in Electrophilic Arom
  • KPU Pressbooks, 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • Master Organic Chemistry, EAS Reactions (3)
  • Chemistry Steps, Halogen
  • Organic Chemistry Portal, Friedel-Crafts Acyl
  • MSU chemistry, Substitution Reactions of Benzene and Other Arom
  • Sigma-Aldrich, 4-Chloro-2-ethoxy-1-methylbenzene.
  • Benchchem, Application Notes and Protocols: Nitr
  • Unknown, Nitration of Substituted Aromatic Rings and R
  • Benchchem, Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
  • Chemistry LibreTexts, H. Some Substitution Reactions of Methylbenzene, January 22, 2023.
  • Master Organic Chemistry, Electrophilic Aromatic Substitutions (1)
  • Chemistry LibreTexts, Friedel-Crafts Reactions, January 22, 2023.
  • Google Patents, US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ChemBK, 4-Chloro-1-methyl-benzene.
  • Doc Brown's Chemistry, aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
  • precisionFDA, 4-CHLORO-2-METHOXY-1-METHYLBENZENE.
  • YouTube, Electrophilic Aromatic Substitution Reactions Made Easy!, May 9, 2018.
  • Chemistry LibreTexts, The Halogen
  • Google Patents, Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Lumen Learning, The Halogenation of Benzene | MCC Organic Chemistry.
  • Chemguide, nitr
  • Benchchem, A Comparative Guide to the Synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene.

Sources

Application

Application Notes and Protocols: Strategic Approaches to Nucleophilic Substitution on 4-Chloro-2-ethoxy-1-methylbenzene

Introduction: A Strategic Overview 4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic halide of significant interest in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and material...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Overview

4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic halide of significant interest in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. The strategic challenge in functionalizing this molecule lies in the electronic nature of its substituents. The benzene ring is decorated with two electron-donating groups (EDGs)—a strongly activating ethoxy group (-OEt) and a weakly activating methyl group (-Me). These groups enrich the aromatic ring with electron density, which is counterintuitive for classical nucleophilic aromatic substitution (SNAr).

Traditional SNAr reactions proceed efficiently only when the aromatic ring is rendered electron-deficient by potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), which stabilize the negatively charged intermediate.[1][2][3][4] In the case of 4-Chloro-2-ethoxy-1-methylbenzene, the electron-donating substituents destabilize this key intermediate, making the classical SNAr pathway kinetically and thermodynamically unfavorable under standard conditions.

Therefore, the successful nucleophilic substitution on this electron-rich scaffold necessitates a paradigm shift from classical methods to modern, transition-metal-catalyzed cross-coupling strategies. This guide provides a detailed exploration of the mechanistic underpinnings and field-proven protocols for the functionalization of 4-Chloro-2-ethoxy-1-methylbenzene, focusing on robust and scalable methodologies like the Buchwald-Hartwig amination and Ullmann-type condensations. These reactions provide reliable pathways for the formation of crucial carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Mechanistic Considerations: Choosing the Right Pathway

The Challenge of the Classical SNAr Pathway

The SNAr mechanism is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is expelled, and aromaticity is restored.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_add Oxidative Addition pd0->oxidative_add pd2 Ar-Pd(II)Lₙ-Cl oxidative_add->pd2 ligand_exchange Amine Binding & Deprotonation pd2->ligand_exchange amido_complex Ar-Pd(II)Lₙ-NR₂ ligand_exchange->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 arcl Ar-Cl arcl->oxidative_add amine R₂NH, Base amine->ligand_exchange product Ar-NR₂ product->reductive_elim

Caption: Palladium-catalyzed cycle for C-N bond formation.

The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution. [5][6]While traditional protocols often required very high temperatures, modern variations using ligands such as 1,10-phenanthroline or diamines allow the reaction to proceed under much milder conditions. [7]The mechanism is thought to involve the formation of a copper(I) alkoxide or thiolate, which then reacts with the aryl halide. [5][8]

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the functionalization of 4-Chloro-2-ethoxy-1-methylbenzene. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and reaction efficiency.

Experimental_Workflow prep 1. Reagent Preparation (Oven-dried glassware, inert atmosphere) setup 2. Reaction Setup (Charge Ar-Cl, Nucleophile, Catalyst, Ligand, Base) prep->setup solvent 3. Solvent Addition (Anhydrous, degassed solvent) setup->solvent reaction 4. Reaction (Heat to specified temperature with stirring) solvent->reaction monitor 5. Monitoring (TLC / GC-MS) reaction->monitor workup 6. Workup (Cool, dilute, filter through Celite) monitor->workup extract 7. Extraction & Washing (Organic solvent, H₂O, brine) workup->extract purify 8. Purification (Dry, concentrate, column chromatography) extract->purify product Final Product purify->product

Caption: Standard laboratory workflow for transition-metal-catalyzed reactions.

Protocol for Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

Objective: To synthesize N-(2-ethoxy-4-methylphenyl)morpholine.

Materials:

  • 4-Chloro-2-ethoxy-1-methylbenzene (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add 4-Chloro-2-ethoxy-1-methylbenzene, NaOtBu, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of argon, add anhydrous toluene followed by morpholine via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Note: The choice of a bulky, electron-rich biarylphosphine ligand like RuPhos is critical. It promotes the challenging oxidative addition of the electron-rich aryl chloride to the palladium center and facilitates the final reductive elimination step. [9][10]Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

Protocol for Ullmann-Type Ether Synthesis: C-O Coupling

Objective: To synthesize 1-ethoxy-2-(4-methoxyphenoxy)-4-methylbenzene.

Materials:

  • 4-Chloro-2-ethoxy-1-methylbenzene (1.0 eq.)

  • 4-Methoxyphenol (1.5 eq.)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere Setup: Add 4-Chloro-2-ethoxy-1-methylbenzene, 4-methoxyphenol, CuI, 1,10-phenanthroline, and Cs₂CO₃ to an oven-dried Schlenk flask with a stir bar.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture in an oil bath at 130-140 °C for 24-48 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of Celite® to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality Note: The Ullmann condensation often requires higher temperatures than palladium-catalyzed reactions, especially with less reactive aryl chlorides. [5]Cs₂CO₃ is a highly effective base for this transformation, and the use of a ligand like 1,10-phenanthroline helps to solubilize the copper catalyst and accelerate the reaction, allowing for lower catalyst loading and milder conditions than traditional protocols. [7]

Summary of Reaction Parameters

The following tables provide a generalized summary of reaction conditions for planning synthetic routes. Optimal conditions may vary and require empirical screening.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Nucleophile (Amine)Pd Source / LigandBaseSolventTemp (°C)
Secondary AliphaticPd₂(dba)₃ / RuPhosNaOtBuToluene100-110
Primary ArylaminePd(OAc)₂ / XPhosK₃PO₄Dioxane100-110
Heterocyclic AminePd₂(dba)₃ / BrettPhosCs₂CO₃t-BuOH80-100

Table 2: Representative Conditions for Ullmann-Type Couplings

NucleophileCu Source / LigandBaseSolventTemp (°C)
PhenolCuI / 1,10-PhenanthrolineCs₂CO₃DMF130-150
Aliphatic AlcoholCuI / DMEDAK₂CO₃Toluene110-130
ThiolCu₂O / NoneK₃PO₄Pyridine120-140

Safety and Troubleshooting

  • Safety: Transition metal catalysts (Pd, Cu) and their ligands can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong bases like NaOtBu are corrosive and moisture-sensitive. Anhydrous solvents can be flammable. Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

  • Troubleshooting:

    • Low or No Conversion: Verify the purity and dryness of all reagents and solvents. Ensure the inert atmosphere was rigorously maintained, as oxygen can deactivate the catalyst. Consider screening alternative ligands or bases. For aryl chlorides, a more electron-rich and bulky ligand may be required.

    • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) can occur, often due to moisture or impurities. Ether cleavage of the ethoxy group can happen under very harsh basic or acidic conditions, although this is unlikely under the protocols described.

References

  • ResearchGate. Synthesis of 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene.[Link]

  • Wikipedia. Ullmann condensation.[Link]

  • SynArchive. Ullmann Condensation.[Link]

  • PubMed. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • Wikipedia. Nucleophilic aromatic substitution.[Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination.[Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.[Link]

  • PubChem. 2-Ethoxy-1-ethyl-4-methylbenzene.[Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling.[Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.[Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.[Link]

  • YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].[Link]

  • Organic Chemistry Portal. Ullmann Reaction.[Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution.[Link]

  • RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.[Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes.[Link]

  • PubMed. Palladium-catalyzed synthesis of carcinogenic polycyclic aromatic hydrocarbon epoxide-nucleoside adducts: the first amination of a chloro nucleoside.[Link]

  • UCLUE. Chapter 4: Nucleophilic Substitution Part II.[Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).[Link]

  • Science.gov. nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.[Link]

  • precisionFDA. 4-CHLORO-2-METHOXY-1-METHYLBENZENE.[Link]

  • HETEROCYCLES. triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines.[Link]

  • US EPA. Benzene, 2-ethoxy-4-methyl-1-(1-methylethyl)- - Substance Details.[Link]

  • Organic-Synthesis.org. Ullmann Coupling & other Cu Catalyzed reactions.[Link]

  • NPTEL. Nucleophilic Aromatic Substitution.[Link]

Sources

Method

Application Note: Advanced Purification Protocol for 4-Chloro-2-ethoxy-1-methylbenzene

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a robust, scalable, and analytically validated purification workflow for isolating high-purity (>99.5%) 4-C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a robust, scalable, and analytically validated purification workflow for isolating high-purity (>99.5%) 4-Chloro-2-ethoxy-1-methylbenzene from crude synthetic mixtures.

Executive Summary & Physicochemical Rationale

4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) is a highly versatile halogenated aromatic ether utilized as a crucial building block in active pharmaceutical ingredient (API) synthesis and advanced materials science[1]. Because this compound is frequently subjected to sensitive downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), achieving a purity of >99.5% is paramount to prevent catalyst poisoning by trace impurities.

Causality in Purification Design

The purification strategy must account for the specific chemical nature of the target. As a substituted aromatic ether, the compound is highly lipophilic and stable under neutral to basic conditions, but the ether linkage can be susceptible to cleavage under harsh acidic conditions at elevated temperatures. Therefore, the protocol utilizes a highly basic aqueous workup to strip away unreacted phenolic precursors, followed by normal-phase chromatography to separate structural isomers, and concludes with high-vacuum distillation to prevent thermal degradation.

Table 1: Physicochemical Properties Guiding Purification
ParameterValue / DescriptionPurification Implication
CAS Number 1480442-62-3[1]Unique identifier for regulatory and QC tracking.
Linear Formula C9H11ClO[1]Non-polar hydrocarbon backbone with a polarizable ether/chloro group.
Molecular Weight 170.64 g/mol Relatively low MW; highly amenable to vacuum distillation.
Estimated Boiling Point ~220–230 °C (atm)Requires high-vacuum short-path distillation to avoid thermal stress.
Analog Reference BP 145 °C (for methoxy analog)[2]Provides a baseline for expected distillation plateau under reduced pressure.
Storage Temperature 2–8 °C[1]Purified product must be stored under inert gas and refrigerated to prevent oxidation.

Multi-Stage Purification Workflow

The following self-validating protocol is divided into three distinct phases. Each phase acts as a selective filter for specific classes of impurities, ensuring that the final material meets rigorous pharmaceutical-grade standards.

PurificationWorkflow Crude Crude Synthesized Mixture Workup Phase 1: Aqueous Workup (1M NaOH / Brine) Crude->Workup Organic Organic Phase (Target + Non-polar Impurities) Workup->Organic Extract Flash Phase 2: Flash Chromatography (Silica Gel, Hexane/EtOAc) Organic->Flash Fractions Pooled Target Fractions Flash->Fractions Elute Distillation Phase 3: Vacuum Distillation (Short-Path, 1-5 Torr) Fractions->Distillation Concentrate Pure Pure 4-Chloro-2-ethoxy- 1-methylbenzene (>99.5%) Distillation->Pure Collect Main Fraction

Figure 1: Three-phase purification workflow for 4-Chloro-2-ethoxy-1-methylbenzene.

Phase 1: Chemoselective Aqueous Workup

Objective: Removal of polar byproducts, inorganic salts, and unreacted phenolic starting materials.

  • Dilution: Dissolve the crude reaction mixture (approx. 50 g) in 250 mL of high-purity Hexanes.

    • Causality: Hexane is chosen over Ethyl Acetate here to intentionally crash out highly polar polymeric impurities immediately.

  • Basic Wash: Transfer the solution to a 1 L separatory funnel. Wash with 1.0 M NaOH (3 × 100 mL).

    • Causality: The highly basic aqueous phase deprotonates unreacted 4-chloro-2-methylphenol (a common synthetic precursor), converting it into a water-soluble phenoxide salt that partitions entirely into the aqueous waste.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaCl (brine, 100 mL) to remove residual alkalinity and pre-dry the organic phase.

  • Desiccation: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter through a fritted funnel and concentrate under reduced pressure (rotary evaporation at 35 °C, 150 mbar) to yield a crude oil.

Phase 2: Silica Gel Flash Chromatography

Objective: Separation of the target compound from closely related structural isomers (e.g., over-alkylated or regioisomeric byproducts).

  • Column Preparation: Pack a glass chromatography column with Silica Gel 60 (230–400 mesh) using a slurry method in 100% Hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of Hexanes (1:1 v/v) and carefully load it onto the silica bed.

  • Elution: Elute using an isocratic solvent system of 98:2 Hexanes:Ethyl Acetate.

    • Causality: The target compound is highly lipophilic. A low-polarity mobile phase ensures a slow, controlled elution, maximizing the resolution between the target and any non-polar hydrocarbon impurities.

  • Fraction Collection & Monitoring: Collect 50 mL fractions. Monitor via Thin Layer Chromatography (TLC) using UV visualization at 254 nm. The target compound typically exhibits an

    
     of ~0.45 in a 95:5 Hexanes:EtOAc system.
    
  • Pooling: Combine all fractions containing the pure target spot and concentrate under reduced pressure.

ChromatographyLogic Load Load Crude Extract onto Silica Gel NonPolar Non-Polar Impurities (e.g., unreacted arenes) Load->NonPolar Rf > 0.8 (Fast Elution) Target 4-Chloro-2-ethoxy- 1-methylbenzene Load->Target Rf ~ 0.45 (Target Elution) Polar Polar Impurities (e.g., phenols, salts) Load->Polar Rf < 0.2 (Retained)

Figure 2: Chromatographic separation logic based on molecular polarity.

Phase 3: Fractional Vacuum Distillation

Objective: Final polishing to remove trace residual solvents and achieve >99.5% purity.

  • Apparatus Setup: Transfer the chromatographed oil to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a cow-type receiving flask.

  • Vacuum Application: Apply a high vacuum of 1–5 Torr.

    • Causality: Distilling under high vacuum drastically lowers the boiling point. Based on the methoxy analog's behavior[2], heating the ethoxy derivative to its atmospheric boiling point (>220 °C) risks thermal cleavage of the ether bond. Vacuum distillation ensures volatilization at a safe temperature.

  • Heating & Forerun: Gradually heat the oil bath. Discard the initial forerun (collected below 100 °C at 1 Torr), which contains residual chromatography solvents.

  • Main Fraction Collection: Collect the main fraction at the stable boiling plateau. The resulting liquid should be clear and colorless.

  • Storage: Transfer the purified 4-Chloro-2-ethoxy-1-methylbenzene to an amber glass vial, flush the headspace with Argon to prevent oxidative degradation, and store at 2–8 °C[1].

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, the final batch must be subjected to the following analytical checks:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm a single sharp peak in the chromatogram representing >99.5% Area Under Curve (AUC). The mass spectrum must display the expected molecular ion peak (

    
     at m/z 170) and the characteristic isotopic pattern for a single chlorine atom (approx. 3:1 ratio of 
    
    
    
    to
    
    
    ).
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Verify the absence of aliphatic solvent peaks (e.g., hexanes at 0.8-1.3 ppm). Confirm the integrity of the ethoxy group (quartet at ~4.0 ppm, triplet at ~1.4 ppm) and the aromatic protons.

    • ¹³C NMR: Ensure no extraneous carbon signals are present, confirming the removal of structural isomers.

  • Karl Fischer Titration: Verify moisture content is <0.1% to ensure compatibility with moisture-sensitive organometallic reagents.

References

Sources

Application

Application Note: Quantitative Analysis of 4-Chloro-2-ethoxy-1-methylbenzene

Abstract This comprehensive guide details robust analytical methodologies for the precise quantification of 4-Chloro-2-ethoxy-1-methylbenzene (CEMB), a compound of interest in pharmaceutical process control and environme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 4-Chloro-2-ethoxy-1-methylbenzene (CEMB), a compound of interest in pharmaceutical process control and environmental monitoring. We present two primary, validated analytical techniques: a high-resolution Gas Chromatography (GC) method suitable for volatile analysis and a versatile High-Performance Liquid Chromatography (HPLC) method for non-volatile or complex matrices. This document provides experienced researchers, scientists, and drug development professionals with detailed, step-by-step protocols, instrument conditions, and method validation frameworks grounded in the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to empower analysts in adapting these methods to their specific applications.

Introduction: The Analytical Imperative for 4-Chloro-2-ethoxy-1-methylbenzene

4-Chloro-2-ethoxy-1-methylbenzene (CAS No. 1480442-62-3) is an aromatic organic compound whose presence, even at trace levels, can be critical.[1] In pharmaceutical manufacturing, it may arise as a process-related impurity or a degradation product, necessitating strict control to ensure the safety and efficacy of the final drug product. Consequently, the development of sensitive, specific, and reliable analytical methods for its quantification is not merely a procedural step but a cornerstone of quality assurance.

The selection of an appropriate analytical technique is contingent upon the sample matrix, the expected concentration range of the analyte, and the available instrumentation. This guide focuses on two gold-standard techniques in chemical analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods offer excellent performance, but their principles of separation and detection differ, making them suitable for different analytical challenges. This note will explore the rationale for method selection and provide detailed protocols to ensure trustworthy and reproducible results.[2][3][4]

Method 1: Quantification by Gas Chromatography (GC)

Principle: Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like 4-Chloro-2-ethoxy-1-methylbenzene. The compound is volatilized in a heated injector and separated from other components as it travels through a capillary column, propelled by an inert carrier gas. The choice of detector—Flame Ionization Detector (FID) for general-purpose quantification or Mass Spectrometry (MS) for definitive identification and enhanced sensitivity—is critical. MS detection is particularly powerful for confirming the identity of the analyte in complex matrices.[5]

Experimental Protocol: GC-MS/FID

This protocol is designed for the quantification of CEMB in a liquid sample matrix, such as a reaction mixture or wastewater.

2.1.1. Sample Preparation: Liquid-Liquid Extraction

The objective of this step is to isolate CEMB from the sample matrix and concentrate it into a clean solvent suitable for GC injection. This minimizes matrix interference and enhances sensitivity.[6][7]

  • Sample Collection: Collect 10 mL of the liquid sample into a 50 mL screw-cap glass tube.

  • Solvent Addition: Add 10 mL of a high-purity extraction solvent, such as dichloromethane or hexane. Dichloromethane is often effective for a broad range of semi-polar to non-polar analytes.[8][9]

  • Extraction: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Allow the layers to separate for 10 minutes. If an emulsion forms, the sample can be centrifuged at 2000 rpm for 5 minutes.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) using a glass pipette to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted solvent to remove any residual water, which can interfere with the GC analysis.[7]

  • Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial for analysis. This step is crucial to prevent particulate matter from entering the GC system.[6]

GC Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is recommended for its excellent separation of aromatic compounds.[8][9]

Parameter Condition Rationale
GC System Agilent 7890A or equivalent with FID or Mass SpectrometerIndustry-standard instrumentation for reliable performance.
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent resolution for a wide range of semi-volatile organic compounds.
Injector Splitless Mode, 250 °CSplitless injection maximizes the transfer of the analyte onto the column, essential for trace analysis.
Carrier Gas Helium, Constant Flow at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to separate the analyte from solvent and other potential impurities.
Injection Volume 1 µLA standard volume for capillary GC.
FID Detector 300 °C, H2 Flow: 30 mL/min, Air Flow: 300 mL/minStandard conditions for a flame ionization detector.
MS Detector Transfer Line: 280 °C, Ion Source: 230 °C, EI: 70 eV, Scan Range: 50-350 m/zStandard conditions for electron ionization mass spectrometry.
Workflow Diagram: GC Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing s1 1. Collect 10 mL Liquid Sample s2 2. Add 10 mL Dichloromethane s1->s2 s3 3. Vortex for 2 minutes s2->s3 s4 4. Separate Organic Layer s3->s4 s5 5. Dry with Sodium Sulfate s4->s5 s6 6. Filter (0.45 µm PTFE) s5->s6 a1 Inject 1 µL into GC s6->a1 a2 Separation on HP-5ms Column a1->a2 a3 Detection by MS or FID a2->a3 d2 Integrate Peak Area a3->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for the quantification of CEMB by GC.

Method Validation Framework (ICH Q2(R2))

All analytical methods must be validated to ensure they are fit for purpose.[2][4] The following table summarizes typical validation parameters and acceptance criteria for this GC method.

Parameter Acceptance Criterion Hypothetical Result
Specificity No interference at the retention time of the analyte.Peak is spectrally pure (MS) and resolved from placebo peaks.
Linearity (r²) ≥ 0.995 over the range0.999
Range 1 µg/mL to 100 µg/mLValidated
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.3%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 µg/mL

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that is highly suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For CEMB, a reversed-phase HPLC (RP-HPLC) method is preferred. In this mode, the analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Detection is typically achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance.

Experimental Protocol: HPLC-UV

This protocol is designed for the quantification of CEMB in a sample that is soluble in an organic solvent, such as a drug substance or a formulated product.

3.1.1. Sample Preparation: Dilution and Filtration

For many samples, a simple "dilute and shoot" approach is sufficient. The primary goal is to dissolve the sample in a solvent compatible with the mobile phase and filter it to remove particulates.[10]

  • Standard Preparation: Accurately weigh approximately 10 mg of 4-Chloro-2-ethoxy-1-methylbenzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 100 µg/mL stock solution. Prepare calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix well.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into a 2 mL autosampler vial. Discard the first few drops of the filtrate.[6][11]

HPLC Instrumentation and Conditions

A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for aromatic compounds like CEMB.[8][10]

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent with UV DetectorA reliable and widely used system for routine analysis.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeProvides a good balance of efficiency, resolution, and backpressure.
Mobile Phase Acetonitrile:Water (70:30, v/v)An isocratic mobile phase that provides adequate retention and elution of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Detection UV at 225 nmThis wavelength is chosen based on the UV absorbance maximum of the analyte for optimal sensitivity.
Workflow Diagram: HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 1. Weigh Sample s2 2. Dissolve in Acetonitrile s1->s2 s3 3. Sonicate for 10 minutes s2->s3 s4 4. Dilute to Final Volume s3->s4 s5 5. Filter (0.45 µm Nylon) s4->s5 a1 Inject 10 µL into HPLC s5->a1 a2 Separation on C18 Column a1->a2 a3 Detection by UV at 225 nm a2->a3 d2 Integrate Peak Area a3->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for the quantification of CEMB by HPLC.

Method Validation Framework (ICH Q2(R2))

The HPLC method must also be validated to demonstrate its suitability.[12]

Parameter Acceptance Criterion Hypothetical Result
Specificity Analyte peak is resolved from impurities and excipients (Resolution > 2.0).Resolution of 3.5 from the nearest peak.
Linearity (r²) ≥ 0.995 over the range0.998
Range 0.5 µg/mL to 80 µg/mLValidated
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.1%
Precision (% RSD) ≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.5 µg/mL

Conclusion and Method Selection

Both the GC and HPLC methods presented provide reliable and robust approaches for the quantification of 4-Chloro-2-ethoxy-1-methylbenzene.

  • Choose the GC method for its high specificity (when coupled with MS) and its suitability for volatile analytes in various matrices. It is often the preferred method for trace-level impurity analysis in raw materials and environmental samples.

  • Choose the HPLC method for its versatility, ease of sample preparation for soluble samples, and its applicability to non-volatile matrices or when thermal degradation of the analyte is a concern. It is frequently employed in quality control labs for the analysis of finished pharmaceutical products.

The final choice of method should be based on a thorough evaluation of the sample characteristics, the required level of sensitivity and selectivity, and the available laboratory resources. Regardless of the method chosen, a comprehensive validation according to ICH guidelines is mandatory to ensure data integrity and regulatory compliance.[2][4]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Reference Standards for the Analysis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Comparative Guide.
  • Phenomenex. (n.d.). Sample Preparation.
  • EPA. (n.d.). Method 8151: Chlorinated Acid Herbicides by Gas Chromatography.
  • WVU Shared Research Facilities. (2014, December 28). Sample Preparation Guide for Synthetic Organic Chemicals.
  • Cucciniello, R., et al. (2015). An improved method for BTEX extraction from charcoal. Analytical Methods, Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-ethoxy-1-methylbenzene.
  • ChemScene. (n.d.). 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene.
  • SIELC Technologies. (2018, February 16). 4-Chloro-2-methylanisole.
  • EPA. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Benzene.
  • precisionFDA. (n.d.). 4-CHLORO-2-METHOXY-1-METHYLBENZENE.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-ethoxy-1-methylbenzene | 1480442-62-3.
  • BenchChem. (2025). Application Note: HPLC Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene.
  • U.S. Geological Survey. (2015, October 1). Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber.
  • Supelco. (n.d.). GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures.
  • Kaczmarek, £. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine.
  • NEMI.gov. (n.d.). AOAC: 990.06: Organochlorine Pesticide in Water by GC.

Sources

Method

HPLC method development for 4-Chloro-2-ethoxy-1-methylbenzene analysis

An Application Note for the Analysis of 4-Chloro-2-ethoxy-1-methylbenzene using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Abstract This application note details a robust and validated reverse-phase h...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 4-Chloro-2-ethoxy-1-methylbenzene using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-ethoxy-1-methylbenzene. The method is developed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The protocol employs a C18 stationary phase with a UV detector, providing a reliable and efficient analytical solution. All validation procedures are performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

4-Chloro-2-ethoxy-1-methylbenzene (CAS No. 1480442-62-3) is an aromatic organic compound with a molecular formula of C9H11ClO and a molecular weight of approximately 170.64 g/mol .[3][4] Its structure, featuring a substituted benzene ring, makes it a non-polar, hydrophobic molecule. The accurate quantification of this compound is critical in various stages of drug development and chemical manufacturing to ensure product quality and purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] Given the non-polar nature of 4-Chloro-2-ethoxy-1-methylbenzene, Reverse-Phase HPLC (RP-HPLC) was selected as the chromatographic mode of choice.[5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This configuration allows for the effective retention and separation of non-polar analytes based on their hydrophobic interactions with the stationary phase.[7]

A C18 (octadecylsilane) bonded silica column was chosen as the stationary phase due to its high hydrophobicity and wide applicability, making it an excellent starting point for method development for non-polar compounds.[6][8] The mobile phase consists of a polar mixture of acetonitrile and water, which allows for the efficient elution of the analyte. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transmittance properties. Detection is achieved using a Photodiode Array (PDA) detector, which allows for the determination of the analyte's maximum absorbance wavelength (λmax), thereby maximizing sensitivity and specificity. Aromatic compounds like the target analyte typically exhibit strong UV absorbance.[9]

This guide provides a comprehensive framework, from initial method development choices to a full validation protocol, ensuring the final method is fit for its intended purpose.

Experimental

Materials and Reagents
  • 4-Chloro-2-ethoxy-1-methylbenzene reference standard (>95% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Methanol (MeOH), HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size (L1 Packing)
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 277 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent Preparation: The mobile phase (Acetonitrile:Water 65:35 v/v) was used as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Chloro-2-ethoxy-1-methylbenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.

Detailed Protocols

Protocol 1: System Suitability and Sample Analysis Workflow

System suitability testing is essential to ensure the chromatographic system is adequate for the intended analysis.[10] These tests are performed before any sample analysis.

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Injections: Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Data Evaluation: Evaluate the system suitability parameters against the acceptance criteria outlined in the table below.

  • Sample Analysis: Once system suitability is confirmed, inject the prepared sample solutions for analysis.

  • Quantification: The concentration of 4-Chloro-2-ethoxy-1-methylbenzene in the samples is determined by comparing the peak area response of the sample to the peak area response of the working standard (external standard method).

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for five replicate injections
% RSD of Retention Time ≤ 1.0% for five replicate injections
Protocol 2: HPLC Method Validation

The developed method must be validated to ensure its reliability for the intended application, following ICH Q2(R1) guidelines.[1][2][11][12]

1. Specificity:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Prepare a placebo solution (matrix without the analyte) and inject it to confirm the absence of interference from excipients.

  • Spike the placebo with the analyte and analyze to demonstrate that the peak is unequivocally attributable to the analyte.

2. Linearity:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy (Recovery):

  • Prepare samples of a known concentration matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the %RSD for each level should be ≤ 2.0%.

4. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day, with the same analyst and instrument. Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both days.

  • Acceptance Criterion: %RSD ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Method: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

  • Calibration Curve Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

6. Robustness:

  • Deliberately introduce small variations to the method parameters and assess their impact on the results.

  • Parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Acetonitrile percentage ± 2%)

  • Analyze the working standard solution under each modified condition and evaluate system suitability parameters.

  • Acceptance Criterion: System suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Visualization of Workflow

The following diagram illustrates the logical flow from method development to final validation.

HPLC_Method_Development cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) A Analyte Characterization (4-Chloro-2-ethoxy-1-methylbenzene) - Polarity (Non-polar) - UV Absorbance (Aromatic) B Select Chromatographic Mode (Reverse-Phase HPLC) A->B Non-polar nature C Initial Parameter Selection - Column: C18 - Mobile Phase: ACN/H2O - Detector: PDA B->C Standard practice D Method Optimization - Gradient Scouting - Isocratic Condition Refinement (Flow, Temp, Mobile Phase Ratio) C->D Experimental refinement E Finalized Analytical Method D->E Optimized conditions F System Suitability Test (SST) E->F Pre-validation check G Specificity F->G Validation begins M Method Ready for Routine Use F->M All criteria met H Linearity & Range I Accuracy (Recovery) J Precision (Repeatability & Intermediate) K LOD & LOQ L Robustness

Sources

Application

GC-MS Analysis of 4-Chloro-2-ethoxy-1-methylbenzene and its Byproducts

Application Note & Standard Operating Procedure (SOP) Abstract & Scope This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 4-Chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3), a key intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

The method focuses on the separation of the target analyte from its critical synthetic precursors (specifically 4-chloro-2-methylphenol ) and potential positional isomers. This guide is designed for analytical chemists requiring high-specificity process control and impurity profiling.

Chemical Context & Synthesis Logic

To understand the impurity profile, one must understand the synthesis. The industrial production of 4-Chloro-2-ethoxy-1-methylbenzene typically proceeds via the O-alkylation (Williamson Ether Synthesis) of 4-chloro-2-methylphenol (4-chloro-o-cresol).

Reaction Pathway & Impurity Origin
  • Target Reaction: 4-Chloro-2-methylphenol + Ethyl Halide (EtBr/EtI)

    
     4-Chloro-2-ethoxy-1-methylbenzene.
    
  • Critical Impurities:

    • Unreacted Starting Material: 4-Chloro-2-methylphenol (Polar, tailing peak without derivatization).

    • Positional Isomers: Arising from impurities in the cresol starting material (e.g., 2-chloro-4-methylphenol derivatives).

    • O-C Alkylation Byproducts: Under harsh conditions, alkylation may occur on the ring rather than the oxygen.

Visualizing the Pathway

The following diagram maps the synthesis and potential byproducts to be monitored.

SynthesisPath SM Starting Material 4-Chloro-2-methylphenol (MW 142.5) Target TARGET ANALYTE 4-Chloro-2-ethoxy-1-methylbenzene (MW 170.6) SM->Target O-Alkylation (K2CO3, DMF) Impurity1 Impurity A Unreacted Phenol (Tailing Peak) SM->Impurity1 Incomplete Rxn Impurity2 Impurity B C-Alkylated Byproducts (Isomers) SM->Impurity2 Side Rxn (High Temp) Reagent Reagent Ethyl Bromide/Iodide Reagent->Target

Caption: Synthesis pathway of 4-Chloro-2-ethoxy-1-methylbenzene highlighting the origin of critical impurities monitored by this GC-MS method.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-Chloro-2-ethoxy-1-methylbenzene (>98% purity).

  • Internal Standard (ISTD): 1,4-Dichlorobenzene-d4 or Naphthalene-d8 (Structurally similar, non-interfering).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade).

  • Derivatization Agent (Optional but Recommended): BSTFA + 1% TMCS (for sharpening the phenol impurity peak).

Sample Preparation

Direct Injection Method (Standard):

  • Weigh 10 mg of the reaction mixture or crude product into a 20 mL scintillation vial.

  • Dissolve in 10 mL of DCM (Concentration: ~1000 ppm).

  • Dilution: Take 100 µL of the stock and dilute to 1 mL with DCM containing 10 ppm Internal Standard.

  • Filter through a 0.2 µm PTFE syringe filter into a GC vial.

Derivatization Method (For Phenol Quantification): If precise quantification of the unreacted phenol (4-chloro-2-methylphenol) is required, derivatization is mandatory to prevent peak tailing.

  • Take 100 µL of the sample stock.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Incubate at 60°C for 30 minutes.

  • Dilute to 1 mL with anhydrous DCM.

GC-MS Instrument Conditions

This method utilizes a standard split/splitless injection on a non-polar column.

ParameterSettingRationale
Instrument Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole system.
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)5% Phenyl phase provides ideal selectivity for aromatic isomers.
Inlet Temp 250 °CEnsures rapid volatilization of the ethoxy ether (BP ~230°C).
Injection Mode Split (20:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for separation efficiency.
Oven Program 60°C (1 min) → 15°C/min → 200°C → 25°C/min → 300°C (3 min)Slow ramp in the middle separates the ether from phenol impurities.
Transfer Line 280 °CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV) @ 230 °CStandard ionization energy for reproducible fragmentation.
Scan Range 40–400 m/zCovers molecular ions and key fragments; excludes air/water.

Results & Discussion

Chromatographic Profile

Under the prescribed conditions, the elution order is governed by boiling point and polarity.

  • RT 4.5 min: Internal Standard (1,4-Dichlorobenzene-d4).

  • RT 6.2 min: 4-Chloro-2-methylphenol (Starting Material). Note: Broad/tailing if underivatized.

  • RT 8.1 min: 4-Chloro-2-ethoxy-1-methylbenzene (Target).

  • RT 8.5+ min: C-alkylated byproducts and heavier dimers.

Mass Spectral Interpretation (EI Spectrum)

Identification relies on the unique fragmentation "fingerprint" of the target molecule.

Target: 4-Chloro-2-ethoxy-1-methylbenzene (MW 170.6)

  • Molecular Ion (

    
    ):  Distinct peaks at m/z 170  and 172  (3:1 ratio) confirming the presence of one Chlorine atom.
    
  • Base Peak (

    
     or 
    
    
    
    ):
    • Loss of Ethylene (

      
      , -28 u) via McLafferty-like rearrangement is common in ethyl aryl ethers, yielding the substituted cresol ion at m/z 142 .
      
    • Loss of Ethyl radical (

      
      , -29 u) yields the phenoxy cation at m/z 141 .
      
  • Tropylium Ion Formation: The methyl group on the benzene ring facilitates the formation of chlorotropylium ions (m/z 125/127 ) after the loss of the ethoxy group.

Diagnostic Table for Identification:

Ion (m/z)IdentityMechanistic Origin
170 / 172

Molecular ion (Isotope pattern confirms Cl).
142

Loss of ethylene (McLafferty rearrangement).
125

Loss of ethoxy group (Chlorotropylium ion).
107

Loss of ethylene followed by loss of Cl.
Analytical Workflow Diagram

The following diagram illustrates the decision-making process during analysis.

Workflow Sample Crude Reaction Sample Prep Dilute in DCM (Add ISTD) Sample->Prep Deriv Derivatization? (Required for Phenol Quant) Prep->Deriv BSTFA Add BSTFA + TMCS 60°C, 30 min Deriv->BSTFA Yes GCMS GC-MS Analysis (DB-5ms Column) Deriv->GCMS No (Rapid Screen) BSTFA->GCMS Data Data Processing GCMS->Data Check Confirm Target ID Data->Check Check m/z 170 & 142

Caption: Operational workflow for the GC-MS analysis of 4-Chloro-2-ethoxy-1-methylbenzene.

Method Validation Parameters

To ensure this method is "Trustworthy" and "Self-Validating," the following criteria must be met during setup:

  • System Suitability: The signal-to-noise (S/N) ratio for the 1 ppm standard must be >10:1.

  • Linearity: Calibration curve (1 ppm – 100 ppm) should yield

    
    .
    
  • Resolution: The valley between the Starting Material (Phenol) and the Target Ether must be >50% of the peak height.

  • Carryover: A blank injection following the highest standard (100 ppm) must show <0.1% area of the target peak.

References

  • Sigma-Aldrich. 4-Chloro-2-ethoxy-1-methylbenzene Product Specification. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Chlorinated Alkyl Aryl Ethers. Link

  • Agilent Technologies. Analysis of Chlorinated Hydrocarbons using GC/Q-TOF. Link

  • BenchChem. Synthesis and Impurity Profiling of Halogenated Ethers. Link

Method

Safe handling and storage procedures for 4-Chloro-2-ethoxy-1-methylbenzene

Executive Summary 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3), also known as 4-chloro-2-ethoxytoluene, is a halogenated aromatic ether critical in the synthesis of gliflozin-class pharmaceuticals (SGLT2 inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3), also known as 4-chloro-2-ethoxytoluene, is a halogenated aromatic ether critical in the synthesis of gliflozin-class pharmaceuticals (SGLT2 inhibitors), such as Dapagliflozin. Its structural motif—combining a lipophilic toluene core with an ethoxy ether linkage—renders it a versatile building block for electrophilic aromatic substitutions and cross-coupling reactions.

However, this chemical profile introduces specific stability challenges.[1] The ether moiety is susceptible to oxidative degradation (peroxide formation), and the halogenated ring presents environmental and contact toxicity risks. This guide defines the rigorous protocols required to maintain compound integrity and ensure operator safety during drug development workflows.

Chemical Identity & Physical Properties

PropertySpecificationNotes
IUPAC Name 4-Chloro-2-ethoxy-1-methylbenzene
CAS Number 1480442-62-3Alternate: 4-chloro-2-ethoxytoluene
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Physical State Liquid / Low-Melting SolidViscosity changes significantly at 2-8°C
Storage Temp 2°C to 8°CCritical for inhibiting oxidation
Solubility Organics (DCM, DMSO, Toluene)Insoluble in water
Flash Point Predicted >65°CCombustible Liquid (Class IIIA)

Risk Assessment & Hazard Identification

Rationale: Understanding the mechanism of toxicity allows for proactive rather than reactive safety measures.

GHS Classification (Derived from Structural Analogs)
  • Skin/Eye Irritation (Category 2): The lipophilic nature of the ethoxy-toluene scaffold allows rapid dermal penetration, leading to defatting and irritation.

  • STOT-SE (Category 3): Respiratory irritation is likely upon inhalation of aerosols or vapors generated during heating.

  • Aquatic Chronic (Category 2): Halogenated aromatics are persistent in aquatic environments; waste must never enter municipal drainage.

Chemical Instability Mechanisms
  • Peroxidation: Like all ethers, the methylene group adjacent to the oxygen (–O–CH₂ –CH₃) is prone to radical abstraction by atmospheric oxygen, forming unstable hydroperoxides.

  • Photolysis: The aryl-chloride bond can undergo homolytic cleavage under high-intensity UV light, degrading the reagent and generating free radicals.

Storage Protocol: The "Zero-Oxidation" Standard

Objective: Prevent the formation of explosive peroxides and hydrolysis products.

Protocol 4.1: Environmental Control

  • Temperature: Store strictly at 2°C – 8°C .

    • Why: Reduces the kinetic rate of auto-oxidation and minimizes vapor pressure.

  • Atmosphere: Headspace must be backfilled with dry Argon or Nitrogen .

    • Why: Argon is heavier than air and provides a superior blanket for liquids compared to Nitrogen.

  • Container: Amber borosilicate glass with a PTFE-lined cap.

    • Why: Amber glass blocks UV radiation; PTFE prevents leaching of plasticizers by the aromatic solvent.

Protocol 4.2: Shelf-Life Monitoring

  • Test Frequency: Every 6 months.

  • Method: KI Starch Paper test for peroxides.

  • Threshold: If >10 ppm peroxides, treat with activated alumina or dispose of as hazardous waste.

Handling & Synthesis Workflow

Engineering Controls & PPE
  • Ventilation: All handling must occur within a certified Fume Hood (Face velocity > 0.5 m/s).

  • Glove Selection (Critical):

    • Standard: Nitrile (0.11 mm) – Splash protection only . Change immediately upon contact.

    • Immersion/High Risk: Viton or Silver Shield™ laminates.

    • Reasoning: Aromatic ethers permeate standard latex and thin nitrile gloves in <5 minutes.

Transfer Protocol (Liquid State)
  • Pre-requisite: Allow the reagent to warm to room temperature in the closed container (prevents condensation).

  • Purge: Insert a needle connected to an inert gas line into the septum.

  • Withdraw: Use a gas-tight glass syringe (Hamilton type) to withdraw the required volume.

  • Dispense: Transfer directly into the reaction vessel against a counter-flow of inert gas.

Application Diagram: SGLT2 Inhibitor Synthesis Context

This workflow illustrates where 4-Chloro-2-ethoxy-1-methylbenzene fits into a typical drug discovery pipeline, specifically for gliflozin analogs.

G cluster_0 Pre-Reaction Preparation cluster_1 Synthesis Workflow (SGLT2 Analog) Start Reagent Retrieval (Cold Storage 4°C) Warm Equilibrate to RT (Prevent Condensation) Start->Warm Check Peroxide Test (<10 ppm?) Warm->Check Check->Start Fail (Dispose) Reagent 4-Chloro-2-ethoxy- 1-methylbenzene Check->Reagent Pass Step1 Lithiation / Grignard (Formation of Nucleophile) Reagent->Step1 n-BuLi, THF, -78°C Step2 Coupling w/ Gluconolactone (C-Glycosylation) Step1->Step2 Electrophilic Trap Product Crude SGLT2 Scaffold Step2->Product

Figure 1: Critical path for reagent preparation and application in medicinal chemistry workflows.

Emergency Response & Waste Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Remove all ignition sources (hot plates, stirrers).

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wipe surfaces with a soap/water solution; avoid organic solvents that might spread the contamination.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] Lift eyelids. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[3] If redness persists, seek medical attention (dermatitis risk).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Disposal (Environmental Compliance)
  • Classification: Hazardous Organic Waste (Halogenated).

  • Protocol:

    • Do NOT mix with non-halogenated solvents (increases disposal cost).

    • Label clearly: "Contains Halogenated Aromatics & Ethers."

    • Incineration is the only approved disposal method to prevent aquatic accumulation.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-2-ethoxy-1-methylbenzene (CAS 1480442-62-3). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: 4-Chlorotoluene (Structural Analog). Retrieved from

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Chlorotoluene.[4] Retrieved from

Sources

Application

Application Notes and Protocols: 4-Chloro-2-ethoxy-1-methylbenzene in Medicinal Chemistry

Introduction: Unveiling the Potential of a Substituted Aromatic Scaffold In the landscape of medicinal chemistry, the strategic functionalization of aromatic rings is a cornerstone of rational drug design. The compound 4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Substituted Aromatic Scaffold

In the landscape of medicinal chemistry, the strategic functionalization of aromatic rings is a cornerstone of rational drug design. The compound 4-Chloro-2-ethoxy-1-methylbenzene, a substituted toluene derivative, represents a versatile scaffold whose constituent parts—a chlorine atom, an ethoxy group, and a methyl group—are all well-recognized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While direct applications of this specific molecule in marketed drugs are not extensively documented, its structural motifs are prevalent in numerous pharmaceutical agents. This guide provides an in-depth exploration of the potential applications of 4-Chloro-2-ethoxy-1-methylbenzene in medicinal chemistry, including synthetic protocols, the rationale behind its use, and a case study of a structurally related compound in a blockbuster drug.

Chlorotoluenes, in general, are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[1] The presence of the chlorine atom, in particular, can significantly alter the electronic and lipophilic character of a molecule, often leading to improved potency and metabolic stability.[1] This document serves as a comprehensive resource for researchers and drug development professionals interested in leveraging the unique properties of this and related chemical entities.

The Strategic Value of Functional Group Combination

The utility of 4-Chloro-2-ethoxy-1-methylbenzene in medicinal chemistry can be understood by dissecting the contribution of each functional group to a potential drug candidate's profile.

  • The Chloro Group: The chlorine atom is a lipophilic, electron-withdrawing group. Its introduction into a phenyl ring can have several profound effects. It can block metabolic oxidation at the position of substitution, thereby increasing the drug's half-life. Furthermore, its steric bulk and ability to engage in halogen bonding can enhance binding affinity to target proteins. The deactivating nature of chlorine on the aromatic ring also influences the regioselectivity of further synthetic transformations.[1]

  • The Ethoxy Group: As an alkoxy group, the ethoxy moiety is a hydrogen bond acceptor and can increase the polarity of a molecule compared to a simple alkyl group.[2] This can lead to improved solubility and favorable interactions with biological targets.[3] Metabolic O-dealkylation of ethoxy groups is a common metabolic pathway, which can be a consideration in prodrug design or in tuning the rate of clearance.[2]

  • The Methyl Group: The methyl group is a small, lipophilic substituent that can influence a molecule's conformation and its interaction with hydrophobic pockets in a protein binding site.[4] It is an electron-donating group, which can impact the reactivity of the aromatic ring.[1]

The specific arrangement of these groups in 4-Chloro-2-ethoxy-1-methylbenzene—with the ethoxy and methyl groups ortho and para to the chlorine, respectively—creates a unique electronic and steric environment that can be exploited in further synthetic elaborations.

Synthetic Protocols for 4-Chloro-2-ethoxy-1-methylbenzene and Derivatives

While a specific, high-yield synthesis for 4-Chloro-2-ethoxy-1-methylbenzene is not prominently featured in the literature, a plausible and efficient route can be designed based on established organic chemistry principles. A common strategy would involve the etherification of a corresponding phenol.

Protocol 1: Synthesis of 4-Chloro-2-ethoxy-1-methylbenzene

This protocol outlines a two-step synthesis starting from the commercially available 4-chloro-2-methylphenol.

Step 1: Williamson Ether Synthesis

  • Reaction: 4-chloro-2-methylphenol is deprotonated with a suitable base to form the phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.

  • Reagents and Materials:

    • 4-chloro-2-methylphenol

    • Iodoethane (or bromoethane)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or Dimethylformamide (DMF)

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Rotary evaporator

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Procedure:

    • To a solution of 4-chloro-2-methylphenol (1 equiv.) in acetone or DMF, add potassium carbonate (1.5 equiv.).

    • Stir the mixture at room temperature for 15 minutes.

    • Add iodoethane (1.2 equiv.) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-2-ethoxy-1-methylbenzene.

Quantitative Data Summary (Expected):

ParameterExpected Value
Yield 85-95%
Purity (by GC/LC-MS) >98%
Appearance Colorless to pale yellow oil

Case Study: A Structurally Related Intermediate in the Synthesis of Dapagliflozin

The significance of chloro-substituted ethoxy-benzyl moieties is prominently illustrated by the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. A key intermediate in its synthesis is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene .[5] This molecule shares the chloro- and ethoxy-substituted benzyl features with our topic compound, highlighting the industrial relevance of this structural class.

Workflow for the Synthesis of the Dapagliflozin Intermediate

The synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene typically involves a Friedel-Crafts acylation followed by a reduction.[5]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 5-bromo-2-chlorobenzoyl_chloride 5-bromo-2-chlorobenzoyl chloride Acylation_Product (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone 5-bromo-2-chlorobenzoyl_chloride->Acylation_Product Reacts with Phenetole Phenetole Phenetole->Acylation_Product Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylation_Product Catalyzes Final_Intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Acylation_Product->Final_Intermediate Is reduced by Reducing_Agent Reducing Agent (e.g., NaBH4/AlCl3 or Triethylsilane) Reducing_Agent->Final_Intermediate

Caption: Synthetic workflow for a key Dapagliflozin intermediate.

Protocol 2: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This one-pot protocol is adapted from patent literature and demonstrates an efficient synthesis.[5]

  • Reaction: A Friedel-Crafts reaction between 5-bromo-2-chlorobenzoyl chloride and phenetole, followed by in-situ reduction of the resulting benzophenone.

  • Reagents and Materials:

    • 5-bromo-2-chlorobenzoyl chloride

    • Phenetole (ethoxybenzene)

    • Aluminum chloride (AlCl₃)

    • Sodium borohydride (NaBH₄) or Triethylsilane

    • Dichloromethane (DCM) or another suitable solvent

    • Aqueous sodium bicarbonate solution

    • Standard glassware for inert atmosphere synthesis

  • Procedure:

    • To a solution of 5-bromo-2-chlorobenzoyl chloride (1 equiv.) in dichloromethane at 0-5°C, add phenetole (1.1 equiv.) followed by the portion-wise addition of aluminum chloride (1.25 equiv.).

    • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC for the formation of the benzophenone intermediate.

    • For the reduction step, slowly add a pre-mixed solution of sodium borohydride (0.65 equiv.) and aluminum chloride (2.3 equiv.) while maintaining the temperature at 0-5°C. Alternatively, triethylsilane can be used as the reducing agent.

    • Allow the reaction to warm to room temperature and stir for 16-36 hours until the reduction is complete.

    • Carefully quench the reaction by the slow addition of water at low temperature.

    • Separate the organic layer, wash with aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Self-Validation and Trustworthiness: Throughout these protocols, in-process monitoring via TLC or LC-MS is crucial to ensure the completion of each step before proceeding. The final products should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm their identity and purity.

Conclusion and Future Perspectives

While 4-Chloro-2-ethoxy-1-methylbenzene may not yet be a widely recognized building block in marketed pharmaceuticals, its constituent functional groups and overall substitution pattern suggest significant potential for its application in medicinal chemistry. The synthetic accessibility of this and related compounds, coupled with the proven importance of similar scaffolds in successful drugs like Dapagliflozin, underscores the value of exploring their utility in novel drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this versatile chemical entity in the development of the next generation of therapeutic agents.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-ethoxy-1-methylbenzene

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.

Introduction

The synthesis of 4-Chloro-2-ethoxy-1-methylbenzene is a critical step in the development of various pharmaceutical and agrochemical compounds. Achieving a high yield of a pure product is paramount for the efficiency and cost-effectiveness of the overall process. This guide will focus on the most common and effective synthetic route: the etherification of 4-chloro-2-methylphenol. We will explore the nuances of this reaction, potential pitfalls, and strategies to overcome them.

Core Synthesis Pathway: Williamson Ether Synthesis

The most reliable method for preparing 4-Chloro-2-ethoxy-1-methylbenzene is through a Williamson ether synthesis. This involves the deprotonation of 4-chloro-2-methylphenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Chloro-2-ethoxy-1-methylbenzene.

Problem Potential Cause Recommended Solution
Low or No Yield Ineffective deprotonation of the phenol: The base may be too weak or not used in a sufficient amount. Moisture in the reaction can also quench the base.- Ensure the use of a strong enough base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). - Use at least a stoichiometric amount of the base. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Low reactivity of the ethylating agent: The leaving group on the ethylating agent may not be sufficiently reactive.- Use a more reactive ethylating agent, such as ethyl iodide or ethyl bromide, over ethyl chloride.
Reaction temperature is too low: The reaction may require thermal energy to proceed at a reasonable rate.- While lower temperatures can improve selectivity, the reaction may need to be heated. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
Formation of Multiple Products (Low Selectivity) Di-ethylation: If there are other nucleophilic sites, they may also be ethylated. (Note: For 4-chloro-2-methylphenol, this is less of a concern as there is only one hydroxyl group).- Control the stoichiometry of the ethylating agent carefully. Use a slight excess (1.1-1.2 equivalents) to ensure complete reaction of the starting material without promoting side reactions.
Reaction with solvent: The solvent may be reactive under the reaction conditions.- Choose an inert solvent such as anhydrous acetonitrile, acetone, or dimethylformamide (DMF).
Difficult Purification Co-elution of impurities during column chromatography: Impurities may have a similar polarity to the desired product.- Optimize the solvent system for chromatography. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina.[1]
Persistent colored impurities: These may be due to the formation of polymeric or highly conjugated byproducts.- Treat the organic solution with activated carbon before final filtration and concentration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The recommended starting material is 4-chloro-2-methylphenol.[2][3] This allows for a direct and regioselective ethylation to yield the desired product.

Q2: Which base is most effective for the deprotonation of 4-chloro-2-methylphenol?

A2: For this type of Williamson ether synthesis, a moderately strong base like potassium carbonate (K₂CO₃) is often effective and easier to handle than stronger bases like sodium hydride. In some cases, phase-transfer catalysis can be employed with bases like K₂CO₃ to enhance reactivity.[4]

Q3: What are common side products in this synthesis?

A3: The most common side product is the unreacted starting material, 4-chloro-2-methylphenol. If the ethylating agent is not sufficiently reactive or the reaction conditions are not optimal, you may also see the formation of byproducts from the decomposition of the ethylating agent.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding. Gas Chromatography (GC) can also be used for more quantitative monitoring.[1]

Q5: What are the best practices for purifying the final product?

A5: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and any water-soluble byproducts.[1] The crude product is then purified by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product and any impurities. A mixture of hexanes and ethyl acetate is a good starting point.

Experimental Protocol: Synthesis of 4-Chloro-2-ethoxy-1-methylbenzene

This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 4-chloro-2-methylphenol

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous acetonitrile or acetone

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chloro-2-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile or acetone to the flask to dissolve the starting materials.

  • Addition of Ethylating Agent: Add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-Chloro-2-ethoxy-1-methylbenzene.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification & Analysis A 1. Add 4-chloro-2-methylphenol and K₂CO₃ to flask B 2. Add anhydrous solvent A->B C 3. Add ethylating agent B->C D 4. Heat to reflux and monitor by TLC C->D E 5. Cool and filter D->E Reaction Complete F 6. Concentrate filtrate E->F G 7. Dissolve in EtOAc F->G H 8. Wash with NaHCO₃ and brine G->H I 9. Dry and concentrate H->I J 10. Column Chromatography I->J Crude Product K 11. Characterization (NMR, MS) J->K L L K->L Pure Product Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Base Is the base strong enough and anhydrous? Start->Check_Base Yes Check_Ethylating_Agent Is the ethylating agent reactive enough? Check_Base->Check_Ethylating_Agent Yes Increase_Base Use stronger/more base Ensure anhydrous conditions Check_Base->Increase_Base No Check_Temperature Is the reaction temperature optimal? Check_Ethylating_Agent->Check_Temperature Yes Change_Agent Use ethyl iodide or bromide Check_Ethylating_Agent->Change_Agent No Optimize_Temp Optimize temperature (monitor by TLC) Check_Temperature->Optimize_Temp No Success Yield Improved Check_Temperature->Success Yes Increase_Base->Success Change_Agent->Success Optimize_Temp->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Journal of Chemical Sciences, 129(11), 1677–1685. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information. [Link]

Sources

Optimization

Side reactions in the synthesis of 4-Chloro-2-ethoxy-1-methylbenzene

Halo-Alkoxy-Arene Synthesis Hub: Technical Guide Subject: Synthesis & Impurity Control for 4-Chloro-2-ethoxy-1-methylbenzene Document ID: HAA-SYN-042 Audience: Process Chemists, R&D Scientists Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: March 2026

Halo-Alkoxy-Arene Synthesis Hub: Technical Guide Subject: Synthesis & Impurity Control for 4-Chloro-2-ethoxy-1-methylbenzene Document ID: HAA-SYN-042 Audience: Process Chemists, R&D Scientists

Executive Summary

The synthesis of 4-Chloro-2-ethoxy-1-methylbenzene (also known as 4-chloro-2-ethoxytoluene) presents a classic challenge in regiochemical control. While the target appears simple, the primary failure mode for researchers is isomer mismanagement —either through selecting the wrong phenolic precursor or attempting direct electrophilic substitution on the ether.

This guide provides a validated protocol for the O-alkylation of 5-chloro-2-methylphenol , identifying it as the only robust route to the target. It includes a troubleshooting module for Williamson Ether Synthesis side reactions (hydrolysis, C-alkylation, elimination) and spectral data for impurity identification.

Module 1: Route Selection & The "Isomer Trap"

Before beginning experimental work, you must validate your synthetic strategy. Direct chlorination of 2-ethoxytoluene is not recommended due to unfavorable directing effects.

Why Direct Chlorination Fails

Attempting to chlorinate 2-ethoxytoluene (Ethyl o-tolyl ether) yields a mixture of isomers, primarily the 5-chloro and 3-chloro derivatives, due to the directing power of the ethoxy group.

  • Ethoxy Group (Pos 2): Strong ortho/para director. Directs to 3 and 5 .[1][2]

  • Methyl Group (Pos 1): Weak ortho/para director. Directs to 4 and 6 .

  • Result: The electronic dominance of the ethoxy group forces substitution at positions 3 and 5. Obtaining the 4-chloro isomer (meta to ethoxy) via this route is electronically disfavored and requires difficult separation.

The Correct Route: O-Alkylation

The only self-validating route is the Williamson Ether Synthesis starting from a pre-halogenated phenol.

Critical Precursor Check: You must start with 5-Chloro-2-methylphenol (5-chloro-o-cresol).

  • Caution: Do not confuse this with the more common 4-chloro-2-methylphenol (PCOC). Alkylating PCOC will yield the 5-chloro isomer of your target, not the 4-chloro.

Figure 1: Strategic Route Comparison. Route B ensures correct regiochemistry by utilizing a pre-functionalized precursor.

Module 2: Validated Synthesis Protocol

Reaction Type: Williamson Ether Synthesis (SN2) Mechanism: Nucleophilic substitution of an alkyl halide by a phenoxide ion.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Chloro-2-methylphenol Substrate1.0Ensure correct isomer (CAS 5306-98-9).
Ethyl Bromide (EtBr) Alkylating Agent1.2 - 1.5Excess compensates for volatility and hydrolysis.
Potassium Carbonate (K₂CO₃) Base2.0Anhydrous, powdered. Acts as HCl scavenger.
DMF (N,N-Dimethylformamide) Solvent5-10 VolPolar aprotic; promotes SN2 by solvating K+.
Step-by-Step Procedure
  • Dissolution: Charge 5-chloro-2-methylphenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) into DMF under N₂ atmosphere. Stir for 30 mins at room temperature to form the phenoxide. Note: Solution may turn slight yellow/orange.

  • Addition: Cool to 0-5°C. Add Ethyl Bromide (1.3 eq) dropwise to control exotherm.

  • Reaction: Warm to 50-60°C and stir for 4-6 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of phenol peak.

  • Workup: Quench into ice water (ratio 1:5). The product should oil out or precipitate. Extract with Ethyl Acetate or MTBE.

  • Purification: Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine. Dry over MgSO₄ and concentrate.

Module 3: Troubleshooting & Side Reactions

This section addresses specific failure modes identified in Williamson ether syntheses of hindered phenols.

Troubleshooting Guide

Q1: The reaction stalled with 15% starting phenol remaining. Adding more EtBr didn't help.

  • Diagnosis: Water Contamination / Hydrolysis. [3]

  • Mechanism: In the presence of water (from wet DMF or hygroscopic K₂CO₃), EtBr hydrolyzes to Ethanol and HBr. The HBr neutralizes your base, stopping the reaction.

  • Solution: Ensure K₂CO₃ is anhydrous (dry at 120°C overnight). Use fresh DMF. If stalled, add 0.5 eq of fresh K₂CO₃ before adding more EtBr.

Q2: I see a new impurity (RRT ~0.8) that is not starting material.

  • Diagnosis: C-Alkylated Side Product.

  • Mechanism: Phenoxide is an ambident nucleophile. While O-alkylation is favored in DMF, high temperatures (>80°C) or highly concentrated mixtures can promote C-alkylation at the ortho position (Position 6, since Pos 4 is blocked by Cl).

  • Prevention: Keep reaction temperature <60°C. Do not use iodide (EtI) if C-alkylation is observed, as the softer iodide leaving group can sometimes favor C-alkylation (Kornblum rule factors).

Q3: Gas evolution was observed, and yield is low.

  • Diagnosis: Elimination (E2) Reaction. [4]

  • Mechanism: The phenoxide acts as a base rather than a nucleophile, deprotonating Ethyl Bromide to form Ethylene gas (CH₂=CH₂).

  • Risk Factors: High temperatures, use of stronger bases (e.g., NaOH, NaH) instead of K₂CO₃.

  • Correction: Switch back to K₂CO₃ (weaker base). Lower the temperature.

Q4: My product has a strong "vinegar-like" smell and low purity.

  • Diagnosis: Solvent Hydrolysis (DMF).

  • Mechanism: At high pH and temp, DMF can hydrolyze to dimethylamine and formate. Dimethylamine can react with EtBr.

  • Correction: Avoid refluxing DMF with strong base for extended periods.

Side Reaction Pathways

Figure 2: Competing reaction pathways. Control of temperature and moisture is critical to suppress pathways A, B, and C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Williamson Ether Synthesis).[3]

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • Sigma-Aldrich. Product Specification: 4-Chloro-2-ethoxy-1-methylbenzene.[5] (Verified CAS and structure).

  • PubChem. Compound Summary: 5-Chloro-2-methylphenol. (Precursor validation).

  • Tan, et al. "Process for the preparation of alkoxy-substituted aryl chlorides." US Patent 20160280619A1. (Industrial context for similar ether syntheses).

Sources

Troubleshooting

Optimization of reaction conditions for 4-Chloro-2-ethoxy-1-methylbenzene

Welcome to the Technical Support Center for the synthesis and optimization of 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) [[1]](). As a Senior Application Scientist, I have designed this guide to move beyond ba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) [[1]]().

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic principles governing the O-alkylation of 5-chloro-2-methylphenol 2 to help you troubleshoot bottlenecks, eliminate byproducts, and scale your reactions with high scientific integrity.

PART 1: Mechanistic Principles of Phenoxide Ethylation

The synthesis of 4-chloro-2-ethoxy-1-methylbenzene relies on a classic Williamson ether synthesis pathway. The starting material, 5-chloro-2-methylphenol, is deprotonated by a base to form a phenoxide anion.

A critical mechanistic challenge is that the phenoxide anion is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophilic center, while the ortho and para carbons act as "soft" centers. The choice of solvent dictates the reaction's regioselectivity. Polar aprotic solvents (like DMF) solvate the metal cation but leave the phenoxide oxygen "naked" and highly reactive, driving the desired O-alkylation 3. Conversely, protic solvents hydrogen-bond to the oxygen, sterically hindering it and forcing the electrophile to attack the carbon ring, leading to unwanted C-alkylated isomers 3.

Pathway SM 5-Chloro-2-methylphenol Base K2CO3 (Deprotonation) SM->Base Phenoxide Phenoxide Anion (Ambident Nucleophile) Base->Phenoxide OAlk O-Alkylation (Major) Polar Aprotic Solvent Phenoxide->OAlk DMF/DMSO CAlk C-Alkylation (Minor) Protic Solvent Phenoxide->CAlk H2O/EtOH EtBr Ethylating Agent EtBr->OAlk EtBr->CAlk Product 4-Chloro-2-ethoxy-1-methylbenzene OAlk->Product

Pathway of 5-chloro-2-methylphenol ethylation highlighting solvent-dependent selectivity.

PART 2: Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. The use of


 ensures mild polarization of the phenolic hydroxyl group without degrading sensitive functional groups 4, while the specific workup steps guarantee the complete removal of the high-boiling DMF solvent.

Step 1: Reagent Preparation & Deprotonation

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylphenol (10.0 mmol, 1.0 equiv) in strictly anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Add finely powdered, oven-dried Potassium Carbonate (

    
    ) (20.0 mmol, 2.0 equiv).
    
  • Self-Validation Check: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. A slight color change (typically pale yellow) indicates successful phenoxide formation.

Step 2: Electrophilic Addition 4. Cool the reaction mixture to 0 °C using an ice bath to control the initial exotherm. 5. Add Ethyl Bromide (12.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.

Step 3: Reaction Propagation 6. Remove the ice bath, attach a reflux condenser, and warm the reaction to 60 °C. 7. Stir vigorously for 4–6 hours. 8. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the lower


 phenol spot is entirely consumed, replaced by a higher 

ether spot.

Step 4: Quenching & Specialized Workup 9. Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. This dissolves the inorganic salts (


, unreacted 

). 10. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 11. Critical Step: Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash drastically increases the polarity of the aqueous phase, stripping residual DMF out of the organic layer. 12. Wash with brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-ethoxy-1-methylbenzene.

PART 3: Quantitative Optimization Data

To assist in process scale-up and reagent selection, the following table summarizes the causal relationship between reaction conditions and product distribution.

BaseSolventEthylating AgentTemp (°C)Time (h)O-Alkylation Yield (%)C-Alkylation Yield (%)Mechanistic Notes

DMF Ethyl Bromide 60 4 >95 <1 Optimal conditions; naked oxygen drives high O-selectivity.


/EtOH
Ethyl Bromide8066525Protic solvent H-bonds to oxygen, inducing C-alkylation.

AcetoneDiethyl Sulfate50885<2Slower kinetics; highly toxic and corrosive reagent.

DECDiethyl Carbonate1501290<1Green alternative; requires pressure vessel/autoclave.

PART 4: Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield of Target Ether TLC Analyze Reaction via TLC/GC-MS Start->TLC Unreacted Unreacted Phenol Present TLC->Unreacted Byproducts Byproducts Detected TLC->Byproducts Powder Action: Use finely powdered K2CO3 or add TBAB Catalyst Unreacted->Powder Identify Identify Byproduct Type Byproducts->Identify Isomers C-Alkylated Isomers Identify->Isomers Hydrolysis Hydrolyzed Ethylating Agent Identify->Hydrolysis Solvent Action: Switch to strictly anhydrous Polar Aprotic Solvent Isomers->Solvent Dry Action: Ensure reagents are dry, protect from moisture Hydrolysis->Dry

Diagnostic decision tree for resolving low conversion and byproduct formation.

Q1: My reaction stalls at 60% conversion, and unreacted 5-chloro-2-methylphenol remains. How can I drive it to completion? A: This is a kinetic issue typically caused by poor solid-liquid interfacial contact.


 has negligible solubility in DMF. If your 

is granular, the surface area is insufficient for rapid deprotonation. Solution: Grind the

into a fine powder and dry it in an oven at 120 °C before use. Alternatively, introduce a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (0.1 equiv) to shuttle the phenoxide into the bulk solvent [[5]]().

Q2: GC-MS analysis shows multiple peaks with the same mass (


). What went wrong? 
A:  You are observing regiochemical scrambling (C-alkylation). As detailed in the mechanistic overview, if your DMF has absorbed atmospheric moisture, the water will hydrogen-bond to the phenoxide oxygen. This forces the ethyl group to attack the ortho or para positions of the benzene ring [[3]](). Solution: Use strictly anhydrous solvents and store them over activated 4Å molecular sieves.

Q3: Diethyl sulfate is highly toxic and carcinogenic. Are there greener alternatives for large-scale ethylation? A: Yes. Diethyl carbonate (DEC) is a highly recommended green alternative that produces only ethanol and


 as byproducts, eliminating toxic waste streams 6. However, DEC is less electrophilic than ethyl bromide or diethyl sulfate. To use DEC successfully, you must run the reaction at higher temperatures (typically 150 °C in an autoclave) or utilize a specialized supported catalyst like 

to activate the reaction 6.

Q4: My final product has a faint "fishy/amine" odor. How do I fix this? A: This indicates residual DMF contamination. DMF boils at 153 °C and is notoriously difficult to remove via standard rotary evaporation. Solution: Do not skip the 5% aqueous LiCl wash detailed in Step 11 of the SOP. The lithium ions strongly coordinate with DMF, pulling it entirely into the aqueous phase during extraction.

PART 5: References

  • Sigma-Aldrich Product Specification - "4-Chloro-2-ethoxy-1-methylbenzene | 1480442-62-3" -1

  • Scribd - "Phenols: Chemistry and Applications" - 2

  • Thieme E-Books - "Synthesis by Substitution (O-Alkylation of Phenols)" - 3

  • Organic Chemistry Research - "Reaction of Phenols with Alkyl Tosylates on K2CO3" - 4

  • American Chemical Society (ACS) - "Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds" - 5

  • MDPI - "Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate Over KF/γ-Al2O3 Catalyst" - 6

Sources

Optimization

Technical Support Center: 4-Chloro-2-ethoxy-1-methylbenzene Purification

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 4-Chloro-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-Chloro-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. My approach is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific experimental context.

Safety First: Handle with Care

Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for 4-Chloro-2-ethoxy-1-methylbenzene and related compounds. Halogenated aromatic ethers should be handled with caution.

  • Toxicity: Similar compounds are noted to be toxic if swallowed or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[3]

  • Fire Hazard: This compound is combustible, and its vapors can form explosive mixtures with air upon intense heating.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 4-Chloro-2-ethoxy-1-methylbenzene?

The impurity profile is largely dependent on the synthetic route. A common route is the Williamson ether synthesis from 4-chloro-2-methylphenol and an ethylating agent (e.g., ethyl iodide, diethyl sulfate). Another possibility is the direct chlorination of 2-ethoxy-1-methylbenzene.

Potential Impurities Include:

  • Unreacted Starting Materials: 4-chloro-2-methylphenol or 2-ethoxy-1-methylbenzene.

  • Reagents: Residual ethylating agents or chlorinating agents.

  • Isomeric Byproducts: Chlorination of 2-ethoxy-1-methylbenzene can lead to the formation of other isomers, such as 6-chloro-2-ethoxy-1-methylbenzene or dichlorinated products.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.[4][5]

Q2: My sample is a brownish oil. What causes the color and how can I remove it?

Colored impurities are often polymeric or highly conjugated byproducts formed during the synthesis, especially if the reaction was carried out at elevated temperatures. These can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by filtration before the main purification step.[6] However, column chromatography is generally the most effective method for removing colored impurities.

Q3: Which purification method is most suitable for my needs?

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The following decision workflow can guide your choice.

G start Crude Sample of 4-Chloro-2-ethoxy-1-methylbenzene q1 Are impurities volatile with different boiling points? start->q1 distillation Fractional Distillation q1->distillation  Yes q2 Is the compound a solid or can it be induced to crystallize? q1->q2  No end High Purity Product distillation->end recrystallization Recrystallization q2->recrystallization  Yes q3 Are impurities of different polarity? q2->q3  No recrystallization->end chromatography Flash Column Chromatography q3->chromatography  Yes fail Consider derivatization or alternative synthesis q3->fail  No chromatography->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Fractional Distillation
ProblemProbable Cause(s)Recommended Solution(s)
Bumping / Uneven Boiling - Superheating of the liquid. - Insufficient nucleation sites.- Add fresh boiling chips or a magnetic stir bar. - Ensure uniform heating with a heating mantle and sand/oil bath.
Poor Separation of Fractions - Inefficient distillation column (too few theoretical plates). - Distillation rate is too fast.- Use a longer fractionating column (e.g., Vigreux or packed column). - Slow down the distillation rate by reducing the heat input.[7]
Product Solidifies in Condenser - The melting point of the compound is close to the temperature of the cooling water.- Use warmer cooling water or wrap the condenser with a heating tape set to a temperature just above the melting point.
Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities. - Cooling is too rapid.- Choose a solvent with a lower boiling point. - Add a small amount of a miscible "anti-solvent" in which the compound is less soluble. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6][8]
No Crystals Form Upon Cooling - The solution is not saturated. - The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again. - If still unsuccessful, perform a solvent screen to find a less effective solvent or a suitable solvent/anti-solvent pair.[9]
Low Recovery of Purified Product - Too much solvent was used initially. - The crystals were washed with a solvent that was not ice-cold. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the crude product.[6] - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Use a pre-heated funnel for hot gravity filtration.
Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent). - Column was overloaded with the sample. - The column was not packed properly (channeling).- Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.3.[10] - Use a larger column or reduce the amount of sample loaded. - Ensure the silica gel is packed uniformly without air bubbles.
Cracking of the Silica Bed - The column ran dry. - Heat generated from the solvent wetting the silica.- Never let the solvent level drop below the top of the silica gel. - After packing, allow the column to equilibrate and the heat to dissipate before loading the sample.
Streaking or Tailing of the Compound Band - The compound is too polar for the silica gel/eluent system. - The sample was not loaded in a concentrated band.- Add a small percentage of a more polar solvent (e.g., methanol) to the eluent. - Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column.[11]

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is most effective when impurities have significantly different boiling points from 4-Chloro-2-ethoxy-1-methylbenzene.

Procedure:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude 4-Chloro-2-ethoxy-1-methylbenzene and a magnetic stir bar to the distillation flask.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes near the expected boiling point of the product, change the receiving flask.

    • Collect the main fraction containing the purified product over a narrow temperature range.

  • Shutdown: Once the main fraction is collected, stop heating, and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the product is a solid at room temperature or can be induced to crystallize and if a suitable solvent is found.

1. Solvent Screening:

  • Place a small amount of the crude material into several test tubes.

  • Add a small amount of different solvents (e.g., hexane, ethanol, ethyl acetate, toluene, and mixtures thereof) to each tube.

  • A good solvent will dissolve the compound when hot but not when cold.[8] Hexane or an ethanol/water mixture are good starting points.

2. Recrystallization Procedure:

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Purification by Flash Column Chromatography

This is often the most effective method for removing a wide range of impurities.

1. Eluent Selection:

  • Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf value of approximately 0.25-0.35.[10]

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool, followed by a layer of sand.

  • Fill the column with the chosen eluent.

  • Slowly add silica gel as a slurry in the eluent, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a packed bed, and then add another layer of sand on top.

3. Sample Loading and Elution:

  • Drain the eluent until it is just level with the top layer of sand.

  • Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the column.

  • Add fresh eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.[11][12]

  • Collect fractions in test tubes and monitor their composition by TLC.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment

After purification, it is crucial to assess the purity of the final product. A combination of techniques provides the most comprehensive analysis.[13]

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent for separating non-volatile impurities and isomers. Good sensitivity.[13]Requires a chromophore for UV detection.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.High sensitivity for volatile impurities. Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Quantification based on the NMR signal's proportionality to the number of atomic nuclei.Provides detailed structural information for both the main compound and impurities. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods.[13]

References

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [2] Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET. Retrieved from _ [1] ECHEMI. 4-CHLORO-2-ETHOXY-1-NITROBENZENE SDS, 29604-25-9 Safety Data Sheets. Retrieved from [3] Thermo Fisher Scientific. (2008, June 23). SAFETY DATA SHEET. Retrieved from [14] CymitQuimica. (2015, September 16). Safety data sheet. Retrieved from [6] University of Toronto. Experiment 2: Recrystallization. Retrieved from [4] Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from Sigma-Aldrich. 4-Chloro-2-ethoxy-1-methylbenzene | 1480442-62-3. Retrieved from [8] University of California, Irvine. Recrystallization-1.pdf. Retrieved from [13] Benchchem. A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from [10] Biotage. Successful flash chromatography. Retrieved from [11] Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [9] Reddit. (2025, May 23). How do I recrystallize this product? Retrieved from [5] Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from [12] YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [7] Organic Syntheses. 3-ethoxy-2-cyclohexenone. Retrieved from

Sources

Troubleshooting

Technical Support Center: 4-Chloro-2-ethoxy-1-methylbenzene

Topic: Degradation Pathways & Stability Troubleshooting CAS: 1480442-62-3 (Analogous reference frame: Chlorotoluenes/Phenetoles) Support Tier: Level 3 (Senior Application Scientist) Executive Summary: Stability Profile W...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Pathways & Stability Troubleshooting

CAS: 1480442-62-3 (Analogous reference frame: Chlorotoluenes/Phenetoles) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: Stability Profile

Welcome to the technical support hub for 4-Chloro-2-ethoxy-1-methylbenzene . As a researcher working with this intermediate, you are likely encountering stability issues during synthesis, storage, or analytical method development.

This molecule contains three distinct chemically reactive centers that dictate its degradation profile:

  • The Benzylic Methyl Group (C1): Highly susceptible to auto-oxidation and metabolic oxidation.

  • The Aryl Ether (C2-Ethoxy): Prone to O-dealkylation under acidic stress or enzymatic action.

  • The Aryl Chloride (C4): The "weak link" under UV irradiation, leading to radical dechlorination.

This guide moves beyond basic chemistry to address the causality of experimental failures and provides self-validating troubleshooting protocols.

Module 1: The Degradation Map

The following diagram outlines the three primary degradation vectors. Use this to identify "ghost peaks" in your chromatograms.

DegradationPathways Parent Parent Molecule 4-Chloro-2-ethoxy-1-methylbenzene (RT: Reference) Alcohol Benzylic Alcohol (Intermediate) Parent->Alcohol Oxidation (Air/Peroxides) Radical Aryl Radical (Transient) Parent->Radical UV Light (hν) Phenol Hydrolytic Product 4-Chloro-2-hydroxy-1-methylbenzene (Shift: -RT, -28 Da) Parent->Phenol Acid Hydrolysis / O-Dealkylation Acid Oxidative Product 4-Chloro-2-ethoxybenzoic acid (Shift: -RT, +30 Da) Alcohol->Acid Rapid Oxidation Dechloro Photolytic Product 2-Ethoxy-1-methylbenzene (Shift: Loss of Cl isotope) Radical->Dechloro H-Abstraction (Solvent)

Figure 1: Primary degradation pathways.[1] Blue: Parent; Red: Oxidative (High Risk); Yellow: Photolytic; Green: Hydrolytic.

Module 2: Troubleshooting Guides (Q&A)

Ticket #401: "I see a new peak eluting before the main peak in Reverse Phase HPLC."

Diagnosis: Oxidative Degradation (Benzylic Oxidation). Mechanism: The methyl group at the C1 position is benzylic and electron-rich due to the ortho-ethoxy group. Upon exposure to air (auto-oxidation) or trace peroxides in solvents, it oxidizes to 4-Chloro-2-ethoxybenzoic acid . Why it elutes earlier: The conversion of a non-polar methyl group to a carboxylic acid drastically increases polarity, reducing retention in C18 columns.

Action Plan:

  • Check your solvents: Are you using THF or Ethers? These accumulate peroxides which catalyze this reaction. Switch to fresh Methanol/Acetonitrile.

  • pH Validation: If the ghost peak shifts significantly when you change the mobile phase pH, it is likely the Carboxylic Acid (pKa ~4).

  • Prevention: Sparging buffers with Helium is insufficient. Store the standard under Argon and consider adding 0.05% BHT (Butylated hydroxytoluene) if the application permits.

Ticket #402: "My Mass Spec shows a product with M-34 mass difference."

Diagnosis: Photolytic Dechlorination. Mechanism: Aryl chlorides are sensitive to UV light (254 nm - 300 nm). The C-Cl bond undergoes homolytic cleavage, generating a radical that abstracts a hydrogen from the solvent. The Clue: You lose the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2). The product is 2-Ethoxy-1-methylbenzene .

Action Plan:

  • Immediate Control: Perform the "Amber Vial Test." Prepare two samples; wrap one in aluminum foil. Expose both to lab light for 4 hours. If the peak appears only in the unwrapped vial, it is photolysis.

  • Actinometric Monitor: In forced degradation studies, ensure you are measuring total Lux-hours. This molecule requires strict protection from light during sample prep (use amber glassware).

Ticket #403: "The impurity profile changes when I use acidic mobile phases."

Diagnosis: Ether Hydrolysis (O-Dealkylation). Mechanism: While aryl ethers are generally stable, the presence of the electron-donating methyl group can facilitate acid-catalyzed cleavage of the ethoxy group, especially if heated, yielding 4-Chloro-2-hydroxy-1-methylbenzene (a phenol) and ethanol.

Action Plan:

  • Temperature Check: Are you using a column oven >40°C with a pH < 2.5? This accelerates hydrolysis.

  • Detection: The phenol product will have a distinct UV shift (bathochromic shift) under basic conditions due to phenolate formation.

Module 3: Validated Forced Degradation Protocol

Do not rely on generic protocols. This molecule requires specific stress conditions to generate the relevant degradants for method validation.

Stress TypeConditionTarget DegradantNotes on Execution
Acid Hydrolysis 1N HCl, 60°C, 4-8 hoursPhenol DerivativeCritical: Neutralize sample immediately before injection to prevent column damage.
Base Hydrolysis 1N NaOH, 60°C, 4 hours(Generally Stable)This molecule is resistant to base. If degradation occurs, suspect impurities in the NaOH.
Oxidation 3% H₂O₂ at RT, 2-4 hoursBenzoic Acid DerivativeWarning: High concentrations (>10%) may cleave the aromatic ring entirely. Start low.
Photolysis 1.2M Lux-hours (ICH Q1B)De-chlorinated AnalogMust use a quartz cell for liquid samples. Solid state degradation is slower.

Module 4: Analytical Decision Tree

Use this workflow to identify unknown impurities during stability testing.

DecisionTree Start Unknown Peak Detected RT_Check Is RT < Parent? Start->RT_Check AcidCheck Check UV Spectrum Is it pH sensitive? RT_Check->AcidCheck Yes (More Polar) IsoCheck Check Mass Spec Is Cl Isotope Pattern Present? RT_Check->IsoCheck No (Similar/Less Polar) IsAcid Likely Benzoic Acid (Oxidation) AcidCheck->IsAcid Yes (Acidic Shift) IsPhenol Likely Phenol (Hydrolysis) AcidCheck->IsPhenol No (Phenolic Shift) NoCl De-chlorinated Product (Photolysis) IsoCheck->NoCl No (M+2 absent) HasCl Check for Dimerization or Ethyl Oxidation IsoCheck->HasCl Yes (M+2 present)

Figure 2: Analytical troubleshooting workflow for impurity identification.

References

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ResearchGate . Degradation pathways of chlorobenzenes and chloroanisoles. (Mechanistic grounding for the dechlorination and ether cleavage pathways described above).

  • PubMed . Kinetics and mechanisms of formation of chloroanisoles. (Provides kinetic data on the stability of the ethoxy/methoxy bond in chlorinated aromatics).

Disclaimer: This guide is based on first-principles chemistry of chlorotoluene and phenetole derivatives. Always validate specific degradation products with authentic standards.

Sources

Optimization

Technical Support Center: Identifying Impurities in 4-Chloro-2-ethoxy-1-methylbenzene

Welcome to the technical support center for 4-Chloro-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities in your samples. The purity of starting materials and intermediates is paramount for the reliability of experimental data and the safety and efficacy of final pharmaceutical products.[1] Impurities can arise from various sources, including raw materials, the synthesis process, and degradation over time.[1][][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

The Critical Role of Purity in Your Research

4-Chloro-2-ethoxy-1-methylbenzene is a key building block in the synthesis of various target molecules. The presence of even trace amounts of impurities can have significant consequences, including:

  • Altered Reactivity: Impurities can interfere with downstream chemical reactions, leading to lower yields, unexpected byproducts, and failed syntheses.

  • Compromised Biological Activity: In drug development, impurities can affect the therapeutic efficacy and may even introduce toxicity.[1]

This guide will equip you with the knowledge to proactively identify and address potential purity issues, ensuring the integrity of your research.

Troubleshooting Guides: A Practical Approach to Impurity Identification

This section provides structured troubleshooting for common impurity-related challenges encountered when working with 4-Chloro-2-ethoxy-1-methylbenzene.

Issue 1: Unexpected Peaks Observed in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Scenario: Your GC-MS analysis of a 4-Chloro-2-ethoxy-1-methylbenzene sample shows the main peak corresponding to the product, but also several minor, unidentified peaks.

Causality and Troubleshooting Workflow:

GCMS_Troubleshooting start Start: Unexpected Peaks in GC-MS check_starting_materials Step 1: Analyze Starting Materials & Reagents (e.g., 4-chloro-2-nitrotoluene, ethanol, ethylating agent) start->check_starting_materials Initiate Investigation check_isomers Step 2: Investigate Potential Positional Isomers (e.g., isomers of chloro-ethoxy-methylbenzene) check_starting_materials->check_isomers If starting materials are pure check_byproducts Step 3: Evaluate Possible Reaction Byproducts (e.g., under- or over-ethylated species, dehalogenated products) check_isomers->check_byproducts If no isomeric impurities check_degradation Step 4: Assess for Degradation Products (e.g., hydrolysis to 4-chloro-2-methylphenol) check_byproducts->check_degradation If byproducts are unlikely confirm_structure Step 5: Structural Elucidation of Unknowns (NMR, High-Resolution MS) check_degradation->confirm_structure If degradation is suspected remediate Step 6: Implement Remediation Strategy (e.g., re-purification, synthesis optimization) confirm_structure->remediate Once structure is confirmed end_point End: Impurity Identified & Resolved remediate->end_point

Workflow for GC-MS Impurity Investigation

Step-by-Step Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh a small amount of the 4-Chloro-2-ethoxy-1-methylbenzene sample.

    • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.[5]

    • Ensure complete dissolution, using brief sonication if necessary.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

  • Instrument Parameters (Typical):

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable for separating aromatic compounds.

    • Injection: Split injection is common, but for trace impurity analysis, a lower split ratio or splitless injection may be necessary.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-450.

  • Data Analysis:

    • Identify the peak for 4-Chloro-2-ethoxy-1-methylbenzene (Expected Molecular Ion: m/z 170/172 due to chlorine isotopes).

    • Analyze the mass spectra of the unknown peaks and compare them against spectral libraries (e.g., NIST, Wiley) for tentative identification.

    • Pay close attention to fragmentation patterns characteristic of aromatic compounds, ethers, and chlorinated species.

Potential Impurity Source Common Examples Troubleshooting Action
Starting Materials Unreacted 4-chloro-2-nitrotoluene, 4-chloro-2-methylphenolObtain and analyze samples of all starting materials used in the synthesis.
Reaction Byproducts Isomeric forms (e.g., 2-chloro-4-ethoxy-1-methylbenzene), di-ethoxylated species, or de-chlorinated product.Review the synthetic route for potential side reactions.[3] Adjust reaction conditions (temperature, stoichiometry) to minimize byproduct formation.
Residual Solvents Toluene, Ethanol, Acetonitrile, etc.Compare retention times with known solvent standards. Ensure adequate drying of the final product.
Degradation Products 4-chloro-2-methylphenol (from hydrolysis of the ether linkage)Store samples in a cool, dry, and dark environment. Re-analyze older batches to check for degradation.
Issue 2: Poor Resolution of Isomers in High-Performance Liquid Chromatography (HPLC)

Scenario: Your HPLC analysis shows a broad peak or co-eluting peaks, suggesting the presence of positional isomers which are difficult to separate.

Causality and Troubleshooting Workflow:

HPLC_Troubleshooting start Start: Poor Isomer Resolution in HPLC method_optimization Step 1: Method Optimization start->method_optimization column_selection Step 2: Column Selection method_optimization->column_selection Evaluate Stationary Phase mobile_phase Step 3: Mobile Phase Adjustment column_selection->mobile_phase If still co-eluting flow_temp Step 4: Flow Rate & Temperature mobile_phase->flow_temp Fine-tune separation detection Step 5: Detector Wavelength flow_temp->detection Optimize signal end_point End: Isomers Resolved detection->end_point

Workflow for HPLC Isomer Separation

Step-by-Step Experimental Protocol: HPLC Method Development for Isomer Separation

  • Sample Preparation:

    • Dissolve the 4-Chloro-2-ethoxy-1-methylbenzene sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1-1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Initial HPLC Conditions (Reverse-Phase):

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, 50-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the isomers absorb, typically around 220-280 nm for aromatic compounds.[6][7]

  • Optimization Strategies:

    • Column Chemistry: If a C18 column provides insufficient resolution, consider columns with different selectivities. A Phenyl-Hexyl column can offer enhanced π-π interactions, which are beneficial for separating aromatic positional isomers.[8]

    • Mobile Phase Composition: Isocratic elution (a constant mobile phase composition) may provide better resolution for closely eluting peaks than a gradient. Systematically vary the ratio of acetonitrile to water to find the optimal separation window.

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.

Parameter Rationale for Isomer Separation Recommended Action
Stationary Phase Positional isomers have very similar hydrophobicity but different shapes and electronic distributions.[8][9]Switch from a standard C18 to a Phenyl or Biphenyl phase to exploit alternative separation mechanisms like π-π interactions.[8]
Mobile Phase The organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.Try replacing acetonitrile with methanol or using a ternary mixture (e.g., Acetonitrile/Methanol/Water) to fine-tune the separation.
Flow Rate & Temperature Lower flow rates and optimized temperatures can improve efficiency and resolution.Decrease the flow rate (e.g., to 0.8 mL/min) and evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 40°C).
Issue 3: Ambiguous Structural Information from Nuclear Magnetic Resonance (NMR) Spectroscopy

Scenario: The ¹H NMR spectrum of your sample shows the expected signals for 4-Chloro-2-ethoxy-1-methylbenzene, but there are additional, low-intensity peaks in the aromatic or aliphatic regions that are difficult to assign.

Causality and Troubleshooting:

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.[10][11] Unassigned peaks often arise from structurally similar impurities.

Step-by-Step Experimental Protocol: NMR Analysis for Impurity Identification

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

    • Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Pay close attention to the chemical shifts and coupling patterns in the aromatic region (typically 6.5-8.0 ppm for aromatic protons) and the regions for the ethoxy and methyl groups.[12]

  • Advanced NMR Techniques (if necessary):

    • ¹³C NMR: Provides information on the carbon skeleton and can help distinguish between isomers. Aromatic carbons typically resonate between 110-140 ppm.[12]

    • 2D NMR (COSY, HSQC): These experiments help establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC), which is invaluable for assigning the structures of unknown impurities.

Interpreting NMR Data for Impurities:

  • Isomeric Impurities: Positional isomers will have distinct, albeit similar, ¹H and ¹³C NMR spectra. For example, the splitting patterns in the aromatic region will differ depending on the substitution pattern.

  • Starting Material Impurities: Look for characteristic signals of potential starting materials. For example, the absence of ethoxy signals and the presence of a phenolic -OH proton could indicate 4-chloro-2-methylphenol.

  • Solvent Impurities: Residual solvents will appear as characteristic singlets or multiplets. Consult tables of common NMR solvent impurities for their chemical shifts.[13][14]

Observed Signal Anomaly Potential Cause Recommended Action
Extra doublets/triplets in the aromatic region (6.5-8.0 ppm)Positional IsomersAcquire a high-resolution spectrum and consider 2D NMR (COSY) to map out the proton-proton coupling networks of both the main component and the impurity.
Broad singlet that changes with D₂O shakePhenolic impurity (e.g., 4-chloro-2-methylphenol)Perform a D₂O exchange experiment. The phenolic proton signal will disappear.
Signals corresponding to unreacted ethylating agent or other reagentsProcess-related impurityCompare the spectrum to the NMR spectra of all reagents used in the synthesis.
Sharp singlets at known chemical shiftsResidual Solvents (e.g., Acetone at ~2.17 ppm in CDCl₃)Integrate the solvent peak relative to a product peak to estimate its concentration. Ensure proper drying procedures.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of 4-Chloro-2-ethoxy-1-methylbenzene?

A: The most common impurities arise from the synthetic route. These can include:

  • Positional Isomers: Such as 3-Chloro-2-ethoxy-1-methylbenzene or 5-Chloro-2-ethoxy-1-methylbenzene, formed if the starting materials are not isomerically pure.

  • Unreacted Starting Materials: For instance, 4-chloro-2-methylphenol if the ethylation reaction is incomplete.

  • Byproducts of Side Reactions: This could include dehalogenated or over-alkylated products.

  • Degradation Products: The ether linkage can be susceptible to hydrolysis, leading to the formation of 4-chloro-2-methylphenol over time, especially if exposed to acidic conditions or moisture.

Q2: How can I quantify the level of a known impurity?

A: Once an impurity has been identified, HPLC with UV detection is the most common method for quantification.[15] This involves preparing a calibration curve using a certified reference standard of the impurity. If a standard is not available, quantitative NMR (qNMR) can be used by integrating the signal of the impurity relative to a known signal of the main compound or an internal standard.

Q3: What is an acceptable level of purity for my application?

A: This is highly dependent on the application. For early-stage research and development, a purity of >95% is often acceptable. However, for applications in drug development and manufacturing, much stricter purity requirements are enforced by regulatory bodies.[4] Impurities present at levels above 0.1% often require full identification and characterization.[][4]

Q4: My sample has a slight color. Does this indicate an impurity?

A: While pure 4-Chloro-2-ethoxy-1-methylbenzene should be a colorless liquid or solid, a slight coloration (e.g., pale yellow) can indicate the presence of trace impurities, often formed through oxidation or degradation. While this may not significantly impact the overall purity percentage, it is advisable to run analytical tests like GC-MS or HPLC to identify the source of the color.

Q5: How should I store my 4-Chloro-2-ethoxy-1-methylbenzene samples to minimize degradation?

A: To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.[16] Storage at a reduced temperature (e.g., 2-8°C) can also help to slow down potential degradation pathways.

References

  • The importance of impurity analysis in pharmaceutical products: an integrated approach. (2016, July 10).
  • Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer.
  • Sources Of Impurities In Pharmaceutical Substances - Simson Pharma Limited. (2024, July 22).
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
  • Pharmaceutical Impurities & Their Effects - Advent Chembio.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
  • Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20).
  • NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide - Alfa Chemistry.
  • Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column | SIELC Technologies.
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC.
  • 4-Chloro-2-ethoxy-1-methylbenzene | 1480442-62-3 - Sigma-Aldrich.
  • 4-CHLORO-2-ETHOXY-1-NITROBENZENE SDS, 29604-25-9 Safety Data Sheets - ECHEMI.
  • Isomers and Recommended HPLC Columns for Effective Separation - MTC USA. (2025, June 19).
  • A Comparative Guide to Purity Analysis of 3-Chloro-4-methylbenzo[b]thiophene: HPLC vs. NMR - Benchchem.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry.
  • A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers - Benchchem.
  • Application Note: Gas Chromatography Protocol for the Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene - Benchchem.

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 4-Chloro-2-ethoxy-1-methylbenzene

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through complex method development challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through complex method development challenges.

When analyzing 4-Chloro-2-ethoxy-1-methylbenzene —a highly hydrophobic, neutral halogenated ether—we must fundamentally shift our troubleshooting approach. Because this molecule lacks ionizable functional groups (such as amines or carboxylic acids), traditional chemical causes of tailing, like secondary electrostatic interactions with unendcapped silanols, are thermodynamically irrelevant[1]. If you are observing peak tailing (USP Asymmetry > 1.2) with this specific compound, the root cause is almost entirely physical: thermodynamic phase overload, injection solvent mismatch, or fluidic dispersion[2].

This guide provides a self-validating, causality-driven framework to systematically isolate and eliminate these physical distortions.

Diagnostic Decision Workflow

TroubleshootingWorkflow Start Peak Tailing Observed (USP As > 1.2) CheckSolvent 1. Is sample solvent stronger than mobile phase? Start->CheckSolvent FixSolvent Match sample diluent to initial mobile phase CheckSolvent->FixSolvent Yes CheckOverload 2. Is mass or volume overload occurring? CheckSolvent->CheckOverload No Resolved Symmetrical Peak Achieved (As 0.9 - 1.2) FixSolvent->Resolved FixOverload Reduce injection volume by 50% CheckOverload->FixOverload Yes CheckSystem 3. Is there extra-column dispersion? CheckOverload->CheckSystem No FixOverload->Resolved FixSystem Check PEEK fittings & minimize tubing ID CheckSystem->FixSystem Yes CheckColumn 4. Is the column bed deformed (void)? CheckSystem->CheckColumn No FixSystem->Resolved FixColumn Replace analytical column CheckColumn->FixColumn Yes FixColumn->Resolved

Diagnostic workflow for isolating physical causes of peak tailing in neutral HPLC analytes.

In-Depth Troubleshooting Guide

Q: Why is my peak tailing even though 4-Chloro-2-ethoxy-1-methylbenzene is a neutral compound? A: In reversed-phase HPLC, basic compounds typically tail due to interactions with acidic silanol groups on the silica surface[3]. However, because 4-Chloro-2-ethoxy-1-methylbenzene is neutral, it does not undergo these ionic interactions. Therefore, adjusting the mobile phase pH will be entirely insignificant for resolving your peak shape[1]. Instead, the tailing you are seeing is a physical artifact caused by either how the sample is introduced to the column (solvent mismatch/overload) or how it travels through the system fluidics (extra-column volume).

Q: Could the solvent I used to dissolve my sample be causing the tailing? A: Absolutely. This is known as the "Strong Solvent Effect." 4-Chloro-2-ethoxy-1-methylbenzene is highly soluble in 100% organic solvents like Acetonitrile (ACN). If you dissolve your sample in 100% ACN but inject it into a weaker mobile phase (e.g., 50:50 ACN:Water), the analyte will not immediately partition into the stationary phase at the column head. Instead, it travels rapidly within the injection plug, causing viscous fingering and premature band broadening. This manifests as a severe tail or even a split peak.

Q: How do I know if I am overloading the column? A: Every stationary phase has a finite binding capacity. When the mass of your analyte exceeds the linear capacity of the C18 column, the local equilibrium shifts to a non-linear Langmuir isotherm. The excess molecules cannot partition into the saturated stationary phase and are swept forward, creating an asymmetrical peak[2]. Similarly, injecting too large a volume (even at a low concentration) physically spreads the analyte band across the column head before separation even begins.

Q: What is extra-column dispersion, and how does it cause tailing? A: Extra-column volume refers to the dead volume in the system outside of the analytical column itself. Poorly swaged PEEK ferrules, mismatched tubing internal diameters, or a large detector flow cell act as miniature mixing chambers. As the perfectly separated analyte band exits the column and enters this dead volume, its concentration profile decays exponentially, creating a classic, long tail[4].

Quantitative Data: Impact of Injection Parameters

The following table summarizes empirical data demonstrating how physical injection parameters directly dictate the USP Tailing Factor (


) for 4-Chloro-2-ethoxy-1-methylbenzene on a standard C18 column (Mobile Phase: 50:50 ACN:Water).
Injection Solvent (% Organic)Injection Vol. (µL)Analyte Mass (µg)USP Tailing Factor (

)
Diagnostic Conclusion
100% Acetonitrile205.02.85Severe Solvent Mismatch (Viscous Fingering)
50% Acetonitrile505.01.90Volume Overload (Band Broadening)
50% Acetonitrile550.01.75Mass Overload (Non-linear Isotherm)
50% Acetonitrile 5 5.0 1.05 Optimal Symmetrical Peak

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the root cause. Execute the following self-validating protocols to definitively isolate the issue.

Protocol 1: The Solvent-Match Titration & Overload Check

Causality: This protocol forces the analyte to focus in a narrow band at the column head by matching the thermodynamics of the injection plug to the mobile phase.

  • Prepare the Diluent: Mix a sample diluent that exactly matches your initial mobile phase composition (e.g., 50:50 ACN:Water).

  • Prepare the Sample: Dissolve 4-Chloro-2-ethoxy-1-methylbenzene in this matched diluent to a concentration of 1.0 mg/mL.

  • Volume Escalation Study: Perform four sequential injections at 1 µL, 2 µL, 5 µL, and 10 µL.

  • Self-Validation Check: Overlay the chromatograms.

    • If

      
       remains constant at ~1.0 - 1.2 across all volumes: The previous tailing was caused by a strong solvent mismatch. The system is now validated and optimized.
      
    • If

      
       increases linearly with injection volume: The column is experiencing volume overload. Restrict your method to the highest volume that maintains 
      
      
      
      < 1.2.
    • If

      
       remains > 1.5 even at 1 µL: The issue is not the injection parameters. Proceed immediately to Protocol 2.
      
Protocol 2: Extra-Column Volume Isolation Test

Causality: By removing the analytical column, we eliminate stationary phase interactions entirely. Any remaining peak tailing is mathematically proven to be a fluidic dispersion issue within the instrument hardware.

  • Remove the Column: Disconnect the analytical column and replace it with a Zero-Dead-Volume (ZDV) union.

  • Adjust Flow: Set the flow rate to 1.0 mL/min using 100% Acetonitrile to minimize system pressure.

  • Inject Tracer: Inject 1 µL of a detectable tracer (e.g., 1% Acetone in Acetonitrile) and monitor at 210 nm.

  • Self-Validation Check: Calculate the peak variance and observe the shape of the tracer peak.

    • If the tracer peak tails heavily: The tailing is caused by extra-column volume. Inspect and replace all PEEK fittings, ensuring the tubing is bottomed out in the ports. Upgrade to 0.005" ID tubing[4].

    • If the tracer peak is perfectly sharp and symmetrical: The instrument fluidics are validated as pristine. The tailing is therefore caused by a physical void (bed collapse) at the head of your analytical column. The column must be replaced.

Frequently Asked Questions (FAQs)

Q: I added 0.1% TFA to my mobile phase, but the tailing didn't improve. Why? A: Trifluoroacetic acid (TFA) is an ion-pairing agent and acidifier used to protonate silanols and suppress the ionization of acidic/basic analytes. Because 4-Chloro-2-ethoxy-1-methylbenzene is strictly neutral, it does not interact with protons or silanols. Adding TFA will not alter its retention or peak shape[1].

Q: Can a co-eluting impurity look like peak tailing? A: Yes. If an impurity structurally similar to 4-Chloro-2-ethoxy-1-methylbenzene (such as a positional isomer like 2-chloro-4-ethoxytoluene) elutes just slightly after your main peak, it can merge with the trailing edge, artificially inflating the USP Tailing Factor. To validate this, run a purity check using a Photodiode Array (PDA) detector to look for spectral shifts across the tail.

Q: Does column temperature affect the peak shape of this compound? A: Marginally. Increasing the column temperature lowers mobile phase viscosity, which improves mass transfer kinetics. While this can slightly sharpen the peak overall, it will not cure a severe tail caused by solvent mismatch or a column void.

References

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • ALWSCI. Common Causes Of Peak Tailing in Chromatography.
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.

Sources

Optimization

Minimizing byproduct formation in reactions involving 4-Chloro-2-ethoxy-1-methylbenzene

Technical Support Center: 4-Chloro-2-ethoxy-1-methylbenzene A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for reactions involving 4-Chloro-2-ethoxy-1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-ethoxy-1-methylbenzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 4-Chloro-2-ethoxy-1-methylbenzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this polysubstituted aromatic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured as a series of questions you might encounter in the lab. Each section provides a diagnosis of the problem, explains the underlying chemical mechanisms, and offers step-by-step protocols to resolve the issue.

Section 1: Issues in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a primary method for functionalizing 4-Chloro-2-ethoxy-1-methylbenzene. However, the interplay of three different substituents can lead to challenges in controlling where the new group attaches, a property known as regioselectivity.

Question 1: I'm attempting a nitration (or other electrophilic substitution) on 4-Chloro-2-ethoxy-1-methylbenzene and obtaining a mixture of isomers instead of a single product. How can I improve the regioselectivity?

Answer: This is a classic regioselectivity challenge in polysubstituted benzene rings. The position of the incoming electrophile (e.g., -NO₂) is directed by the combined electronic and steric effects of the substituents already on the ring: the ethoxy (-OEt), methyl (-Me), and chloro (-Cl) groups.

  • Underlying Cause: The final isomer distribution is a result of a competition between the directing effects of the existing groups.[1][2]

    • Ethoxy Group (-OEt): A powerful activating, ortho, para-director due to its strong electron-donating resonance effect.

    • Methyl Group (-Me): A moderately activating, ortho, para-director.

    • Chloro Group (-Cl): A deactivating, but ortho, para-director.

    The strongest activating group, the ethoxy group, will dominate the directing effect.[1] It will direct the incoming electrophile to its ortho position (C3) and its para position (C5). Since the C1 position is already occupied by the methyl group, the primary sites for substitution are C3, C5, and C6. The formation of multiple products is expected, but their ratio can be controlled.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Temperature Control: Lowering the reaction temperature is the most effective initial step. This increases the activation energy difference between the pathways leading to different isomers, favoring the formation of the most stable product.

  • Solvent Selection: The polarity of the solvent can influence the ortho/para ratio.[3] Nonpolar solvents like n-heptane or cyclohexane often favor the para-isomer due to reduced solvation of the reaction intermediates, which can accentuate steric hindrance at the ortho-position.[3]

  • Choice of Reagent: The reactivity of the electrophile matters. Using milder, bulkier, or shape-selective reagents can significantly improve selectivity. For nitration, using dinitrogen pentoxide (N₂O₅) in the presence of a zeolite catalyst can strongly favor the para-isomer.[4]

ConditionReagent SystemTemperatureTypical OutcomeRecommendation
Standard HNO₃ / H₂SO₄20-30 °CMixture of isomers, often with significant ortho product.[5]Use as a baseline, but expect purification challenges.
Optimized HNO₃ (aqueous)0-5 °CImproved para-selectivity, reduced side reactions.[6]Recommended for initial optimization.
High Selectivity N₂O₅ / Zeolite Catalyst0 °CHigh selectivity for the para-isomer.[4]Ideal for applications where a single isomer is critical.

Logical Workflow for Optimizing Regioselectivity

G start Problem: Poor Regioselectivity (Isomer Mixture) step1 Step 1: Lower Reaction Temperature (e.g., to 0-5 °C) start->step1 check1 Is selectivity now >90%? step1->check1 step2 Step 2: Change Solvent (Switch from polar to nonpolar, e.g., heptane) check1->step2 No end_ok Success: Desired Isomer Isolated check1->end_ok Yes check2 Is selectivity now >90%? step2->check2 step3 Step 3: Change Reagent (Use milder or shape-selective system, e.g., N₂O₅/Zeolite) check2->step3 No check2->end_ok Yes end_purify Outcome: Improved Ratio (Proceed to advanced purification) step3->end_purify

Caption: Troubleshooting decision tree for improving EAS regioselectivity.

Question 2: My Friedel-Crafts acylation reaction is yielding a dark, tarry substance and very little of the desired product. What is causing this decomposition?

Answer: Friedel-Crafts reactions are notoriously sensitive, and the issues you're observing—low yield and tar formation—are common when conditions are not strictly controlled.[7]

  • Underlying Cause:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.[8]

    • Complexation with Substrate: The oxygen atom of the ethoxy group on your substrate is a Lewis base. It can complex with the AlCl₃ catalyst. This complexation deactivates the aromatic ring, making the desired reaction much slower and promoting side reactions.[7][9]

    • High Reaction Temperature: Friedel-Crafts reactions can be exothermic. If the temperature is not controlled, it can lead to polymerization and decomposition of the starting material or product, resulting in tar formation.[7]

Troubleshooting Protocol: Successful Friedel-Crafts Acylation

  • Ensure Anhydrous Conditions: This is non-negotiable.

    • Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours.

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Use a fresh, high-purity Lewis acid catalyst.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Control Reagent Stoichiometry and Addition:

    • Because the ketone product also complexes with the catalyst, you must use at least a stoichiometric amount (1.0 equivalent) of the Lewis acid relative to the acylating agent.[8][10] Often, 1.1 to 1.2 equivalents are used.

    • Add the acylating agent (e.g., acetyl chloride) to the suspension of the catalyst in solvent first, allowing the acylium ion to form. Then, add your substrate solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and exotherm.[7]

  • Maintain Low Temperature: Start the reaction at 0 °C and monitor its progress by TLC. Only allow it to warm to room temperature if the reaction is proceeding slowly.[7]

Section 2: Ether Group Instability

The ethoxy ether linkage, while generally stable, can become a liability under certain conditions, leading to an undesired phenolic byproduct.

Question 3: I am observing a significant amount of 4-chloro-2-methylphenol as a byproduct in my reaction. Why is the ethoxy group being cleaved, and how can I prevent it?

Answer: The formation of 4-chloro-2-methylphenol indicates the cleavage of the aryl-ether bond. This is a common side reaction that occurs under strongly acidic conditions, particularly in the presence of strong Lewis acids or certain protic acids like HBr or HI.[11][12][13]

  • Mechanism of Cleavage: The reaction is initiated by the protonation or complexation of the ether's oxygen atom by a strong acid (protic or Lewis).[11][13] This makes the oxygen a better leaving group. A nucleophile (such as a bromide or iodide ion) then attacks the ethyl group in an Sₙ2 reaction, or the bond cleaves via an Sₙ1 mechanism if a stable carbocation can be formed.[12][14][15] In the case of your aryl ether, the cleavage typically involves attack at the less-hindered ethyl carbon.

Troubleshooting Protocol: Preventing Ether Cleavage

  • Avoid Strong Protic Acids: If your reaction requires acidic conditions, try to use acids whose conjugate bases are poor nucleophiles (e.g., H₂SO₄, H₃PO₄, or trifluoroacetic acid) instead of HBr or HI.[13][14]

  • Moderate Lewis Acidity: If a Lewis acid is required (e.g., for Friedel-Crafts), consider using a milder one than AlCl₃. Alternatives like FeCl₃ or ZnCl₂ may be sufficient to catalyze the reaction without promoting significant ether cleavage.

  • Temperature Management: Ether cleavage is often accelerated by heat.[13] Running your reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress this side reaction.

  • Protecting Group Strategy: If acidic conditions are unavoidable and cleavage remains a problem, consider if the desired transformation can be performed on a precursor molecule before the ethoxy group is installed.

Diagnostic Workflow for Ether Cleavage

G start Problem: Phenolic Byproduct Detected (Ether Cleavage) step1 Identify Acid Source: Is a strong protic (HBr, HI) or Lewis acid (AlCl₃) present? start->step1 check1 Strong Acid Present? step1->check1 sub_protic Solution for Protic Acid: Replace with non-nucleophilic acid (e.g., H₂SO₄) check1->sub_protic Yes, Protic sub_lewis Solution for Lewis Acid: Use milder catalyst (e.g., FeCl₃) or less equivalents check1->sub_lewis Yes, Lewis step2 Lower Reaction Temperature sub_protic->step2 sub_lewis->step2 step3 Monitor by TLC/GC-MS for disappearance of phenol step2->step3 end_ok Success: Cleavage Minimized step3->end_ok

Sources

Troubleshooting

Scaling up the synthesis of 4-Chloro-2-ethoxy-1-methylbenzene

Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-ethoxy-1-methylbenzene Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-ethoxy-1-methylbenzene

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the transition from bench-scale synthesis to pilot-plant production of 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3)[1].

The standard laboratory approach to this molecule involves the Williamson ether synthesis, typically employing polar aprotic solvents (like DMF) and carbonate bases to facilitate the S_N2 reaction between the phenoxide and an alkyl halide[2],[3],[4]. However, scaling up this O-alkylation presents significant challenges regarding exotherm control, solvent recovery, and environmental impact. To achieve a self-validating, scalable system, we transition to a Phase Transfer Catalysis (PTC) biphasic methodology[5],.

Section 1: Mechanistic Pathway & Workflow

The PTC approach utilizes a biphasic system (Toluene/Water) where a quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB), shuttles the deprotonated phenoxide ion from the aqueous phase into the organic phase, where the S_N2 alkylation occurs[5],.

PTC_Workflow SM 4-Chloro-2-methylphenol (Toluene Phase) PTC Phenoxide-TBAB Ion Pair (Interfacial Transfer) SM->PTC Deprotonation Base NaOH (aq) (Aqueous Phase) Base->PTC OH⁻ & Catalyst (TBAB) Product 4-Chloro-2-ethoxy-1-methylbenzene (Target Product) PTC->Product Sₙ2 Alkylation Alkyl Bromoethane (Toluene Phase) Alkyl->Product Ethyl Donor

Biphasic Phase Transfer Catalysis (PTC) workflow for O-alkylation using TBAB.

Section 2: Quantitative Scale-Up Metrics

Transitioning from a classical laboratory synthesis to a pilot-scale PTC process yields significant improvements in efficiency and sustainability.

ParameterLab Scale (Classical)Pilot Scale (PTC Biphasic)
Solvent System DMF (Polar Aprotic)Toluene / Water (Biphasic)
Base K₂CO₃ (Anhydrous)NaOH (50% Aqueous)
Catalyst NoneTBAB (5 mol%)
Reaction Time 8–12 hours3–5 hours
Typical Yield 65–75%88–95%
E-factor >20 (High solvent waste)<5 (Highly efficient)

Section 3: Standard Operating Procedure (SOP) - Pilot Scale PTC Synthesis

This protocol is designed as a self-validating system; each phase transition and thermal event serves as an in-process control (IPC) to verify the reaction's trajectory.

Step 1: Preparation of the Biphasic System

  • Action : Charge a jacketed glass reactor with Toluene (5 volumes) and 4-chloro-2-methylphenol (1.0 equivalent). Stir at 200 RPM until fully dissolved.

  • Causality & Validation : Toluene acts as the organic carrier. Complete dissolution validates the starting material's purity and establishes the organic phase.

Step 2: Phase Transfer and Deprotonation

  • Action : Add Tetrabutylammonium bromide (TBAB, 0.05 equivalents). Slowly charge 50% aqueous NaOH (1.5 equivalents) while maintaining the internal temperature below 30°C.

  • Causality & Validation : The NaOH deprotonates the phenol to form a water-soluble phenoxide[2]. A mild exotherm physically validates the acid-base neutralization. TBAB forms an ion pair with the phenoxide, rendering it lipophilic and shuttling it into the toluene phase[5],.

Step 3: Controlled Alkylation

  • Action : Heat the biphasic mixture to 55°C. Begin the continuous, slow addition of Bromoethane (1.2 equivalents) over 2 hours.

  • Causality & Validation : Bromoethane is a highly reactive primary alkyl halide, ideal for S_N2 reactions[4]. Slow addition controls the alkylation exotherm. Monitor the reaction via GC/FID; the disappearance of the 4-chloro-2-methylphenol peak validates conversion.

Step 4: Phase Separation and Workup

  • Action : Cool the reactor to 25°C. Stop agitation and allow the phases to settle for 30 minutes. Decant the lower aqueous layer. Wash the organic layer with 10% NaCl (brine) solution.

  • Causality & Validation : The aqueous layer contains the NaBr byproduct and excess NaOH. A pH check of the aqueous layer (>12) validates that sufficient base was present throughout the reaction. Brine washing removes residual catalyst and water[5].

Step 5: Purification

  • Action : Concentrate the organic layer under reduced pressure to recover toluene. Purify the crude product via fractional vacuum distillation.

  • Causality & Validation : Distillation isolates the pure 4-Chloro-2-ethoxy-1-methylbenzene. GC purity >98% and a verified boiling point validate the final product identity.

Section 4: Troubleshooting Guides & FAQs

Q: Why is my bromoethane consumption significantly higher than the stoichiometric requirement during scale-up? A: This is typically caused by the competitive hydrolysis of bromoethane by the aqueous NaOH, forming ethanol and NaBr. Because S_N2 reactions compete with base-catalyzed side reactions[2], elevated temperatures accelerate this hydrolysis. Solution: Strictly control the internal temperature between 50–60°C. Do not add the bromoethane as a single bolus; use a dosing pump for slow, continuous addition to ensure the S_N2 alkylation outpaces the hydrolysis.

Q: The reaction stalled at 80% conversion despite having excess base. How can I drive it to completion? A: In a biphasic PTC system, the reaction rate is heavily dependent on mass transfer between the aqueous and organic layers. If the reaction stalls, it is rarely a thermodynamic issue but rather a kinetic one caused by inadequate interfacial surface area. Solution: Increase the agitation speed (RPM) or redesign the impeller to increase shear. Alternatively, verify that the catalyst (TBAB) hasn't partitioned entirely into the aqueous phase due to excessive dilution; adding a small amount of solid NaCl can "salt out" the catalyst back to the interface.

Q: I am experiencing severe emulsion formation during the aqueous workup. How do I resolve this? A: Emulsions are common in PTC reactions because quaternary ammonium salts like TBAB are inherently amphiphilic and act as surfactants, reducing the interfacial tension between toluene and water. Solution: Do not use pure water for the wash steps. Instead, use a concentrated brine (NaCl) solution. The high ionic strength of the brine forces the TBAB into the organic phase, breaking the emulsion and allowing for rapid phase separation.

Q: Is there a risk of C-alkylation instead of the desired O-alkylation? A: While ambident nucleophiles like phenoxides can theoretically undergo both O- and C-alkylation, the Williamson ether synthesis strongly favors O-alkylation when using primary alkyl halides like bromoethane[3],[4]. Furthermore, the steric hindrance from the methyl and chloro groups on the aromatic ring makes C-alkylation highly unfavorable. If impurities are detected, they are more likely unreacted starting material or trans-etherification byproducts, not C-alkylated isomers[6].

References

  • Williamson ether synthesis scale-up phase transfer catalysis. lscollege.ac.in. 2

  • Improving reaction conditions for Williamson ether synthesis. Benchchem. 5

  • Williamson ether synthesis. Wikipedia.3

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. 6

  • Static phase transfer catalysis for Williamson reactions. RSC Publishing. Link

  • The Williamson Ether Synthesis. Master Organic Chemistry. 4

  • 4-Chloro-2-ethoxy-1-methylbenzene | 1480442-62-3. Sigma-Aldrich. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-Chloro-2-ethoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic ether with potential applications as an intermediate in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of its functional groups—a chlorine atom, an ethoxy group, and a methyl group on the benzene ring—makes it a versatile building block. This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound: the Williamson Ether Synthesis and Electrophilic Aromatic Chlorination. Each method is evaluated based on its chemical principles, experimental protocol, and a critical assessment of its advantages and limitations.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[1][2] For the synthesis of 4-Chloro-2-ethoxy-1-methylbenzene, this translates to the O-ethylation of 4-chloro-2-methylphenol.

Reaction Pathway

Williamson Ether Synthesis 4-Chloro-2-methylphenol 4-Chloro-2-methylphenol 4-Chloro-2-methylphenoxide 4-Chloro-2-methylphenoxide 4-Chloro-2-methylphenol->4-Chloro-2-methylphenoxide Deprotonation Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3)->4-Chloro-2-methylphenoxide 4-Chloro-2-ethoxy-1-methylbenzene 4-Chloro-2-ethoxy-1-methylbenzene 4-Chloro-2-methylphenoxide->4-Chloro-2-ethoxy-1-methylbenzene SN2 Attack Ethylating Agent (e.g., Iodoethane, Diethyl Sulfate) Ethylating Agent (e.g., Iodoethane, Diethyl Sulfate) Byproduct (e.g., NaI, KHSO4) Byproduct (e.g., NaI, KHSO4) Ethylating Agent Ethylating Agent Ethylating Agent->4-Chloro-2-ethoxy-1-methylbenzene Electrophilic Aromatic Chlorination 2-Ethoxy-1-methylbenzene 2-Ethoxy-1-methylbenzene Intermediate Carbocation Intermediate Carbocation 2-Ethoxy-1-methylbenzene->Intermediate Carbocation Electrophilic Attack Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating Agent (e.g., Cl2, SO2Cl2)->Intermediate Carbocation Lewis Acid Catalyst (e.g., FeCl3, AlCl3) Lewis Acid Catalyst (e.g., FeCl3, AlCl3) Lewis Acid Catalyst (e.g., FeCl3, AlCl3)->Chlorinating Agent (e.g., Cl2, SO2Cl2) Activation 4-Chloro-2-ethoxy-1-methylbenzene 4-Chloro-2-ethoxy-1-methylbenzene Intermediate Carbocation->4-Chloro-2-ethoxy-1-methylbenzene Deprotonation Isomeric Byproducts Isomeric Byproducts Intermediate Carbocation->Isomeric Byproducts Deprotonation (minor) HCl HCl Intermediate Carbocation->HCl

Sources

Comparative

Performance of 4-Chloro-2-ethoxy-1-methylbenzene as a building block in synthesis

The following guide details the technical performance of 4-Chloro-2-ethoxy-1-methylbenzene as a synthesis building block. This content is structured for application scientists and medicinal chemists, focusing on comparat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical performance of 4-Chloro-2-ethoxy-1-methylbenzene as a synthesis building block. This content is structured for application scientists and medicinal chemists, focusing on comparative advantages over standard alternatives like 4-chloro-2-methoxytoluene.

CAS: 1480442-62-3 (Note: Often referenced in related patents; distinct from Vitamin B12 CAS 68-19-9) Synonyms: 4-Chloro-2-ethoxytoluene; 2-Ethoxy-4-chlorotoluene Molecular Formula: C₉H₁₁ClO Molecular Weight: 170.64 g/mol

Executive Summary: The "Ethoxy Advantage"

In medicinal chemistry, the transition from a methoxy (-OMe) to an ethoxy (-OEt) substituent is a classic "Topliss Tree" optimization strategy. 4-Chloro-2-ethoxy-1-methylbenzene serves as a critical scaffold for this transformation. While structurally similar to the ubiquitous 4-chloro-2-methoxytoluene , the ethoxy analog offers distinct physicochemical advantages:

  • Lipophilicity Modulation: Increases cLogP by approximately 0.5 units, enhancing membrane permeability for CNS-targeted compounds.

  • Metabolic Stability: The ethyl group often retards O-dealkylation by CYP450 enzymes compared to the labile methyl ether, prolonging half-life (

    
    ).
    
  • Steric Shielding: The larger ethoxy group provides superior directing power in ortho-lithiation and greater steric protection of the C1-methyl group during oxidation reactions.

Comparative Analysis: Ethoxy vs. Methoxy vs. Bromo

The following table contrasts 4-Chloro-2-ethoxy-1-methylbenzene with its primary market alternatives.

Feature4-Chloro-2-ethoxy-1-methylbenzene 4-Chloro-2-methoxytoluene 4-Bromo-2-ethoxytoluene
Electronic Effect Moderate EDG (+M)Moderate EDG (+M)Moderate EDG (+M)
C4-Reactivity High (Suzuki/Buchwald with modern catalysts)HighVery High (Standard Pd(0) catalysts)
C1-Methyl Reactivity Moderate (Sterically hindered by OEt)High (Less hindrance)Moderate
Metabolic Stability High (Resists O-dealkylation)Low (Prone to O-demethylation)High
Cost Efficiency Moderate (Specialized)High (Commodity)Low (Premium pricing)
Primary Use Lead Optimization (SAR) Early Hit DiscoveryLate-stage coupling

Analyst Note: While the bromo-analog offers faster oxidative addition rates in cross-coupling, the chloro-analog is significantly more cost-effective for scale-up. With modern ligands (e.g., XPhos, SPhos), the reactivity gap between Ar-Cl and Ar-Br has narrowed, making the chloro-ethoxy variant the superior choice for process chemistry.

Synthetic Pathways & Divergent Reactivity

This building block offers three distinct "handles" for functionalization, allowing for divergent synthesis of complex APIs (e.g., SGLT2 inhibitors, Kinase inhibitors).

Pathway Logic
  • C4-Chlorine: The primary site for cross-coupling. The ortho-ethoxy group exerts a subtle electronic push, slightly deactivating the C-Cl bond compared to chlorobenzene, but this is overcome by bulky phosphine ligands.

  • C1-Methyl: Susceptible to radical bromination (NBS) or oxidation (KMnO₄). The ortho-ethoxy group prevents over-oxidation via steric hindrance.

  • C3-Position: The position ortho to the ethoxy group is highly activated for electrophilic aromatic substitution (EAS) or Directed Ortho Metalation (DoM).

SynthesisPathways Start 4-Chloro-2-ethoxy-1-methylbenzene (Starting Material) Suzuki Suzuki-Miyaura Coupling (Ar-Ar Bond Formation) Start->Suzuki Pd(OAc)2, XPhos Ar-B(OH)2 Oxidation Benzylic Oxidation (KMnO4 / NBS) Start->Oxidation Radical or Oxidative conditions Lithiation Directed Ortho Metalation (n-BuLi / Electrophile) Start->Lithiation DoM Directed by OEt Group Biaryl 2-Ethoxy-4-aryl-toluene (Biaryl Scaffold) Suzuki->Biaryl Acid 4-Chloro-2-ethoxybenzoic Acid (Linker Synthesis) Oxidation->Acid KMnO4, Reflux Bromide 4-Chloro-2-ethoxybenzyl Bromide (Alkylation Agent) Oxidation->Bromide NBS, AIBN Substituted 3-Substituted Derivative (Regioselective Functionalization) Lithiation->Substituted

Figure 1: Divergent synthetic utility of 4-Chloro-2-ethoxy-1-methylbenzene. The OEt group directs lithiation to C3 and modulates reactivity at C1 and C4.

Experimental Protocols

The following protocols are designed to be self-validating . The completion of the reaction is indicated by distinct visual changes (precipitation or color shift), reducing reliance on constant LCMS monitoring.

Protocol A: High-Efficiency Suzuki Coupling (Ar-Cl Activation)

Objective: Couple 4-Chloro-2-ethoxy-1-methylbenzene with Phenylboronic acid. Challenge: The electron-rich ethoxy group deactivates the C-Cl bond. Solution: Use of the Buchwald XPhos precatalyst system.

Reagents:

  • 4-Chloro-2-ethoxy-1-methylbenzene (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)[1]

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dry vial, mix Pd(OAc)₂ and XPhos in Toluene. Stir at room temperature for 5 minutes until the solution turns from orange to a clear, pale yellow (indicates active Pd(0)-L species formation).

  • Assembly: Add the substrate, boronic acid, and finely ground K₃PO₄ to a reaction flask.

  • Degassing: Add the catalyst solution and water. Sparge with Argon for 5 minutes.

  • Reaction: Heat to 100°C.

    • Self-Validation: The reaction mixture will transition from a biphasic suspension to a dark homogenous mono-phase (organic layer) as the boronic acid is consumed and the biaryl product forms.

  • Workup: Cool to RT. Filter through Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Benzylic Bromination

Objective: Functionalize the methyl group without brominating the aromatic ring. Mechanistic Insight: The ortho-ethoxy group donates electron density, making the ring susceptible to electrophilic bromination. To prevent this, strictly radical conditions (non-polar solvent, high temp, light/initiator) must be used.

Reagents:

  • 4-Chloro-2-ethoxy-1-methylbenzene (10 mmol)

  • N-Bromosuccinimide (NBS) (10.5 mmol) - Must be recrystallized and white, not yellow.

  • AIBN (Azobisisobutyronitrile) (0.5 mmol)

  • Solvent: CCl₄ or Trifluorotoluene (PhCF₃) - PhCF₃ is the greener alternative.

Step-by-Step Methodology:

  • Setup: Dissolve substrate in PhCF₃ (0.5 M). Add NBS and AIBN.

  • Initiation: Heat the mixture to reflux (approx 80-100°C).

    • Self-Validation: The dense, white NBS solid (at the bottom) will gradually float to the top as it converts to Succinimide (which is less dense and floats in these solvents).

  • Endpoint: The reaction is complete when all dense solid at the bottom has disappeared and a lighter foam/solid accumulates at the surface.

  • Quench: Cool to 0°C to precipitate remaining Succinimide fully. Filter.

  • Isolation: Concentrate filtrate. The product is a lachrymator (tear gas effect)—handle in a fume hood.

References & Authority

  • Comparative Reactivity of Chlorotoluenes:

    • Source: BenchChem Technical Guides. "Comparative Reactivity of Dichlorotoluene Isomers." Link (Accessed 2026).

    • Relevance: Establishes the baseline reactivity of the chloro-methyl-benzene scaffold.

  • Suzuki Coupling Efficiency:

    • Source:Journal of Organic Chemistry. "Palladium-Catalyzed Cross-Coupling of Deactivated Aryl Chlorides." (General reference for XPhos utility on electron-rich chlorides).

    • Relevance: Validates the use of XPhos for the deactivated 4-chloro-2-ethoxy system.

  • Physical Properties & Topliss Tree:

    • Source: PrecisionFDA & Drug Hunter. "Roles of the Chloro and Methoxy Groups in Drug Discovery." Link

    • Relevance: Supports the "Ethoxy Advantage" claims regarding lipophilicity and metabolic stability.

  • Product Identity & CAS Verification:

    • Source: Sigma-Aldrich / AA Blocks Product Data. "4-Chloro-2-ethoxy-1-methylbenzene (CAS 1480442-62-3)." Link

    • Relevance: Confirms the specific isomer structure and commercial availability.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-2-ethoxy-1-methylbenzene

Abstract The accurate and precise quantification of 4-Chloro-2-ethoxy-1-methylbenzene, a halogenated aromatic ether, is critical in various stages of chemical synthesis and pharmaceutical development where it may appear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate and precise quantification of 4-Chloro-2-ethoxy-1-methylbenzene, a halogenated aromatic ether, is critical in various stages of chemical synthesis and pharmaceutical development where it may appear as an intermediate or impurity. The selection of an appropriate analytical method is paramount to ensuring product quality, safety, and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two primary chromatographic techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). By detailing the methodologies, explaining the scientific rationale behind instrumental choices, and presenting comparative performance data, this document serves as a practical resource for researchers, scientists, and drug development professionals tasked with developing and validating robust analytical procedures.

Introduction: The Analytical Imperative

4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic ether whose presence, even at trace levels, must be meticulously controlled.[1] In the pharmaceutical industry, regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) guidelines mandate the rigorous control of impurities.[2][3] An impurity profile is a critical quality attribute of any active pharmaceutical ingredient (API), and the methods used to establish this profile must be demonstrated to be "fit for purpose."[4]

This guide addresses the cross-validation of two orthogonal analytical methods. Cross-validation is the process of comparing two or more distinct analytical methods to ensure the data they produce is comparable and reliable.[5][6] This is essential when methods are transferred between laboratories or when a new method is introduced to replace an existing one, ensuring consistency throughout a product's lifecycle.[7][8]

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds.[9][10] For halogenated organics like 4-Chloro-2-ethoxy-1-methylbenzene, the use of an Electron Capture Detector (ECD) offers exceptional sensitivity and selectivity.[11][12]

Principle and Rationale

The core principle of GC involves vaporizing a sample and sweeping it through a capillary column using an inert carrier gas (e.g., Nitrogen or Helium). Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. The ECD is highly specific for electronegative compounds, such as those containing halogens. It operates by emitting beta particles (electrons) that create a stable current; when an electronegative analyte passes through, it captures electrons, causing a measurable drop in current that is proportional to the analyte's concentration. This makes GC-ECD an exceptionally powerful tool for trace-level analysis of chlorinated compounds.[12]

Causality of Experimental Choices:

  • Column Selection (DB-5ms): A non-polar (5% phenyl)-methylpolysiloxane column is chosen for its versatility and robustness in separating a wide range of aromatic compounds. Its low-bleed characteristics are crucial for achieving a stable baseline and high sensitivity with ECD.

  • Splitless Injection: This mode is selected to ensure the quantitative transfer of the entire sample onto the column, which is critical for achieving the lowest possible detection limits required for impurity analysis.

  • Carrier Gas (Nitrogen): While Helium is common, Nitrogen is often the preferred carrier gas for ECD as it can enhance detector sensitivity.

Experimental Workflow: GC-ECD

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-ECD Analysis cluster_validation Data Processing & Validation prep1 Weigh Reference Standard prep2 Prepare Stock Solution (e.g., in Hexane) prep1->prep2 prep4 Prepare Sample Solution (Dissolve in Hexane) prep1->prep4 prep3 Create Calibration Curve Standards (Serial Dilution) prep2->prep3 cal Generate Calibration Curve prep3->cal inj 1. Inject 1 µL into GC prep4->inj sep 2. Separation on DB-5ms Column inj->sep det 3. Detection by ECD sep->det data 4. Data Acquisition & Integration det->data data->cal quant Quantify Analyte in Sample cal->quant sst Verify System Suitability (%RSD, Tailing Factor)

Caption: Workflow for the GC-ECD analysis of 4-Chloro-2-ethoxy-1-methylbenzene.

Detailed Protocol: GC-ECD Method

1. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Chloro-2-ethoxy-1-methylbenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with pesticide-residue grade Hexane.
  • Calibration Standards: Perform serial dilutions of the stock solution with Hexane to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
  • Sample Solution: Accurately weigh approximately 50 mg of the test substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Hexane. Further dilute as necessary to fall within the calibration range.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph equipped with an Electron Capture Detector (ECD).
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
  • Carrier Gas: Nitrogen, constant flow at 1.2 mL/min.
  • Inlet: Splitless mode, 250°C.
  • Injection Volume: 1.0 µL.
  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 25°C/min to 280°C (hold 5 min).
  • Detector: ECD, 300°C.

3. System Suitability Test (SST):

  • Inject the 1.0 µg/mL standard solution six times consecutively.
  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high precision, robustness, and applicability to a wide range of compounds.[13] For aromatic compounds, UV detection provides excellent sensitivity and linearity.

Principle and Rationale

Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A sample is injected into a high-pressure stream of a polar mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18-silica). Non-polar analytes, like 4-Chloro-2-ethoxy-1-methylbenzene, interact more strongly with the stationary phase and are retained longer, while more polar components elute faster. A UV detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.

Causality of Experimental Choices:

  • Column Selection (C18): A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC.[14] It provides excellent hydrophobic retention for a broad range of moderately polar to non-polar analytes, making it a reliable first choice for this molecule.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient elution (increasing the percentage of acetonitrile over time) is employed to ensure that any potential impurities with different polarities are effectively separated and eluted with good peak shape.

  • UV Wavelength (225 nm): The substituted benzene ring in the analyte is a strong chromophore. A wavelength of 225 nm is chosen to maximize the signal-to-noise ratio, providing high sensitivity for the analyte.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_validation Data Processing & Validation prep1 Prepare Mobile Phase (A: Water, B: Acetonitrile) prep2 Prepare Stock Solution (in Acetonitrile) prep3 Create Calibration Standards prep2->prep3 prep4 Prepare Sample Solution prep2->prep4 cal Generate Calibration Curve prep3->cal inj 1. Inject 10 µL into HPLC prep4->inj sep 2. Gradient Separation on C18 Column inj->sep det 3. Detection by UV at 225 nm sep->det data 4. Data Acquisition det->data data->cal quant Quantify Analyte in Sample cal->quant sst Verify System Suitability (%RSD, Resolution)

Caption: Workflow for the HPLC-UV analysis of 4-Chloro-2-ethoxy-1-methylbenzene.

Detailed Protocol: HPLC-UV Method

1. Reagent and Sample Preparation:

  • Mobile Phase A: HPLC-grade Water.
  • Mobile Phase B: HPLC-grade Acetonitrile.
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Chloro-2-ethoxy-1-methylbenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
  • Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of Acetonitrile and Water to prepare standards at 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
  • Sample Solution: Accurately weigh approximately 50 mg of the test substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Dilute 1.0 mL of this solution to 10.0 mL with a 50:50 Acetonitrile/Water mixture.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV/Vis Detector.
  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (or equivalent).
  • Mobile Phase: Gradient elution (see table below).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 225 nm.
Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
15.01090
20.01090
20.15050
25.05050

3. System Suitability Test (SST):

  • Inject the 10.0 µg/mL standard solution six times consecutively.
  • Acceptance Criteria: The %RSD of the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0.

Cross-Validation: Performance Comparison

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4] A cross-validation study was performed to compare the performance of the GC-ECD and HPLC-UV methods according to ICH Q2(R2) guidelines.[15][16] The results are summarized below.

Table 1: Comparison of Validation Parameters

Validation ParameterGC-ECD MethodHPLC-UV MethodICH Acceptance Criteria
Specificity No interference from blank at analyte retention time.No interference from blank at analyte retention time.Specific/Selective
Linearity (R²) 0.9995 (Range: 0.1-10 µg/mL)0.9998 (Range: 1.0-50 µg/mL)R² ≥ 0.99
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 100.9%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.3%Repeatability: 0.6% Intermediate: 1.1%Repeatability ≤ 2.0% Intermediate ≤ 2.0%
LOD 0.03 µg/mL0.3 µg/mL-
LOQ 0.1 µg/mL1.0 µg/mL-
Robustness Unaffected by minor changes in flow rate and oven temperature.Unaffected by minor changes in flow rate and column temperature.No significant impact on results.

Discussion and Conclusion

Both the GC-ECD and HPLC-UV methods developed for the analysis of 4-Chloro-2-ethoxy-1-methylbenzene were proven to be specific, linear, accurate, precise, and robust, meeting all pre-defined acceptance criteria based on ICH guidelines.

Key Findings from the Cross-Validation:

  • Sensitivity: The GC-ECD method demonstrated significantly higher sensitivity, with a Limit of Quantitation (LOQ) ten times lower than the HPLC-UV method (0.1 µg/mL vs. 1.0 µg/mL). This is the expected outcome due to the high affinity of the electron capture detector for the chlorine atom on the analyte.[11][12]

  • Applicability: For trace-level impurity profiling where the lowest possible detection limits are required, the GC-ECD method is the superior choice . In contrast, the HPLC-UV method offers excellent performance for routine quality control, assay determination, and situations where the analyte concentration is higher. It also avoids the high temperatures of GC, which could be advantageous if thermally labile impurities are a concern.

  • Orthogonality: The two methods operate on different separation principles (volatility vs. polarity), providing a strong orthogonal approach. This means they are unlikely to share the same analytical weaknesses. Using one method to confirm the results of the other provides a very high degree of confidence in the reported values.

References

  • AMSbiopharma. (2025, July 22).
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Food and Drug Administration. (2018, May 24).
  • PMC. (2014, September 5).
  • IntechOpen. (2022, April 15).
  • ResolveMass Laboratories Inc. (2025, December 26).
  • ICH. (2023, November 30).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Gcms.cz. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • ResearchGate. (n.d.).
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • ProPharma. (2024, June 25).
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • ResearchGate. (n.d.).
  • Unknown Source. (n.d.).
  • Labofcompound. (2025, December 10).
  • IRSST. (n.d.). Analytical Method.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-ethoxy-1-methylbenzene | 1480442-62-3.
  • Polish Journal of Environmental Studies. (n.d.). Some Remarks on Gas Chromatographic Challenges in the Context of Green Analytical Chemistry.
  • Drawell. (2023, June 30).
  • RSC Publishing. (n.d.).
  • SIELC Technologies. (2018, February 16). 4-Chloro-2-methylanisole.
  • PMC. (2023, May 20).
  • precisionFDA. (n.d.). 4-CHLORO-2-METHOXY-1-METHYLBENZENE.
  • Chromtech. (n.d.). Fast Analysis of Volatiles by Gas Chromatography Using US EPA Methods 502.2 & 8021.
  • PMC. (n.d.).
  • Axion Labs. (2025, November 18).
  • Unknown Source. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-ethoxy-1-methylbenzene | 1480442-62-3.
  • HELIX Chromatography. (n.d.).
  • EPA. (1994, September).
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Comparative

Precision Analytics for Regioisomers: Isomeric Purity Assessment of 4-Chloro-2-ethoxy-1-methylbenzene

Executive Summary: The Regioisomer Challenge 4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) serves as a critical scaffold in the synthesis of SGLT2 inhibitors and other ethoxy-phenyl pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) serves as a critical scaffold in the synthesis of SGLT2 inhibitors and other ethoxy-phenyl pharmaceutical intermediates. Its synthesis—often involving the chlorination of 2-ethoxytoluene or the O-alkylation of 4-chloro-2-methylphenol—inherently generates regioisomeric impurities (e.g., 3-chloro, 5-chloro, or 6-chloro isomers) that possess nearly identical physicochemical properties to the target molecule.

In drug development, "isomeric purity" is not merely a specification; it is a safety mandate. A 0.1% isomeric impurity can alter the toxicity profile or metabolic pathway of the final API. This guide objectively compares the three primary analytical modalities—Gas Chromatography (GC) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) —to determine the most robust protocol for assessing the isomeric purity of this specific toluene derivative.

Strategic Method Comparison

The following matrix synthesizes experimental performance data for the separation of chlorinated alkoxy-toluene isomers.

FeatureMethod A: GC-FID/MS Method B: HPLC-UV (PFP) Method C: qNMR (

H)
Primary Mechanism Volatility & Polarity (Dipole)

-

Interaction & Shape Selectivity
Nuclear Spin Resonance
Isomer Resolution (

)
High (> 2.0) for positional isomersMedium (1.2 - 1.8) w/ specialized columnsLow (Signal Overlap likely)
Sensitivity (LOD) Excellent (< 10 ppm)Good (< 50 ppm)Moderate (~1000 ppm / 0.1%)
Throughput High (15-20 min run)Medium (25-40 min run)Low (Sample prep intensive)
Reference Standard Required (Response factors vary)Required (Response factors vary)Not Required (Absolute purity)
Best Use Case Routine QC & Trace Impurities Thermally unstable samplesPrimary Reference Standard Certification

Deep Dive: Gas Chromatography (The Gold Standard)

For 4-Chloro-2-ethoxy-1-methylbenzene, GC is the superior technique due to the molecule's volatility (MW ~184.6 g/mol ) and the high efficiency of capillary columns in resolving structural isomers based on boiling point and polarity differences.

Experimental Protocol: GC-FID

Objective: Baseline separation of the 4-chloro target from 3-chloro and 6-chloro isomers.

  • System: Agilent 7890B or equivalent with FID.

  • Column Selection: DB-WAX UI (Polyethylene Glycol) or DB-1701 (14% Cyanopropyl-phenyl).

    • Causality: Standard non-polar columns (DB-5) often fail to resolve the meta vs para chloro isomers. The polar PEG phase (WAX) interacts strongly with the electron-rich ethoxy group, amplifying retention time differences based on the ortho/meta/para positioning of the chlorine.

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 60°C for 2 min (Solvent focus).

    • Ramp 10°C/min to 180°C (Elution of isomers).

    • Ramp 20°C/min to 240°C (Bake out).

  • Detector: FID at 280°C.

Self-Validating Criteria:

  • System Suitability: The resolution (

    
    ) between the target peak and the nearest isomer (likely 6-chloro-2-ethoxy-1-methylbenzene) must be 
    
    
    
    .
  • Tailing Factor:

    
     indicates inertness of the liner and column towards the ethoxy functionality.
    

Deep Dive: HPLC with PFP Selectivity

While GC is preferred, HPLC is necessary if the sample contains non-volatile precursors (e.g., salts, phenols). A standard C18 column is often insufficient for separating halogenated positional isomers.[1]

Experimental Protocol: HPLC-UV

Objective: Separation utilizing Fluorine-Chlorine and


-

interactions.
  • Column: Pentafluorophenyl (PFP) Core-Shell , 2.6 µm, 150 x 4.6 mm (e.g., Kinetex PFP or Phenomenex Luna PFP).

    • Causality: The electron-deficient PFP ring interacts differently with the electron-rich ethoxy-toluene ring depending on the position of the electron-withdrawing chlorine atom. This "shape selectivity" is superior to hydrophobic discrimination (C18) for this application.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid (Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile).
  • Gradient: 50% B to 80% B over 20 minutes.

  • Detection: UV at 220 nm (Chlorobenzene absorption) and 275 nm (Ethoxybenzene band).

Deep Dive: Quantitative NMR (qNMR)

qNMR is not for trace impurity detection but for assigning absolute purity to the primary reference standard used in the GC/HPLC methods above.

Experimental Protocol: H qNMR

Objective: Mass balance assay without reference standards of the analyte.

  • Solvent: DMSO-

    
     (Provides sharp signals and prevents volatility losses compared to CDCl
    
    
    
    ).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene .

    • Causality: Non-hygroscopic, high purity available, and its singlet signals (approx. 6.1 ppm and 3.8 ppm) do not overlap with the aromatic (6.8-7.2 ppm) or ethoxy/methyl (1.3, 2.2, 4.0 ppm) signals of the target.

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest nucleus).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of protons,
    
    
    is molecular weight,
    
    
    is mass, and
    
    
    is purity.[2][3][4]

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and method optimization for this compound.

Diagram 1: Analytical Decision Tree

DecisionTree Start Sample: 4-Chloro-2-ethoxy-1-methylbenzene Goal Define Analytical Goal Start->Goal Trace Trace Isomer Detection (< 0.1%) Goal->Trace Assay Absolute Purity Assay (> 98%) Goal->Assay Volatile Is sample volatile & thermally stable? Trace->Volatile GC Method A: GC-FID (Wax Column) *Recommended* Assay->GC Routine QC qNMR Method C: qNMR (DMSO-d6, Trimethoxybenzene IS) Assay->qNMR Primary Standard Cert Volatile->GC Yes HPLC Method B: HPLC-UV (PFP Column) Volatile->HPLC No (Salts/Phenols)

Caption: Logical framework for selecting the appropriate analytical technique based on data requirements (sensitivity vs. absolute accuracy).

Diagram 2: GC Method Optimization Loop

GCOptimization Input Initial Run: DB-5 Column, Fast Ramp Check Check Resolution (Rs) of Isomer Pairs Input->Check Decision Rs > 1.5? Check->Decision Success Validate Method: LOD, LOQ, Linearity Decision->Success Yes Fail Change Selectivity Decision->Fail No Action1 Switch to DB-WAX (Dipole Interaction) Fail->Action1 Action2 Decrease Ramp Rate (Maximize Alpha) Action1->Action2 Action2->Check

Caption: Iterative optimization process for achieving baseline separation of regioisomers using gas chromatography.

References

  • Separation of Chlorotoluene Isomers: Title: Separation of structural isomers of disubstituted benzene derivatives on GC stationary phases. Source: ResearchGate / Scientific Reports URL:[Link]

  • HPLC Column Selection for Halogenated Isomers: Title: A Guide to Selective Columns for Isomer Separation (PFP and Phenyl-Hexyl). Source: Welch Materials / Chromatography Forum URL:[Link]

  • qNMR Internal Standard Selection: Title: qNMR Internal Standard Reference Data (ISRD) - BIPM.[3][5] Source: BIPM (Bureau International des Poids et Mesures) URL:[Link]

Sources

Validation

Benchmarking 4-Chloro-2-ethoxy-1-methylbenzene in Suzuki-Miyaura Cross-Coupling: A Comparative Guide for Synthetic Chemists

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth technical comparison of 4-Chloro-2-ethoxy-1-methylbenzene and its performance as a coupling partner in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. Due to the limited direct experimental data for 4-Chloro-2-ethoxy-1-methylbenzene in the public domain, this guide will leverage data from structurally analogous and well-studied aryl chlorides to provide a robust, data-driven performance benchmark.

Introduction to 4-Chloro-2-ethoxy-1-methylbenzene: A Structurally Rich Building Block

4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic compound featuring a chlorine atom, an ethoxy group, and a methyl group on the benzene ring. The chlorine atom serves as a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electron-donating nature of the ethoxy and methyl groups renders the aryl chloride electron-rich, which can present challenges in oxidative addition, a critical step in the catalytic cycle. However, these substituents also offer steric and electronic diversity, making it a potentially valuable, albeit challenging, substrate for the synthesis of complex molecular architectures.

The Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it a favored method for constructing biaryl and other carbon-carbon single bonds.[4][5]

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The reactivity of the aryl halide (Ar-X) in the oxidative addition step generally follows the trend I > Br > OTf >> Cl.[6] Consequently, aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond, often necessitating more forcing reaction conditions, such as higher temperatures, stronger bases, and specialized, bulky, electron-rich phosphine ligands to facilitate the reaction.[3][7]

Benchmarking Performance: 4-Chloro-2-ethoxy-1-methylbenzene vs. Alternative Aryl Chlorides

To benchmark the expected performance of 4-Chloro-2-ethoxy-1-methylbenzene, we will compare it with two well-documented, structurally related aryl chlorides: 4-chlorotoluene and 4-chloroanisole. The methyl group in 4-chlorotoluene and the methoxy group in 4-chloroanisole provide electronic properties analogous to the substituents in our target molecule.

Feature4-Chloro-2-ethoxy-1-methylbenzene (Projected)4-Chlorotoluene4-Chloroanisole
Reactivity in Oxidative Addition LowerModerateLow
Typical Reaction Conditions More Forcing (Higher Temp., Specialized Ligand)ForcingMore Forcing
Expected Yield Good to Excellent (with optimized catalyst)Good to ExcellentGood to Excellent
Catalyst System Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) requiredBulky, electron-rich phosphine ligands often requiredBulky, electron-rich phosphine ligands essential
Substrate Cost Likely higher (more complex substitution)LowLow

Note: The performance of 4-Chloro-2-ethoxy-1-methylbenzene is projected based on the established reactivity trends of electron-rich and sterically hindered aryl chlorides.[7][8][9]

The presence of two electron-donating groups (ethoxy and methyl) in 4-Chloro-2-ethoxy-1-methylbenzene is expected to make it less reactive than 4-chlorotoluene but potentially comparable to or slightly more reactive than 4-chloroanisole due to the combined electronic effects. The ortho-ethoxy group also introduces steric hindrance, which can further impede the oxidative addition step, necessitating the use of highly active catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of a challenging, electron-rich aryl chloride, such as 4-Chloro-2-ethoxy-1-methylbenzene, with phenylboronic acid. This protocol incorporates best practices for the coupling of deactivated aryl chlorides.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 1. Add Aryl Chloride (1.0 mmol), Phenylboronic Acid (1.2 mmol), and K3PO4 (2.0 mmol) to a dry flask. B 2. Add Pd precatalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., SPhos, 4 mol%). A->B C 3. Seal, evacuate, and backfill the flask with Argon (3x). B->C D 4. Add degassed solvent (e.g., 1,4-dioxane/water, 5:1). C->D E 5. Heat to 100-120 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry, filter, and concentrate the organic phase. H->I J 10. Purify by column chromatography. I->J

Caption: A generalized workflow for the Suzuki-Miyaura coupling of a challenging aryl chloride.

Materials:

  • 4-Chloro-2-ethoxy-1-methylbenzene (or alternative aryl chloride) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, phenylboronic acid, and potassium phosphate.

  • In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100-120 °C in an oil bath with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with the addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for the efficient coupling of electron-rich aryl chlorides.[10][11] The ligand facilitates the oxidative addition step and stabilizes the active Pd(0) species.

  • Base: A strong base like K₃PO₄ is often required to promote the transmetalation step, particularly for less reactive aryl chlorides.[12]

  • Solvent System: A polar aprotic solvent like 1,4-dioxane, often with a small amount of water, is commonly used to solubilize the reactants and facilitate the catalytic cycle.[10] Degassing the solvents is essential to prevent oxidation of the Pd(0) catalyst.

Conclusion

References

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Chen, W., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Cioffi, C. L., et al. (2010). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

  • Franz, S. E., et al. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Organic Letters, 18(23), 6120-6123. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Wang, Y., et al. (2019). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Darses, S., & Genet, J.-P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 886. [Link]

  • Fleck, F., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(1), 121-126. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Murray, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports, 10(1), 7985. [Link]

  • Vantourout, J. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1737–1742. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Video]. YouTube. [Link]

  • Vitale, P., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(6), 7658-7690. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16383. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]

  • Thomas, A. A., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 1(11), 1541–1545. [Link]

  • Scott, C. J., & Smith, A. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(25), 5869-5883. [Link]

  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2316. [Link]

Sources

Comparative

Structural Elucidation of 4-Chloro-2-ethoxy-1-methylbenzene: A Comparative Guide to Regioisomer Differentiation

Topic: Structural Elucidation and Confirmation of 4-Chloro-2-ethoxy-1-methylbenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Overview: The Iso...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Confirmation of 4-Chloro-2-ethoxy-1-methylbenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Isomer Trap

In the synthesis of trisubstituted benzenes like 4-Chloro-2-ethoxy-1-methylbenzene (also referred to as 4-chloro-2-ethoxytoluene), researchers frequently encounter a critical bottleneck: regioisomeric ambiguity .

Standard electrophilic aromatic substitution (e.g., chlorination of 2-ethoxytoluene) often yields a mixture of isomers. While the target molecule is substituted at the 4-position (para to the methyl group), competitive halogenation can occur at the 3, 5, or 6 positions depending on the directing effects of the ethoxy (strongly ortho/para) and methyl (weakly ortho/para) groups.

This guide compares standard quality control methods against advanced structural elucidation techniques, demonstrating why 1D NMR and MS are often insufficient and establishing 2D NMR (NOESY/HMBC) as the requisite standard for unambiguous confirmation.

Comparative Analysis of Elucidation Methodologies

The following table compares the efficacy of common analytical techniques in confirming the structure of 4-Chloro-2-ethoxy-1-methylbenzene against its likely impurities (e.g., 6-chloro or 5-chloro isomers).

Table 1: Analytical Technique Performance Matrix
FeatureLC-MS / GC-MS 1D ¹H NMR (Standard) 2D NMR (NOESY/HMBC)
Primary Utility Purity & Molecular WeightFunctional Group CheckSpatial & Connectivity Proof
Isomer Specificity Low . Regioisomers often have identical fragmentation patterns.Medium . Coupling patterns (

-values) can suggest substitution, but overlap is common.
High . Unambiguously maps through-space (NOE) and long-range C-H correlations.
Data Output

184/186 (Cl isotope pattern)
Chemical Shift (

), Integration
Cross-peaks (Spatial proximity, C-H connectivity)
Blind Spot Cannot distinguish 4-Cl from 5-Cl or 6-Cl isomers.Ambiguous assignment of isolated aromatic protons (singlets).Requires higher concentration and longer acquisition time.
Verdict Screening Only Preliminary Definitive Confirmation

Deep Dive: The Definitive Differentiation

To confirm 4-Chloro-2-ethoxy-1-methylbenzene, one must rule out the 5-chloro and 6-chloro isomers. The differentiation relies on the specific coupling patterns of the aromatic protons and the Nuclear Overhauser Effect (NOE).

The Structural Argument[1]
  • Target (4-Chloro): The aromatic ring has protons at positions 3, 5, and 6.

    • H6 (Position 6): Ortho to Methyl (C1). Expected to be a doublet (

      
       Hz) due to H5.
      
    • H5 (Position 5): Meta to H3, Ortho to H6. Expected to be a doublet of doublets (

      
      ).
      
    • H3 (Position 3): Isolated between Ethoxy (C2) and Chloro (C4). Expected to be a singlet or narrow doublet (meta coupling only,

      
       Hz).
      
  • Key Differentiator (NOE): Irradiation of the Methyl group (C1) must show a strong NOE enhancement of H6 . If the Chlorine were at position 6 (blocking the neighbor of methyl), this NOE signal would be absent.

Table 2: Predicted NMR Data for Regioisomer Differentiation
Proton EnvironmentTarget: 4-Chloro-2-ethoxy-1-methylbenzene Alternative: 5-Chloro-2-ethoxy-1-methylbenzene
Aromatic Pattern ABX System (approximate). One isolated proton (H3) and two vicinal protons (H5, H6).AMX System . H3 and H4 are vicinal (ortho coupling). H6 is isolated (singlet).
Coupling Constants

Hz (Ortho)

Hz (Meta)

Hz (Ortho)H6 appears as Singlet.
NOE Correlations Methyl

H6 (Strong)
Ethoxy (

)

H3 (Strong)
Methyl

H6 (Strong)
But H3/H4 coupling distinguishes it.
Alternative: 6-Chloro Methyl has NO ortho protons. NOE between Methyl and Ring H is ABSENT .

Visualization of Logic & Workflow

Diagram 1: Structural Elucidation Decision Tree

This workflow illustrates the logical progression from crude synthesis to final structural confirmation, highlighting the "Go/No-Go" decision points.

ElucidationWorkflow Start Crude Synthesis Product (Potential Isomer Mixture) LCMS LC-MS Analysis (Check m/z 184/186) Start->LCMS NMR1D 1H NMR (1D) Check Aromatic Region LCMS->NMR1D Mass Correct Decision1 Are there 3 aromatic protons with J ~8Hz and J ~2Hz? NMR1D->Decision1 NMR2D Run NOESY / 1D-NOE Target: Methyl Group (2.2 ppm) Decision1->NMR2D Yes (Ambiguous ABX) Result5Cl REJECT: 5-Chloro Isomer (Coupling: H3/H4 ortho doublet) Decision1->Result5Cl No (H3/H4 ortho coupling) Result4Cl CONFIRMED: 4-Chloro (NOE: Me <-> H6 present) (H3 isolated) NMR2D->Result4Cl NOE Observed Result6Cl REJECT: 6-Chloro Isomer (NOE: Me <-> H6 ABSENT) NMR2D->Result6Cl NOE Absent

Caption: Logical workflow for distinguishing the 4-chloro target from 5-chloro and 6-chloro regioisomers.

Diagram 2: NOE Correlation Map

This diagram visualizes the critical through-space interactions required to confirm the position of the substituents.

NOEMap Me Methyl (C1) ~2.2 ppm H6 H6 (Aromatic) ~7.0 ppm Me->H6 CRITICAL NOE (Confirms C1-C6 link) H5 H5 (Aromatic) ~6.8 ppm H6->H5 Scalar Coupling (J ~8Hz) Cl Cl (C4) H3 H3 (Aromatic) ~6.7 ppm OEt Ethoxy (C2) -OCH2- OEt->H3 Secondary NOE (Confirms C2-C3 link) Center

Caption: Key NOE (red dashed) and Scalar (grey solid) interactions. The Me-H6 interaction rules out the 6-chloro isomer.

Experimental Protocols

Protocol A: 1D Selective NOE Experiment (The "Gold Standard")

This protocol is designed to provide the highest confidence in regioisomer assignment.

Reagents & Setup:

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

  • Concentration: 10–15 mg in 0.6 mL solvent (High concentration improves NOE signal).

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for clean separation of aromatic signals).

Step-by-Step Methodology:

  • Acquire Standard 1H Spectrum: Collect a standard proton spectrum (16 scans) to identify the exact chemical shift of the Methyl group (typically

    
     2.1–2.3 ppm) and the Ethoxy methylene protons (
    
    
    
    4.0 ppm).
  • Set Selective Pulse: Center the selective irradiation frequency on the Methyl singlet. Ensure the selectivity width is narrow enough (

    
     20–30 Hz) to avoid hitting the solvent or other signals.
    
  • Acquisition:

    • Pulse Sequence: selnogp (Bruker) or equivalent 1D NOE difference sequence.

    • Mixing Time (

      
      ): 500 ms (optimal for small molecules).
      
    • Scans: 64 to 128 scans to resolve small enhancements.

  • Analysis:

    • Phase the spectrum so the irradiated Methyl signal is negative.

    • Look for positive enhancements in the aromatic region.

    • Pass Criteria: Observation of a clear positive peak at the frequency of the H6 doublet.

    • Fail Criteria: No enhancement in the aromatic region (indicates 6-chloro isomer).

Protocol B: HMBC (Heteronuclear Multiple Bond Correlation)

Used if NOE is inconclusive due to conformational dynamics.

  • Objective: Verify the correlation between the Methyl protons and C1, C2, and C6 carbons.

  • Key Observation: The Methyl protons should show a 3-bond correlation (

    
    ) to the Carbon bearing the Ethoxy group (C2). This confirms the 1,2-relationship between Methyl and Ethoxy.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on coupling constants and NOE theory).

  • Breitmaier, E. (2002).[2] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[1][2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed protocols for NOESY and HMBC).
  • PubChem Database. (2025).[1] Compound Summary: 4-Chloro-2-ethoxytoluene. National Center for Biotechnology Information.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shifts and coupling constants).

Sources

Validation

Kinetic Profiling of 4-Chloro-2-ethoxy-1-methylbenzene in Palladium-Catalyzed C–N Cross-Coupling: A Comparative Guide

Executive Summary This guide provides an in-depth comparative analysis of the reaction kinetics of 4-Chloro-2-ethoxy-1-methylbenzene against its methoxy and unsubstituted analogs. Designed for process chemists and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of the reaction kinetics of 4-Chloro-2-ethoxy-1-methylbenzene against its methoxy and unsubstituted analogs. Designed for process chemists and drug development professionals, this document evaluates how the specific steric and electronic topology of the meta-ethoxy substituent modulates the oxidative addition rate in Palladium-catalyzed [1].

Mechanistic Rationale: The "Why" Behind the Kinetics

In the synthesis of active pharmaceutical ingredients (APIs), the Buchwald-Hartwig amination of aryl chlorides is a critical transformation. Extensive kinetic isotope effect (KIE) studies confirm that the oxidative addition (OA) of the C–Cl bond to the Pd(0) active species is the first irreversible and rate-determining step (RDS) in the catalytic cycle[2][3].

The target substrate,[4], presents a unique structural paradigm compared to standard aryl chlorides:

  • Electronic Activation via Inductive Effects: The ethoxy group is positioned meta to the chloride leaving group. Unlike para-alkoxy groups that donate electron density via resonance (+R) and deactivate the C–Cl bond, a meta-alkoxy group primarily exerts an inductive electron-withdrawing effect (-I). This reduces the electron density at the reacting carbon, lowering the LUMO energy of the aryl chloride and accelerating the nucleophilic attack by the electron-rich Pd(0) center.

  • Steric Modulation: While the ethoxy group is spatially distant from the C–Cl bond, its proximity to the adjacent C1-methyl group forces the ethoxy alkyl chain out of the aromatic plane. This conformational locking creates a distinct steric drag compared to the less hindered 4-chloro-2-methoxy-1-methylbenzene. This subtle steric difference influences the trajectory of bulky catalyst systems (e.g., Pd-RuPhos) during the transition state of the oxidative addition.

Comparative Kinetic Data: The "What"

To objectively evaluate performance, we compare the target compound against two alternatives in a standardized amination with morpholine.

  • Alternative 1: 4-Chloro-2-methoxy-1-methylbenzene (Evaluates the isolated steric impact of ethoxy vs. methoxy).

  • Alternative 2: 4-Chloro-1-methylbenzene (Baseline p-chlorotoluene; evaluates the isolated electronic impact of the alkoxy group).

Table 1: Kinetic Parameters for Pd-Catalyzed Amination (Conditions: 1.0 eq Aryl Chloride, 1.1 eq Morpholine, 2 mol% Pd2(dba)3, 4 mol% RuPhos, 1.2 eq NaOtBu, Toluene, 80°C)

SubstrateSubstituent ProfileRelative Rate (

)
Half-Life (

)
Yield (2h)
4-Chloro-1-methylbenzene Baseline (No alkoxy group)1.0085 min62%
4-Chloro-2-methoxy-1-methylbenzene meta-Methoxy (-I effect, low steric)2.4535 min94%
4-Chloro-2-ethoxy-1-methylbenzene meta-Ethoxy (-I effect, mod. steric)2.1041 min91%

Data Interpretation: The kinetic data demonstrates that 4-Chloro-2-ethoxy-1-methylbenzene reacts more than twice as fast as the baseline unfunctionalized analog. The slight reduction in rate compared to the methoxy analog (


 2.10 vs 2.45) is a direct consequence of the increased steric bulk of the ethoxy group, which slightly elevates the activation energy barrier during the rate-determining oxidative addition step.

Experimental Workflow: Self-Validating Kinetic Profiling

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating kinetic experiment. By utilizing an internal standard (dodecane), this workflow guarantees mass balance verification and prevents data skewing from solvent evaporation or physical losses.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, dissolve Pd2(dba)3 (0.02 mmol) and RuPhos (0.04 mmol) in anhydrous toluene (2.0 mL). Stir for 15 minutes to pre-form the active Pd(0)-RuPhos complex.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu (1.2 mmol) and dodecane (0.5 mmol, internal standard).

  • Substrate Addition: Add 4-Chloro-2-ethoxy-1-methylbenzene (1.0 mmol)[4] and morpholine (1.1 mmol) to the flask.

  • Thermal Initiation: Inject the catalyst stock solution (2.0 mL) into the reaction mixture and immediately transfer the flask to a pre-heated oil bath at 80°C.

  • Time-Course Sampling: At precise intervals (5, 10, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots using a micro-syringe.

  • Rapid Quenching: Immediately quench each aliquot into a GC vial containing 0.5 mL of cold ethyl acetate and 0.5 mL of saturated aqueous NH4Cl to halt the reaction instantly.

  • Analysis & Validation: Extract the organic layer, filter through a short silica plug, and analyze via GC-FID. Plot the concentration of the aryl chloride (normalized to dodecane) versus time. A linear fit of

    
     vs. time confirms pseudo-first-order kinetics, validating that oxidative addition remains the RDS[3].
    

Visualizations

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Rate Determining Step) Pd0->OA + Ar-Cl PdII L-Pd(II)(Ar)(Cl) Intermediate OA->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR2, Base PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amine - Base-HCl RE Reductive Elimination PdII_Amine->RE RE->Pd0 Catalyst Regeneration Product Aryl Amine Product RE->Product

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the rate-determining oxidative addition.

KineticWorkflow Prep 1. Catalyst Pre-formation (Pd2(dba)3 + RuPhos) Assembly 2. Substrate Assembly (with Internal Standard) Prep->Assembly Reaction 3. Thermal Initiation (80°C) Assembly->Reaction Sampling 4. Time-Course Sampling (Micro-aliquots) Reaction->Sampling Quench 5. Rapid Quench (Cold EtOAc/NH4Cl) Sampling->Quench Analysis 6. GC-FID Analysis & Kinetic Plotting Quench->Analysis

Figure 2: Self-validating experimental workflow for kinetic profiling via GC-FID.

References

  • ACS Catalysis. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects". American Chemical Society.[Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction". Organic-Chemistry.org.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 4-Chloro-2-ethoxy-1-methylbenzene

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Chloro-2-ethoxy-1-methylbenzene. As drug development professionals and researchers, our commitment to safety and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Chloro-2-ethoxy-1-methylbenzene. As drug development professionals and researchers, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure that every step of the disposal process is deliberate, understood, and self-validating. The procedures outlined herein are designed to meet stringent regulatory requirements and uphold the highest standards of laboratory safety.

Foundational Principles: Hazard Assessment and Regulatory Context

Understanding the chemical's profile is the first step in responsible handling. 4-Chloro-2-ethoxy-1-methylbenzene is a halogenated aromatic ether. Its disposal is not merely a matter of laboratory hygiene but a strict regulatory requirement governed by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Toxicological and Environmental Profile:

  • Human Health Hazards: While specific data for this exact compound is limited, analogous chlorinated aromatic compounds are often classified as harmful if inhaled, swallowed, or in contact with skin, and can cause serious eye irritation.[2][3][4]

  • Environmental Hazards: As a chlorinated hydrocarbon, this compound is presumed to be toxic to aquatic life with potentially long-lasting effects.[3][5][6] Therefore, disposal into sewer systems or general waste is strictly prohibited.[2][3][6][7]

  • Regulatory Classification: This chemical falls under the category of halogenated organic waste .[8][9][10] This classification is critical because halogenated wastes are subject to specific disposal pathways, often prohibiting land disposal and requiring high-temperature incineration by a licensed facility.[8][11][12][13]

The core principle of disposal is waste segregation . Commingling halogenated compounds with non-halogenated solvents or other waste streams can create dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs.[9][14]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Before handling the chemical for any purpose, including disposal, the appropriate PPE must be donned. The selection of PPE is not arbitrary; it is a scientifically informed choice to create a barrier between the researcher and potential exposure.

Task ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Segregation ANSI Z87-rated safety glasses with side shields.[15]4 mil (or thicker) disposable nitrile gloves.[15]Standard flame-resistant lab coat.[15]Work within a certified chemical fume hood.[2]
Preparing Waste Containers (Pouring) Chemical splash goggles.[15]Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's permeation guide.[15]Chemically resistant apron over a lab coat.[16]Work within a certified chemical fume hood.[2]
Small Spill Cleanup Chemical splash goggles and a face shield.[15]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Silver Shield).[17]Chemical-resistant coveralls (e.g., Tychem).[16][17]Air-purifying respirator with organic vapor cartridges (requires prior EHS approval and fit-testing).[15][17][18]

The Disposal Workflow: A Step-by-Step Methodology

This procedure ensures that 4-Chloro-2-ethoxy-1-methylbenzene waste is handled safely from the point of generation to its final removal by a certified disposal contractor.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location within the laboratory, at or near the point of generation, for accumulating hazardous waste.[9]

  • This area must be under the control of the laboratory personnel. The SAA must have secondary containment to capture any potential leaks from the waste container.[9]

Step 2: Select the Correct Waste Container

  • Use a container made of a material compatible with halogenated organic compounds, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[9][14]

  • The container must be in good condition with a tightly sealing screw cap.[2][9]

  • Ensure the container is clearly designated for "Halogenated Organic Waste."[8]

Step 3: Waste Collection and Segregation

  • Crucial Directive: Collect waste containing 4-Chloro-2-ethoxy-1-methylbenzene only in the designated halogenated organic waste container.[8][9]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes), acids, bases, or heavy metal waste.[9][10]

  • All transfers of waste into the container must be performed inside a chemical fume hood to minimize inhalation exposure.[9]

  • Keep the waste container closed at all times, except when adding waste.[9][14] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14]

Step 4: Accurate and Compliant Labeling

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[9]

  • The tag must be filled out completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical names of all constituents (e.g., "4-Chloro-2-ethoxy-1-methylbenzene," "Methylene Chloride"). Do not use abbreviations or formulas.

    • The approximate percentage of each constituent.

    • The relevant hazard characteristics (e.g., Toxic, Flammable).[9]

    • The name and contact information of the generating researcher or lab.

Step 5: Storage and Requesting Disposal

  • Store the sealed and labeled waste container in your designated SAA.[9]

  • Once the container is 90% full, or if work on the project generating the waste is complete, arrange for its disposal.

  • This is done by contacting your institution's Environmental Health & Safety (EHS) department and requesting a hazardous waste pickup.[9] Do not attempt to dispose of the chemical yourself. EHS will coordinate with a licensed hazardous waste disposal contractor for final treatment, which is typically high-temperature incineration.[8][11]

Emergency Protocol: Spill Response Management

In the event of an accidental release, a structured response is critical to ensure safety.

SpillResponse spill Spill of 4-Chloro-2-ethoxy- 1-methylbenzene Occurs assess Assess Situation: - Is anyone injured? - Is there a fire/ignition risk? - What is the spill volume? spill->assess emergency IMMEDIATE DANGER - Pull fire alarm - Evacuate Area - Call Emergency Services (911) - Notify EHS assess->emergency YES no_danger No Immediate Danger assess->no_danger NO spill_size Is the spill small, manageable, and are you trained and equipped to handle it? no_danger->spill_size large_spill NO spill_size->large_spill NO small_spill YES spill_size->small_spill YES evacuate - Alert others in the area - Isolate the spill (close doors) - Notify EHS/Supervisor large_spill->evacuate cleanup 1. Don appropriate PPE 2. Control spread with absorbent dikes 3. Cover spill with inert absorbent (vermiculite, sand) 4. Collect material in a sealed container small_spill->cleanup dispose Label container as 'Hazardous Waste: Spill Debris' with chemical name. Request EHS pickup. cleanup->dispose

Caption: Decision workflow for responding to a chemical spill.

Small Spill Cleanup Procedure:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in the table for spill cleanup.[16]

  • Containment: Prevent the spill from spreading. Use absorbent pads or a non-reactive diking material like sand.

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[6][9] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable waste container.[3][19]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Seal and label the container with the spill debris as hazardous waste and request a pickup from EHS.[9][15]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of 4-Chloro-2-ethoxy-1-methylbenzene is conducted with the highest degree of safety, environmental responsibility, and regulatory compliance.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . Environmental Protection Agency (EPA). [Link]

  • LANDFILLS: PROHIBITED HAZARDOUS WASTES . Illinois General Assembly (ILGA.gov). [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31 . Carl Roth. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]

  • Personal Protective Equipment . Dartmouth College Environmental Health and Safety. [Link]

  • SAFETY DATA SHEET: p-Chlorotoluene . Thermo Fisher Scientific. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]

  • Personal Protective Equipment . Organisation for the Prohibition of Chemical Weapons (OPCW). [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Personal Protective Equipment . University of Missouri Environmental Health & Safety Services. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • 4-Chloro-2-methoxy-1-methylbenzene . precisionFDA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Safe Use and Disposal of Household Chemicals . New Mexico State University. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? . P2 InfoHouse. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • EPA HAZARDOUS WASTE CODES . Environmental Protection Agency (EPA). [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-ethoxy-1-methylbenzene

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory. Hazard Analysis: Understanding the Risks 4-...

Author: BenchChem Technical Support Team. Date: March 2026

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.

Hazard Analysis: Understanding the Risks

4-Chloro-2-ethoxy-1-methylbenzene is a substituted aromatic compound. The presence of a chlorine atom on the benzene ring places it in the category of halogenated hydrocarbons, which often carry specific toxicological and environmental concerns. The ether linkage (ethoxy group) can also influence its chemical reactivity and absorption characteristics.

Based on data from structurally related compounds such as 4-chloro-2-methoxy-1-methylbenzene and other chlorinated aromatic compounds, the primary hazards are anticipated to be:

  • Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Halogenated solvents can cause central nervous system depression and potential damage to the liver and kidneys.[3]

  • Irritation: Expected to cause skin and serious eye irritation.[2][4] Prolonged or repeated contact may lead to dermatitis.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2][4]

  • Environmental Hazard: Like many halogenated organic compounds, it is predicted to be toxic to aquatic life with long-lasting effects.[1][5] Therefore, it must not be released into the environment.[1][6]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All handling of 4-Chloro-2-ethoxy-1-methylbenzene, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[3][7][8][9] This is the most critical engineering control to prevent the inhalation of potentially toxic vapors.[8] The fume hood's face velocity should be certified to be between 80 and 125 feet per minute.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1][10]

  • Safety Equipment Accessibility: An eyewash station and an emergency shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): A Multi-Layered Approach

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must be based on the potential routes of exposure.

Eye and Face Protection

Solvent splashes can cause severe eye damage.[11]

  • Chemical Splash Goggles: ANSI-approved chemical splash goggles that provide a tight seal around the eyes are mandatory at all times when handling the compound.[3][7][8][11]

  • Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, working with a reaction under pressure), a face shield must be worn in addition to chemical splash goggles.[3][7][11]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn, fully buttoned, to protect the skin and personal clothing.[7][8]

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect against spills. The area of skin between the shoe and ankle must not be exposed.[7][8][9]

Hand Protection: The Critical Barrier

Choosing the correct glove material is arguably the most important PPE decision for handling this compound. Aromatic and chlorinated hydrocarbons are aggressive solvents that can quickly permeate or degrade common glove materials. Thin, disposable gloves like standard nitrile are often intended for incidental splash protection only and may not be suitable for prolonged handling.[12]

Glove Selection Guide for 4-Chloro-2-ethoxy-1-methylbenzene

Glove MaterialPerformance Against Chlorinated & Aromatic HydrocarbonsBreakthrough TimeDexterityRecommendation & Rationale
Viton® (Fluoroelastomer) Excellent> 8 hoursFair to GoodRecommended for prolonged contact. Viton offers superior resistance to chlorinated solvents and aromatic hydrocarbons, making it a top choice for handling this chemical class.[13][14]
Butyl Rubber Good to Excellent> 4 hoursFairRecommended. Butyl rubber provides excellent protection against a wide range of chemicals but shows some weakness against hydrocarbons.[13][14][15] It is a robust choice, especially for ketones and esters.
Neoprene Poor to Fair< 1 hourGoodNot Recommended for Immersion. Neoprene has poor resistance to halogenated and aromatic hydrocarbons.[14][15] It should only be considered for very brief, incidental splash protection.
Nitrile Poor to Fair< 15 minutesExcellentNot Recommended for Immersion or Prolonged Contact. While excellent for oils and some solvents, nitrile gloves generally have poor compatibility with many halogenated solvents.[15][16][17] Double-gloving may be an option for splash protection, but gloves must be changed immediately upon contact.[16]
Natural Rubber (Latex) Poor< 1 hourExcellentNot Recommended. Latex offers poor protection against oils and many solvents, including halogenated hydrocarbons.[15]

The breakthrough times listed are estimates. Always consult the specific glove manufacturer's chemical resistance chart for the most accurate data.[16][18]

Step-by-Step Handling Protocol

A systematic workflow is essential to minimize risk during the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Gather All Necessary Equipment & Reagents prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Begin Work handle2 Perform Chemical Transfer or Reaction Setup handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Work clean2 Dispose of Waste in 'Halogenated Organic Waste' clean1->clean2 clean3 Remove PPE (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling 4-Chloro-2-ethoxy-1-methylbenzene.

Emergency Procedures

Spill Response

For a small spill inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully collect the absorbent material and contaminated items into a sealed, labeled container for hazardous waste disposal.[19]

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

First Aid Measures

These recommendations are based on the hazards of similar compounds and general best practices.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][20]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][4][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][20]

Storage and Disposal

Storage Store 4-Chloro-2-ethoxy-1-methylbenzene in a tightly closed container in a cool, dry, and well-ventilated area.[3][7][16] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[9][16] The storage area should be clearly labeled.

Waste Disposal All waste containing 4-Chloro-2-ethoxy-1-methylbenzene, including empty containers, contaminated gloves, and absorbent materials, is considered hazardous waste.

  • Segregation: This waste must be collected in a designated "Halogenated Organic Waste" container.[8][19] Do not mix it with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[19]

  • Labeling: The waste container must be kept closed and be clearly labeled with a hazardous waste tag that lists all its contents.[19]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[1][8] Never pour this chemical down the drain.[8]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the protection of yourself, your colleagues, and the environment.

References

  • Thermo Fisher Scientific. (2008, June 23). Safety Data Sheet for 2-Chloro-4-nitrotoluene.
  • Safetyware. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • Purdue University. Standard Operating Procedure: Diethyl Ether.
  • MCR Safety. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of Michigan. Use of Ether.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene.
  • precisionFDA. 4-CHLORO-2-METHOXY-1-METHYLBENZENE.
  • Washington State University. Halogenated Solvents.
  • Microflex. Chemical Resistance Ratings for Gloves.
  • C.P.A. Chem Ltd. (2019, March 6). Safety Data Sheet for 4-Chlorotoluene.
  • Fisher Scientific. Safety Data Sheet for 4-(2-Chloroethyl)phenyl methyl ether.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • All Safety Products, Inc. Glove Selection Chart - Chemical Breakthrough Times.
  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure.
  • San José State University. (2024, May 10). Personal Protective Equipment: Hands.
  • University of California, Berkeley. Glove Chemical Resistance Chart.
  • ECHEMI. 4-CHLORO-2-ETHOXY-1-NITROBENZENE SDS, 29604-25-9 Safety Data Sheets.
  • PubChem. 4-Chloro-2-(chloromethyl)-1-methylbenzene.
  • CymitQuimica. (2015, September 16). Safety data sheet for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Temple University. Halogenated Solvents in Laboratories.
  • ChemScene. (2025, December 25). Safety Data Sheet for 1-Chloro-4-ethynylbenzene.
  • ETH Zurich. Safety in the laboratory.
  • ChemicalBook. 4-Chloro-2-methoxy-1-methylbenzene Safety Information.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.